molecular formula C12H15NO2 B1284492 2-Phenylpiperidine-2-carboxylic acid CAS No. 72518-42-4

2-Phenylpiperidine-2-carboxylic acid

Cat. No.: B1284492
CAS No.: 72518-42-4
M. Wt: 205.25 g/mol
InChI Key: ROLZGXIJZZQJSA-UHFFFAOYSA-N
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Description

2-Phenylpiperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-11(15)12(8-4-5-9-13-12)10-6-2-1-3-7-10/h1-3,6-7,13H,4-5,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLZGXIJZZQJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587964
Record name 2-Phenylpiperidine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72518-42-4
Record name 2-Phenyl-2-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72518-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Stereospecific Synthesis of 2-Phenylpiperidine-2-carboxylic Acid: A Technical Guide Using Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the stereospecific synthesis of 2-phenylpiperidine-2-carboxylic acid, a chiral scaffold of significant interest in medicinal chemistry and drug development. The methodologies presented focus on the use of well-established chiral auxiliaries to control the stereochemistry at the C2 position, a critical aspect for biological activity. This document provides a comprehensive overview of synthetic strategies, detailed experimental protocols, and quantitative data to facilitate the practical application of these methods in a research and development setting.

Introduction

Quaternary α-amino acids, such as this compound, are conformationally constrained building blocks that are increasingly incorporated into peptidomimetics and other bioactive molecules to enhance potency, selectivity, and metabolic stability. The rigid piperidine ring, combined with a chiral quaternary center bearing a phenyl group, offers a unique three-dimensional structure for probing biological targets. The stereospecific synthesis of this compound is paramount, as different enantiomers often exhibit distinct pharmacological profiles. Chiral auxiliary-mediated synthesis provides a reliable and powerful strategy for achieving high levels of stereocontrol in the construction of such complex chiral centers.[1]

This guide will explore two primary strategies for the stereospecific synthesis of this compound, utilizing Evans' oxazolidinone and Myers' pseudoephedrine auxiliaries. These methods are widely recognized for their high diastereoselectivity and the predictability of their stereochemical outcomes.[2][3]

General Synthetic Workflow

The overarching strategy involves the attachment of a chiral auxiliary to a piperidine-2-carboxylic acid precursor, followed by a diastereoselective α-phenylation or a related α-alkylation step. The final step is the cleavage of the auxiliary to yield the desired enantiomerically enriched product.

General Synthetic Workflow cluster_0 Synthesis Overview Prochiral\nSubstrate Prochiral Substrate Auxiliary\nAttachment Auxiliary Attachment Prochiral\nSubstrate->Auxiliary\nAttachment Acylation Diastereoselective\nAlkylation/Arylation Diastereoselective Alkylation/Arylation Auxiliary\nAttachment->Diastereoselective\nAlkylation/Arylation Enolate Formation Auxiliary\nCleavage Auxiliary Cleavage Diastereoselective\nAlkylation/Arylation->Auxiliary\nCleavage Hydrolysis/ Reduction Chiral\nProduct Chiral Product Auxiliary\nCleavage->Chiral\nProduct Recovered\nAuxiliary Recovered Auxiliary Auxiliary\nCleavage->Recovered\nAuxiliary

Caption: General workflow for chiral auxiliary-mediated synthesis.

Method 1: Evans' Oxazolidinone Auxiliary Approach

Evans' oxazolidinone auxiliaries are powerful tools for stereoselective alkylations.[3] In this proposed synthesis, an N-acylated oxazolidinone derived from piperidine-2-carboxylic acid is deprotonated to form a chiral enolate. Subsequent reaction with an electrophilic phenyl source is expected to proceed with high diastereoselectivity, dictated by the steric hindrance of the auxiliary.

Proposed Synthetic Pathway

Evans Auxiliary Pathway cluster_1 Evans' Oxazolidinone Route Piperidine-2-carboxylic\nacid derivative Piperidine-2-carboxylic acid derivative N-Acyl Oxazolidinone N-Acyl Oxazolidinone Piperidine-2-carboxylic\nacid derivative->N-Acyl Oxazolidinone Auxiliary Attachment Diastereoselective\nPhenylation Diastereoselective Phenylation N-Acyl Oxazolidinone->Diastereoselective\nPhenylation 1. LDA, THF, -78 °C 2. Ph-X (e.g., PhCH₂Br) Cleavage & Product\nFormation Cleavage & Product Formation Diastereoselective\nPhenylation->Cleavage & Product\nFormation LiOH, H₂O₂ 2-Phenylpiperidine-2-\ncarboxylic acid 2-Phenylpiperidine-2- carboxylic acid Cleavage & Product\nFormation->2-Phenylpiperidine-2-\ncarboxylic acid

Caption: Synthetic route using an Evans' oxazolidinone auxiliary.

Quantitative Data (Analogous Reactions)

The following table summarizes typical yields and diastereoselectivities achieved in the α-alkylation of N-acyl oxazolidinones from related systems.

Electrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)Reference
Benzyl bromide>99:195[1]
Allyl iodide98:292[1]
Methyl iodide>99:194[1]
Experimental Protocol (General Procedure)

Step 1: Attachment of the Evans' Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 equiv.) dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • In a separate flask, convert N-protected piperidine-2-carboxylic acid to its corresponding acid chloride using oxalyl chloride or a similar reagent.

  • Add the freshly prepared acid chloride solution dropwise to the lithium salt of the oxazolidinone at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Step 2: Diastereoselective α-Benzylation (as a surrogate for Phenylation)

  • To a solution of the N-acyl oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA) (1.1 equiv.) dropwise.

  • Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • Add benzyl bromide (1.2 equiv.) dropwise to the enolate solution.

  • Stir the reaction at -78 °C for 2-4 hours, then allow it to warm to 0 °C over 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis of the crude product before purification by flash chromatography.

Step 3: Cleavage of the Auxiliary

  • Dissolve the α-benzylated product (1.0 equiv.) in a 3:1 mixture of THF and water at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv.) followed by lithium hydroxide (2.0 equiv.).

  • Stir the mixture vigorously at 0 °C for 4-6 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite solution.

  • Acidify the mixture to pH ~2 with aqueous HCl.

  • Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

  • The aqueous layer containing the desired amino acid can be purified by ion-exchange chromatography.

Method 2: Myers' Pseudoephedrine Auxiliary Approach

The pseudoephedrine amide methodology, developed by Myers, is another highly effective strategy for the asymmetric synthesis of α-substituted carboxylic acids.[2][4] This method is known for its high diastereoselectivity, the crystallinity of the intermediates which facilitates purification, and the efficient recovery of the chiral auxiliary.[2]

Proposed Synthetic Pathway

Pseudoephedrine Pathway cluster_2 Myers' Pseudoephedrine Route Piperidine-2-carboxylic\nacid derivative Piperidine-2-carboxylic acid derivative Pseudoephedrine\nAmide Pseudoephedrine Amide Piperidine-2-carboxylic\nacid derivative->Pseudoephedrine\nAmide Amide Formation Diastereoselective\nPhenylation Diastereoselective Phenylation Pseudoephedrine\nAmide->Diastereoselective\nPhenylation 1. LDA, LiCl, THF, 0 °C 2. Ph-X Cleavage & Product\nFormation Cleavage & Product Formation Diastereoselective\nPhenylation->Cleavage & Product\nFormation Acidic Hydrolysis 2-Phenylpiperidine-2-\ncarboxylic acid 2-Phenylpiperidine-2- carboxylic acid Cleavage & Product\nFormation->2-Phenylpiperidine-2-\ncarboxylic acid

Caption: Synthetic route using Myers' pseudoephedrine auxiliary.

Quantitative Data (Analogous Reactions)

The following table presents data from the α-alkylation of pseudoephedrine amides for the synthesis of α-substituted carboxylic acids.

Electrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)Reference
Benzyl bromide>95:591[2]
n-Butyl iodide>95:588[2]
Isopropyl iodide>95:585[4]
Experimental Protocol (General Procedure)

Step 1: Formation of the Pseudoephedrine Amide

  • To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 equiv.) and triethylamine (1.5 equiv.) in dichloromethane at 0 °C, add a solution of N-protected piperidine-2-carbonyl chloride (1.1 equiv.) in dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with aqueous HCl, aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting amide is often a crystalline solid and can be purified by recrystallization.

Step 2: Diastereoselective α-Alkylation

  • To a solution of the pseudoephedrine amide (1.0 equiv.) and anhydrous lithium chloride (5.0 equiv.) in anhydrous THF at 0 °C, add LDA (1.1 equiv.) dropwise.

  • Stir the solution at 0 °C for 1 hour to form the lithium enolate.

  • Cool the reaction mixture to -78 °C and add the electrophilic phenyl source (e.g., a diaryliodonium salt or other suitable reagent) (1.2 equiv.).

  • Stir the reaction at -78 °C for 4-6 hours, then allow it to warm slowly to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by flash chromatography or recrystallization.

Step 3: Auxiliary Cleavage

  • Dissolve the alkylated pseudoephedrine amide in a mixture of dioxane and 9 N sulfuric acid.

  • Heat the mixture at reflux (approximately 115 °C) for 12-24 hours.

  • Cool the reaction to room temperature and dilute with water.

  • To recover the auxiliary, basify the aqueous layer with NaOH solution until pH > 12 and extract with dichloromethane.[2]

  • The aqueous layer containing the desired this compound can be purified using ion-exchange chromatography.

Conclusion

The stereospecific synthesis of this compound can be effectively achieved using chiral auxiliary-based methodologies. Both the Evans' oxazolidinone and Myers' pseudoephedrine approaches offer high levels of diastereoselectivity, predictable stereochemical outcomes, and well-documented procedures for auxiliary attachment and cleavage. The choice between these methods may depend on the specific substrate, the availability of reagents, and the desired scale of the synthesis. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to successfully synthesize this valuable chiral building block for applications in drug discovery and development.

References

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Phenylpiperidine-2-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 2-phenylpiperidine-2-carboxylic acid, a key scaffold in medicinal chemistry. Due to the limited availability of public crystallographic data for this specific compound, this paper establishes a framework for its analysis by presenting detailed experimental protocols and comparative data from structurally related compounds.

Introduction: The Significance of the this compound Scaffold

The this compound moiety is a crucial component in the design and synthesis of a wide range of pharmacologically active compounds. Its rigidified structure, incorporating a chiral center, a phenyl ring, and a carboxylic acid group, allows for specific spatial arrangements of functional groups that can interact with high affinity and selectivity with biological targets. Understanding the precise three-dimensional structure through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design.

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.

Synthesis of this compound

The synthesis of this compound can be achieved through various established synthetic routes. One common approach involves the use of a Strecker synthesis or a related multicomponent reaction, followed by cyclization. A generalized synthetic scheme is outlined below.

General Synthetic Protocol:

  • Reaction of a suitable piperidone precursor: A protected piperidone derivative is reacted with a cyanide source (e.g., potassium cyanide) and an amine to form an α-aminonitrile.

  • Introduction of the phenyl group: A Grignard reagent, such as phenylmagnesium bromide, is used to introduce the phenyl group at the 2-position.

  • Hydrolysis of the nitrile: The nitrile group is then hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

  • Deprotection and purification: The protecting groups are removed, and the final product is purified using techniques such as recrystallization or column chromatography.

Crystallization

Obtaining high-quality single crystals is a critical and often challenging step in the process. The choice of solvent and crystallization technique is crucial for growing crystals suitable for X-ray diffraction.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound solution induces crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, their structure is determined using X-ray diffraction.

Experimental Workflow:

  • Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffracted X-rays are recorded by a detector. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data.

Below is a diagram illustrating the general workflow for crystal structure determination.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction Analysis synthesis Synthesis of 2-Phenylpiperidine- 2-carboxylic Acid purification Purification (Recrystallization/Chromatography) synthesis->purification crystallization Single Crystal Growth (Slow Evaporation/Vapor Diffusion) purification->crystallization data_collection Data Collection (X-ray Diffractometer) crystallization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution

Figure 1: General experimental workflow for the crystal structure determination of this compound.

Comparative Crystallographic Data of Related Piperidine Derivatives

Table 1: Crystallographic Data for 2-Benzylpiperidine Derivatives

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-oneC₂₄H₂₃NOMonoclinicP2₁/n9.891830.604212.387892.4263746.88
t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one oximeC₂₄H₂₄N₂OMonoclinicP2₁/c19.5010.1221.34108.239948

Data adapted from a comparative guide on the X-ray crystallography of 2-benzylpiperidine derivatives.[1]

Table 2: Crystallographic Data for Alanylpiperidine Analogues

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
Ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylateC₁₉H₂₈N₂O₅STriclinicP-18.86210.02112.59387.4980.0179.521085.32
1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylic acidC₁₇H₂₄N₂O₅SMonoclinicP2₁/n10.45711.08116.5919098.49901902.94

Data from the crystal structure analysis of two alanylpiperidine analogues.[2][3]

The data presented for these related compounds illustrates the common crystal systems and space groups observed for piperidine derivatives. The specific bond lengths, angles, and torsion angles within the this compound molecule will ultimately define its conformational preferences and intermolecular interactions in the solid state.

Logical Relationships in Structural Analysis

The relationship between the molecular structure of this compound and its resulting crystallographic parameters is fundamental. The interplay of intramolecular and intermolecular forces dictates the final crystal packing. A diagram illustrating this logical relationship is provided below.

logical_relationship cluster_molecular Molecular Properties cluster_crystal Crystallographic Parameters molecular_structure Molecular Structure of This compound (Bond Lengths, Angles, Torsions) intermolecular_forces Intermolecular Forces (Hydrogen Bonding, van der Waals) molecular_structure->intermolecular_forces crystal_packing Crystal Packing intermolecular_forces->crystal_packing unit_cell Unit Cell Parameters (a, b, c, α, β, γ) crystal_packing->unit_cell space_group Space Group crystal_packing->space_group

Figure 2: Logical relationship between molecular properties and crystallographic parameters.

Conclusion and Future Outlook

This technical guide has outlined the essential experimental protocols and analytical considerations for the crystal structure determination of this compound. While a definitive crystal structure for this specific molecule is not yet publicly available, the comparative data from analogous compounds provides a solid foundation for future research.

The elucidation of the precise solid-state conformation of this compound through single-crystal X-ray diffraction remains a critical endeavor. Such data will be invaluable for computational modeling, understanding structure-activity relationships, and guiding the development of novel therapeutics based on this important scaffold. It is anticipated that future research will focus on the synthesis of high-quality crystals of the title compound and its derivatives to provide this much-needed structural information to the scientific community.

References

A Technical Guide to the Spectroscopic Characterization of 2-Phenylpiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 2-phenylpiperidine-2-carboxylic acid. The document details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring this information. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, analysis, and development of novel chemical entities.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its structural analogues and general spectroscopic principles.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12br s1H-COOH
~7.3-7.5m5HPhenyl-H
~3.5-3.7m1HPiperidine-H6 (eq)
~3.0-3.2m1HPiperidine-H6 (ax)
~2.8-3.0m1HPiperidine-H3 (eq)
~2.2-2.4m1HPiperidine-H3 (ax)
~1.6-1.9m4HPiperidine-H4, H5
~1.5-2.5br s1HN-H

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~175-180-COOH
~138-142Phenyl C (quaternary)
~128-130Phenyl CH (para)
~127-129Phenyl CH (ortho)
~126-128Phenyl CH (meta)
~65-70Piperidine C2
~45-50Piperidine C6
~30-35Piperidine C3
~24-28Piperidine C5
~23-27Piperidine C4

Table 3: Predicted IR Absorption Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
3000-3100MediumAromatic C-H stretch
2850-2950MediumAliphatic C-H stretch
~1700-1725StrongC=O stretch (carboxylic acid)
~1600, ~1450Medium-WeakC=C stretch (aromatic)
~1200-1300StrongC-O stretch
~700-750StrongAromatic C-H bend (monosubstituted)

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Fragmentation

m/zProposed Fragment
205[M]⁺ (Molecular Ion)
160[M - COOH]⁺
104[C₆H₅-CH=NH]⁺
77[C₆H₅]⁺

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the data with an exponential window function and perform phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 45 degrees, relaxation delay of 2-5 seconds, and 1024-4096 scans.

    • Process the data with an exponential window function and perform phasing and baseline correction.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

2.3 Mass Spectrometry (MS)

  • Sample Preparation:

    • For Electrospray Ionization (ESI): Dissolve a small amount of the sample ( ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • For Electron Ionization (EI): The sample can be introduced directly via a solids probe.

  • Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) for accurate mass measurements or a quadrupole mass spectrometer for routine analysis.

  • Acquisition (ESI):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire spectra in both positive and negative ion modes.

    • Typical source parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V, and desolvation gas temperature of 250-350 °C.

  • Acquisition (EI):

    • Heat the solids probe to volatilize the sample into the ion source.

    • Use a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Characterization_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_nmr NMR cluster_ir IR cluster_ms MS cluster_analysis Data Analysis & Structure Elucidation Sample 2-Phenylpiperidine- 2-carboxylic Acid NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Prepare Solution (ESI) or Solid (EI) Sample->MS_Prep NMR_Acq Acquire ¹H & ¹³C Spectra NMR_Prep->NMR_Acq NMR_Data NMR Spectral Data NMR_Acq->NMR_Data Analysis Correlate Spectroscopic Data NMR_Data->Analysis IR_Acq Acquire IR Spectrum IR_Prep->IR_Acq IR_Data IR Spectrum IR_Acq->IR_Data IR_Data->Analysis MS_Acq Acquire Mass Spectrum MS_Prep->MS_Acq MS_Data Mass Spectrum MS_Acq->MS_Data MS_Data->Analysis Structure Confirm Chemical Structure Analysis->Structure

Caption: Workflow for Spectroscopic Characterization.

Determining the Physicochemical Properties of 2-Phenylpiperidine-2-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for determining the aqueous solubility and dissociation constants (pKa) of 2-phenylpiperidine-2-carboxylic acid. Due to the limited availability of specific experimental data for this compound in public literature, this guide focuses on established, robust experimental protocols that can be readily implemented in a laboratory setting. To illustrate data presentation, this guide includes example data for the structurally related amino acid, L-phenylalanine.

Determination of Thermodynamic Solubility

The thermodynamic solubility of a compound is a critical parameter in drug discovery and development, influencing absorption and bioavailability. The shake-flask method is the gold-standard for determining thermodynamic solubility due to its reliability and accuracy.[1]

Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the thermodynamic solubility of a solid compound.[1][2][3]

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., purified water, phosphate-buffered saline pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Analytical balance

  • HPLC-UV or other suitable quantitative analytical method

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is advisable to measure the concentration at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to allow the excess solid to sediment.

    • To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.

  • Sample Analysis:

    • Carefully pipette an aliquot of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.

  • Data Analysis:

    • Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Illustrative Data Presentation

The following table presents example solubility data for L-phenylalanine in water at various temperatures.

Temperature (°C)Solubility in Water (g/L)
019.8
2526.4
5044.3
7566.2
10099.0

Data for L-phenylalanine, a structurally similar amino acid.[4][5]

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Sedimentation C->D E Centrifugation D->E F Collect supernatant E->F G Dilute sample F->G H Quantify by HPLC-UV G->H I Calculate Solubility H->I

Figure 1: Workflow for Thermodynamic Solubility Determination.

Determination of Dissociation Constant (pKa)

The pKa values of a molecule describe its ionization state at different pH values. For an amino acid derivative like this compound, there will be at least two pKa values: one for the carboxylic acid group (pKa1) and one for the amino group (pKa2). Potentiometric titration is a highly accurate method for determining pKa values.[6][7][8]

Experimental Protocol: Potentiometric Titration

This protocol details the determination of pKa values by titrating a solution of the compound with a strong acid and a strong base.[6][7][8][9]

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Calibrated pH meter and electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

  • Deionized water (CO2-free)

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Titration with Acid:

    • Place a known volume of the sample solution in a beaker with a stir bar.

    • Immerse the calibrated pH electrode in the solution.

    • Record the initial pH.

    • Add small, precise increments of the standardized HCl solution from a burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

    • Continue the titration until the pH reaches a low, stable value (e.g., pH 1.5-2.0).

  • Titration with Base:

    • Thoroughly rinse the equipment.

    • Place a fresh, known volume of the sample solution in a clean beaker.

    • Record the initial pH.

    • Titrate the solution with the standardized NaOH solution in a similar incremental manner as the acid titration.

    • Continue the titration until the pH reaches a high, stable value (e.g., pH 11.5-12.0).

  • Data Analysis:

    • Plot the pH values against the volume of titrant added for both titrations to generate titration curves.

    • The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point (titration with NaOH) corresponds to the pKa of the carboxylic acid group (pKa1). The second half-equivalence point (after converting the amino group to its conjugate acid with HCl and then titrating with NaOH) corresponds to the pKa of the amino group (pKa2).

    • Alternatively, the pKa values can be determined from the inflection points of the first derivative of the titration curve.

Illustrative Data Presentation

The following table provides the pKa values for L-phenylalanine.

Ionizable GrouppKa
Carboxylic Acid (pKa1)1.83
Amino Group (pKa2)9.13

Data for L-phenylalanine, a structurally similar amino acid.[4]

Experimental Workflow for pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare known concentration of sample solution B Calibrate pH meter A->B C Titrate with standardized acid (e.g., HCl) B->C D Titrate a fresh sample with standardized base (e.g., NaOH) B->D E Record pH after each incremental addition of titrant C->E D->E F Plot pH vs. volume of titrant E->F G Identify half-equivalence points F->G H Determine pKa values G->H

Figure 2: Workflow for pKa Determination by Potentiometric Titration.

Conclusion

References

The Putative Mechanism of Action of 2-Phenylpiperidine-2-carboxylic Acid on NMDA Receptors: A Technical Guide Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory. Their dysregulation is implicated in a variety of neurological disorders, making them a key target for drug development. Piperidine derivatives, particularly those with a carboxylic acid at the 2-position, have been extensively investigated as competitive antagonists of the NMDA receptor. This guide synthesizes the available information on these analogs to propose a mechanism of action for 2-phenylpiperidine-2-carboxylic acid. It is hypothesized that this compound acts as a competitive antagonist at the glutamate binding site on the NR2 subunit of the NMDA receptor. This guide provides a detailed overview of the inferred mechanism, supporting data from related compounds, experimental protocols for characterization, and visual representations of the relevant pathways and workflows.

Inferred Mechanism of Action

Based on the pharmacology of related piperidine-2-carboxylic acid derivatives, this compound is likely a competitive antagonist at the NMDA receptor.[1] This mechanism involves the direct competition with the endogenous agonist, glutamate, for binding to the agonist binding site on the NR2 subunit of the NMDA receptor complex.[2]

The key features of this proposed mechanism are:

  • Competitive Binding: The molecule's structure, featuring a piperidine ring and a carboxylic acid group, mimics the core structure of glutamate, allowing it to bind to the glutamate binding pocket. The phenyl group at the 2-position likely influences the binding affinity and selectivity.

  • Receptor Inhibition: Upon binding, the compound occupies the glutamate binding site without activating the receptor. This prevents glutamate from binding and subsequently inhibits the conformational changes required for ion channel opening.

  • No Direct Channel Blockade: Unlike non-competitive antagonists such as MK-801 or phencyclidine (PCP), this class of compounds is not expected to block the open ion channel pore.[2] Its action is at the extracellular agonist binding domain.

  • Subunit Selectivity: The affinity and potency of piperidine-based antagonists can vary depending on the specific NR2 subunit (NR2A, NR2B, NR2C, or NR2D) that comprises the heteromeric NMDA receptor.[3] The nature of the substituent at the 4-position of the piperidine ring has been shown to significantly influence this selectivity.[2] While no specific data exists for this compound, it is plausible that the phenyl group contributes to a degree of subunit selectivity.

Signaling Pathway

The following diagram illustrates the canonical NMDA receptor signaling pathway and the proposed site of action for a competitive antagonist like this compound.

NMDA_Receptor_Signaling_Pathway cluster_0 Glutamate Glutamate NR2_Subunit NR2 Subunit (Glutamate Binding Site) Glutamate->NR2_Subunit Binds Glycine Glycine/D-Serine NR1_Subunit NR1 Subunit (Glycine Binding Site) Glycine->NR1_Subunit Binds Antagonist 2-Phenylpiperidine- 2-carboxylic Acid (Competitive Antagonist) Antagonist->NR2_Subunit Competitively Binds & Blocks Glutamate NMDA_Receptor NMDA Receptor (Closed) NMDA_Receptor_Open NMDA Receptor (Open) NMDA_Receptor->NMDA_Receptor_Open Channel Opening Ca_Influx Ca²+ Influx NMDA_Receptor_Open->Ca_Influx Allows Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB activation, LTP, LTD) Ca_Influx->Downstream_Signaling Initiates

Figure 1: Proposed action of this compound on the NMDA receptor signaling pathway.

Quantitative Data for Structurally Related Compounds

The following table summarizes the binding affinities (Ki) of a related piperidine-based compound, PMPA, for different NMDA receptor subunits. This data illustrates the principle of subunit selectivity among this class of antagonists.

CompoundNR2 SubunitKi (μM)Reference
PMPANR2A0.84[3]
NR2B2.74[3]
NR2C3.53[3]
NR2D4.16[3]

Note: PMPA in this context is a phosphonate-containing analog, not this compound. This data is presented to illustrate the pharmacological principles of related compounds.

The following table presents IC50 values for other piperidine-2-carboxylic acid derivatives from radioligand binding and functional assays.

CompoundAssayIC50Reference
(-)-(2R,4S)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid[3H]CGS 19755 Binding67 ± 6 nM[4]
NMDA-induced depolarization in cortical slices1.9 ± 0.24 μM[4]
cis-4-(phosphonomethyl)piperidine-2-carboxylic acid (CGS 19755)[3H]CPP BindingPotent displacement[1]
cis-4-(3-phosphonoprop-1-yl)piperidine-2-carboxylic acid[3H]CPP BindingPotent displacement[1]
LY233053[3H]CGS-19755 Binding107 ± 7 nM[5]
NMDA-induced responses in cortical wedge4.2 ± 0.4 μM[5]

Experimental Protocols

The characterization of NMDA receptor antagonists typically involves a combination of in vitro binding and functional assays.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the NMDA receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to a specific site.

Objective: To determine the binding affinity (Ki) of the test compound for the NMDA receptor.

Typical Protocol:

  • Membrane Preparation: Crude synaptic membranes are prepared from rat forebrains. The tissue is homogenized in a buffered sucrose solution and centrifuged at low speed to remove nuclei and cell debris. The supernatant is then centrifuged at high speed to pellet the membranes, which are subsequently washed and stored at -80°C.

  • Binding Reaction: The membrane preparation is incubated with a specific radioligand, such as [3H]CGS 19755 (a high-affinity competitive antagonist), and varying concentrations of the test compound.[4][5]

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature) for a set period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound ligand passes through.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Electrophysiological Assay in Cortical Slices

This functional assay directly measures the ability of a compound to inhibit the physiological response of neurons to NMDA.

Objective: To determine the functional potency (IC50) of the test compound as an NMDA receptor antagonist.

Typical Protocol:

  • Slice Preparation: Coronal slices of the cerebral cortex are prepared from rodents. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Slices (e.g., 400 μm thick) are cut using a vibratome.

  • Recording: The slices are transferred to a recording chamber and continuously perfused with aCSF. Extracellular field potentials or whole-cell patch-clamp recordings are made from neurons in the cortical slice.

  • NMDA Application: A baseline response is established, and then NMDA (e.g., 40 μM) is applied to the slice, which induces a depolarization or inward current that can be measured.[4]

  • Antagonist Application: The slice is then perfused with the test compound at various concentrations for a period before co-application with NMDA.

  • Measurement of Inhibition: The ability of the test compound to reduce the NMDA-induced response is quantified.

  • Data Analysis: A concentration-response curve is generated, and the IC50 value is calculated, representing the concentration of the antagonist that produces a 50% inhibition of the NMDA-induced response.

Visualization of Experimental Workflow

The following diagram outlines a typical workflow for the discovery and characterization of a novel NMDA receptor antagonist.

Experimental_Workflow Start Compound Synthesis (e.g., 2-Phenylpiperidine- 2-carboxylic Acid) Binding_Assay Primary Screen: Radioligand Binding Assay ([3H]CGS 19755 displacement) Start->Binding_Assay Active_Hit Active Hit? Binding_Assay->Active_Hit Active_Hit->Start No (Synthesize Analogs) Functional_Assay Functional Characterization: Electrophysiology in Cortical Slices (Inhibition of NMDA-induced currents) Active_Hit->Functional_Assay Yes Potency_Selectivity Determine Potency (IC50) and Selectivity vs. AMPA/Kainate Receptors Functional_Assay->Potency_Selectivity Subunit_Selectivity_Assay Subunit Selectivity Profiling: Assays using recombinant receptors (e.g., Xenopus oocytes or HEK cells expressing NR1/NR2A-D) Potency_Selectivity->Subunit_Selectivity_Assay In_Vivo_Models In Vivo Efficacy Models (e.g., NMDA-induced convulsion model) Subunit_Selectivity_Assay->In_Vivo_Models Lead_Compound Lead Compound for Further Development In_Vivo_Models->Lead_Compound

Figure 2: A typical experimental workflow for characterizing a novel NMDA receptor antagonist.

Conclusion

While direct experimental evidence for the mechanism of action of this compound on NMDA receptors is lacking, a strong inference can be drawn from the extensive research on structurally related piperidine-2-carboxylic acid derivatives. The proposed mechanism is competitive antagonism at the glutamate binding site of the NMDA receptor. The phenyl substituent at the 2-position is predicted to be a key determinant of the compound's affinity and potential subunit selectivity. Further research, following the experimental protocols outlined in this guide, would be necessary to definitively confirm this hypothesis and fully characterize the pharmacological profile of this compound.

References

Synthesis of 2-Phenylpiperidine-2-carboxylic Acid: A Technical Guide to Catalytic Hydrogenation of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a synthetic route to 2-phenylpiperidine-2-carboxylic acid, a valuable scaffold in medicinal chemistry. The synthesis proceeds via the catalytic hydrogenation of a pyridine precursor, 2-phenyl-2-(pyridin-2-yl)acetonitrile. This document outlines the complete synthetic pathway, from the preparation of the precursor to its subsequent hydrogenation and hydrolysis to yield the final product. Detailed experimental protocols, quantitative data, and process visualizations are provided to support researchers in the application of this methodology.

Introduction

Piperidine derivatives are prevalent structural motifs in a vast number of pharmaceuticals and bioactive molecules. The introduction of a phenyl and a carboxylic acid group at the 2-position of the piperidine ring creates a chiral center and provides functionalities for further molecular elaboration, making this compound a key building block in drug discovery. The catalytic hydrogenation of stable aromatic pyridine rings is a direct and atom-economical method for the synthesis of the corresponding saturated piperidines.[1][2] However, the aromaticity of the pyridine ring and potential catalyst poisoning by the nitrogen atom present significant challenges.[1] This guide details a robust multi-step synthesis involving the initial preparation of a suitable pyridine precursor followed by its catalytic hydrogenation.

Synthetic Pathway Overview

The synthesis of this compound is proposed via a three-step sequence, starting from commercially available phenylacetonitrile and 2-bromopyridine. The overall transformation is depicted below.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Hydrolysis A Phenylacetonitrile + 2-Bromopyridine B 2-Phenyl-2-(pyridin-2-yl)acetonitrile A->B NaNH2, Toluene C 2-Phenylpiperidine-2-carbonitrile B->C H2, PtO2, Acetic Acid D This compound C->D aq. HCl, Heat

Caption: Overall synthetic pathway.

Experimental Protocols

Step 1: Synthesis of 2-Phenyl-2-(pyridin-2-yl)acetonitrile

This procedure outlines the synthesis of the key pyridine precursor.

Materials:

  • Phenylacetonitrile

  • Sodium amide (NaNH₂)

  • 2-Bromopyridine

  • Toluene, dry

  • Hydrochloric acid (HCl), 6 N

  • Sodium hydroxide (NaOH), 50% solution

  • Ether

  • Sodium sulfate (Na₂SO₄)

  • Isopropyl ether

Procedure:

  • To a stirred suspension of powdered sodium amide (31.2 g, 0.80 mol) in dry toluene (200 ml) in a 2-liter three-neck round-bottom flask, add phenylacetonitrile (46.8 g, 0.40 mol) dropwise while maintaining the temperature at 30-35°C with an ice bath.

  • After the addition is complete, slowly heat the mixture to reflux and maintain for 4.5 hours with continuous stirring.

  • Add a solution of 2-bromopyridine (63.6 g, 0.40 mol) in toluene (100 ml) dropwise at a rate that maintains reflux.

  • Continue stirring and refluxing for an additional 3 hours after the addition is complete.

  • Cool the mixture to 25°C and cautiously add approximately 300 ml of water.

  • Separate the phases and extract the toluene layer with water (150 ml) and then with several portions of cold 6 N hydrochloric acid.

  • Basify the combined acidic extracts with 50% sodium hydroxide solution with cooling, and then extract with ether.

  • Wash the ether extract with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Distill the residue under vacuum (b.p. 134-136°C / 0.07 mm) to yield the product, which crystallizes upon cooling.

  • Recrystallize the solid from isopropyl ether to obtain pure 2-phenyl-2-(pyridin-2-yl)acetonitrile (m.p. 87-88.5°C).

Step 2: Catalytic Hydrogenation to 2-Phenylpiperidine-2-carbonitrile

This protocol describes the hydrogenation of the pyridine ring.

Materials:

  • 2-Phenyl-2-(pyridin-2-yl)acetonitrile

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial acetic acid

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Hydrogen gas (high purity)

  • Filtration aid (e.g., Celite®)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a high-pressure reactor vessel, dissolve 2-phenyl-2-(pyridin-2-yl)acetonitrile (1.0 eq) in glacial acetic acid.

  • Carefully add platinum(IV) oxide (5 mol%) to the solution.

  • Seal the reactor, purge with an inert gas, and then pressurize with hydrogen gas to 50-70 bar.[2]

  • Stir the reaction mixture vigorously at room temperature for 6-10 hours.[2]

  • Upon reaction completion, carefully vent the excess hydrogen and purge the reactor with an inert gas.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in air.

  • Carefully neutralize the filtrate with a saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-phenylpiperidine-2-carbonitrile.

Step 3: Hydrolysis to this compound

This final step converts the nitrile to the desired carboxylic acid.

Materials:

  • 2-Phenylpiperidine-2-carbonitrile

  • Hydrochloric acid, concentrated

  • Sodium hydroxide solution for neutralization

Procedure:

  • To the crude 2-phenylpiperidine-2-carbonitrile, add a mixture of concentrated hydrochloric acid and water.

  • Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain this compound. Further purification can be achieved by recrystallization.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the key catalytic hydrogenation step. Data is based on general procedures for pyridine hydrogenation.[2]

ParameterValueReference
Substrate 2-Phenyl-2-(pyridin-2-yl)acetonitrile-
Catalyst Platinum(IV) oxide (PtO₂)[2]
Catalyst Loading 5 mol%[2]
Solvent Glacial Acetic Acid[2]
Hydrogen Pressure 50-70 bar[2]
Temperature Room Temperature[2]
Reaction Time 6-10 hours[2]
Yield High (expected)-

Visualizations

Reaction Pathway

reaction_pathway cluster_precursor Precursor Synthesis cluster_hydrogenation Catalytic Hydrogenation cluster_hydrolysis Hydrolysis Phenylacetonitrile Phenylacetonitrile Anion Anion Phenylacetonitrile->Anion + NaNH2 2-Phenyl-2-(pyridin-2-yl)acetonitrile 2-Phenyl-2-(pyridin-2-yl)acetonitrile Anion->2-Phenyl-2-(pyridin-2-yl)acetonitrile + 2-Bromopyridine 2-Phenylpiperidine-2-carbonitrile 2-Phenylpiperidine-2-carbonitrile 2-Phenyl-2-(pyridin-2-yl)acetonitrile->2-Phenylpiperidine-2-carbonitrile H2, PtO2 / Acetic Acid This compound This compound 2-Phenylpiperidine-2-carbonitrile->this compound H3O+, Heat experimental_workflow start Start setup Reactor Setup: - Add 2-phenyl-2-(pyridin-2-yl)acetonitrile - Add Glacial Acetic Acid - Add PtO2 catalyst start->setup end End reaction Reaction Execution: - Seal and Purge Reactor - Pressurize with H2 (50-70 bar) - Stir at Room Temperature (6-10h) setup->reaction workup Work-up: - Vent H2 and Purge - Dilute with Ethyl Acetate - Filter Catalyst (Celite®) reaction->workup neutralize Neutralization & Extraction: - Neutralize with NaHCO3 - Separate Organic Layer - Extract Aqueous Layer workup->neutralize isolate_intermediate Isolate Intermediate: - Combine Organic Layers - Dry (Na2SO4) and Filter - Concentrate in vacuo neutralize->isolate_intermediate hydrolysis Hydrolysis: - Add aq. HCl - Reflux isolate_intermediate->hydrolysis isolate_product Isolate Final Product: - Neutralize - Filter and Dry hydrolysis->isolate_product isolate_product->end

References

An In-depth Technical Guide to the Chemical Properties of 2-Phenylpiperidine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2-phenylpiperidine-2-carboxylic acid derivatives. This class of compounds holds significant interest in medicinal chemistry due to the structural combination of a rigid piperidine scaffold, a phenyl ring, and a carboxylic acid moiety, offering a versatile platform for designing novel therapeutic agents. Understanding the fundamental physicochemical properties of these derivatives is paramount for predicting their pharmacokinetic and pharmacodynamic behavior.

This document outlines key chemical properties, presents available quantitative data in a structured format, provides detailed experimental protocols for their determination, and includes visualizations to illustrate key workflows.

Core Chemical Properties and Their Significance in Drug Discovery

The journey of a drug candidate from discovery to clinical application is heavily influenced by its chemical properties. For this compound derivatives, the interplay between the acidic carboxylic group, the basic piperidine nitrogen, and the lipophilic phenyl ring dictates their overall physicochemical profile.

  • Acid Dissociation Constant (pKa): The pKa values of the carboxylic acid and the piperidine nitrogen determine the ionization state of the molecule at physiological pH. This is critical for solubility, membrane permeability, and receptor interaction. The carboxylic acid function typically has a pKa in the range of 4-5, while the protonated piperidine nitrogen has a pKa of 9-10.[1]

  • Lipophilicity (LogP/LogD): The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's lipophilicity. This property is a key determinant of absorption, distribution, metabolism, and excretion (ADME) characteristics, including the ability to cross the blood-brain barrier. A delicate balance of lipophilicity and hydrophilicity is essential for a successful drug candidate.[2]

  • Solubility: Aqueous solubility is crucial for drug formulation and bioavailability. The zwitterionic nature of these compounds at certain pH ranges can influence their solubility.

  • Melting Point: The melting point is an indicator of the purity and stability of a compound. It is influenced by the crystal lattice energy, which is affected by intermolecular forces.

Quantitative Physicochemical Data

Table 1: Physicochemical Properties of Parent Scaffolds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Calculated LogPMelting Point (°C)
2-PhenylpiperidineC₁₁H₁₅N161.24-110
Piperidine-2-carboxylic acidC₆H₁₁NO₂129.16--
4-Phenylpiperidine-4-carboxylic acidC₁₂H₁₅NO₂205.25-1[3]-
1-(2-Oxo-2-phenyl-acetyl)-piperidine-2-carboxylic acid 3-pyridin-3-yl-propyl esterC₂₂H₂₄N₂O₄380.43.3[4]-

Table 2: Spectroscopic Data for Related Piperidine Derivatives

Derivative TypeSpectroscopic MethodKey Characteristic Signals
Piperidine SaltsFT-IRNH₂⁺ group signal around 3070 cm⁻¹
Carboxylic Acid Derivatives¹³C NMRCarboxyl carbon signal between 160-185 ppm
Carboxylic Acid DerivativesIRC=O stretch: Acid chlorides (1790-1815 cm⁻¹), Esters (1735-1750 cm⁻¹), Amides (1650-1690 cm⁻¹)

Experimental Protocols

Accurate and reproducible experimental data is the cornerstone of drug development. The following sections provide detailed methodologies for the determination of key physicochemical properties of this compound derivatives.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is determined by monitoring the pH of a solution of the compound as a titrant is added.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the this compound derivative in deionized water or a suitable co-solvent to a known concentration (e.g., 0.01 M).

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel (e.g., 25 °C) equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and separately with a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points, where half of the acidic or basic groups have been neutralized. Two pKa values will be obtained for these zwitterionic compounds, one for the carboxylic acid and one for the piperidine nitrogen.

Determination of LogD by Shake-Flask Method

The distribution coefficient (LogD) at a specific pH (typically 7.4) is a more physiologically relevant measure of lipophilicity for ionizable compounds.

Methodology:

  • Solvent Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the PBS buffer.

  • Sample Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning: In a vial, add a defined volume of the PBS buffer and n-octanol (e.g., 1 mL of each). Add a small aliquot of the compound's stock solution.

  • Equilibration: Seal the vial and shake it for a set period (e.g., 1 hour) at a constant temperature to allow for the compound to partition between the two phases.[2][5]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Thermodynamic Solubility

This method determines the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Sample Preparation: Add an excess amount of the solid this compound derivative to a vial containing the desired solvent (e.g., phosphate buffer at pH 7.4).

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) to remove any undissolved solid.

  • Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method (e.g., HPLC-UV).

Visualizing Key Processes

Diagrams are essential for clearly communicating complex workflows and relationships. The following sections provide Graphviz DOT scripts for generating such diagrams.

Synthetic and Purification Workflow

The synthesis of this compound derivatives often involves the formation of an amide or ester linkage from the carboxylic acid. The following workflow illustrates a general synthetic and purification process.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start This compound Coupling Amide or Ester Coupling (e.g., with an amine/alcohol, EDC/HOBt or SOCl₂) Start->Coupling Reaction Reaction Mixture Coupling->Reaction Workup Aqueous Workup (Extraction) Reaction->Workup Chromatography Column Chromatography (Silica Gel) Workup->Chromatography Product Purified Derivative Chromatography->Product Analysis Spectroscopic Analysis (NMR, IR, MS) Product->Analysis Purity Purity Assessment (HPLC) Product->Purity

Caption: General workflow for the synthesis and purification of this compound derivatives.

Logical Relationship of Physicochemical Properties

The core physicochemical properties are interconnected and collectively influence the drug-like characteristics of a molecule.

G Structure Chemical Structure (this compound derivative) pKa pKa Structure->pKa LogP LogP / LogD Structure->LogP Solubility Solubility Structure->Solubility pKa->Solubility influences ADME ADME Properties (Absorption, Distribution, Metabolism, Excretion) pKa->ADME affects LogP->Solubility influences LogP->ADME strongly affects Solubility->ADME is critical for

Caption: Interrelationship of key physicochemical properties and their impact on ADME.

References

An In-Depth Technical Guide to 2-Phenylpiperidine-2-carboxylic Acid: From Discovery to Modern Synthetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylpiperidine-2-carboxylic acid, a substituted derivative of pipecolic acid, represents a unique structural motif with potential applications in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis and exploring its chemical properties. While a singular, celebrated "discovery" of this compound is not prominent in the historical scientific literature, its emergence is intrinsically linked to the broader exploration of phenylpiperidine derivatives and the development of stereoselective synthetic methodologies for α-amino acids. This document consolidates available information to construct a historical narrative and presents detailed experimental protocols for key synthetic transformations.

Introduction: The Phenylpiperidine Scaffold in Medicinal Chemistry

The phenylpiperidine scaffold is a cornerstone in modern medicinal chemistry, most notably as the core structure of numerous potent opioid analgesics. The pioneering synthesis of meperidine in the 1930s unveiled the pharmacological potential of 4-phenylpiperidine derivatives, a discovery that spurred decades of research and led to the development of highly successful drugs such as fentanyl. These compounds typically feature a phenyl group at the 4-position of the piperidine ring, which has been established as a critical pharmacophore for opioid receptor activity.

In contrast, the this compound structure, where the phenyl and carboxyl groups are geminally substituted at the 2-position, has a less storied history. Its development is more nuanced, arising from the academic and industrial pursuit of novel amino acid analogs and constrained peptide mimics. The presence of a chiral center at the α-carbon of this cyclic amino acid has made it a target for asymmetric synthesis, driving the development of sophisticated chemical transformations.

Historical Context and Putative "Discovery"

A definitive "discovery" of this compound in the traditional sense—a singular breakthrough by a specific research group—is not clearly documented in readily accessible historical records. Its first synthesis was likely not a targeted endeavor for a specific biological activity but rather a result of systematic explorations into the synthesis of novel α-substituted cyclic amino acids.

The intellectual lineage of this compound can be traced through the development of synthetic methods for pipecolic acid (piperidine-2-carboxylic acid) and its derivatives. Early methods for the synthesis of piperidine-containing compounds were often non-stereoselective and required harsh reaction conditions.

A significant advancement in the synthesis of related structures is found in a 2010 patent describing a method for preparing (S)-2-piperidinecarboxylic acid.[1] This process involves the synthesis of a chiral N-iminopyridinium salt from a chiral amide, followed by the introduction of a phenyl group using a Grignard reagent (PhMgBr·LiBr).[1] Subsequently, the phenyl group is removed through hydrogenation and oxidation, ultimately yielding the desired pipecolic acid.[1] While the final product is not this compound, this methodology highlights a modern approach where a 2-phenylpiperidine derivative serves as a key intermediate, demonstrating the contemporary relevance of this structural motif in complex stereoselective synthesis.

This suggests that the "discovery" of this compound was likely a quiet event in the annals of organic synthesis, with its importance growing as the demand for structurally diverse and stereochemically pure amino acid analogs increased.

Key Synthetic Methodologies

The synthesis of this compound and its derivatives presents a significant stereochemical challenge due to the quaternary chiral center at the 2-position. Various synthetic strategies have been developed to address this, ranging from classical methods to modern catalytic asymmetric approaches.

Strecker Synthesis and Related Approaches

The Strecker synthesis, a classical method for the synthesis of α-amino acids, can be conceptually adapted for this compound. This would involve the reaction of a suitable cyclic imine precursor with a cyanide source and an amine, followed by hydrolysis. However, the generation and stability of the required cyclic imine can be challenging.

A logical workflow for a Strecker-type synthesis is outlined below:

Strecker_Synthesis start Cyclic Imine Precursor step1 α-Aminonitrile Intermediate start->step1 Reaction cyanide Cyanide Source (e.g., KCN) cyanide->step1 hydrolysis Acid Hydrolysis product This compound hydrolysis->product step1->hydrolysis

Caption: Conceptual workflow of a Strecker-type synthesis.

Asymmetric Synthesis via Chiral Auxiliaries

The use of chiral auxiliaries has been a powerful strategy for the stereoselective synthesis of α-amino acids. This approach involves the temporary attachment of a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction.

A representative experimental workflow is depicted below:

Chiral_Auxiliary_Synthesis cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Stereoselective Phenylation cluster_2 Step 3: Auxiliary Cleavage start Piperidine Precursor intermediate1 Chiral Auxiliary-Substrate Adduct start->intermediate1 Coupling auxiliary Chiral Auxiliary auxiliary->intermediate1 intermediate2 Diastereomerically Enriched Intermediate intermediate1->intermediate2 Introduction of Phenyl Group product Enantiopure this compound intermediate2->product Cleavage phenyl_source Phenylating Agent phenyl_source->intermediate2

Caption: Asymmetric synthesis using a chiral auxiliary.

Quantitative Data from Synthetic Studies

While a wealth of quantitative data exists for the synthesis of various piperidine derivatives, specific data for the synthesis of this compound is sparse in the readily available literature. The following table summarizes representative yields for related transformations, providing a benchmark for potential synthetic efficiency.

Reaction TypeStarting MaterialReagents and ConditionsProductYield (%)Reference
Amidation of 2-Piperidinecarboxylic Acid2-Piperidinecarboxylic acidThionyl chloride, 2,6-dimethylaniline, NaOH1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide>85[2]
Phenyl Group Introduction (Intermediate)Chiral N-iminopyridinium saltPhMgBr·LiBrChiral 2-phenyl-dihydropyridine derivativeN/A[1]

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of related piperidine carboxylic acid derivatives and can be adapted for the synthesis of this compound.

General Procedure for the Amidation of 2-Piperidinecarboxylic Acid

This protocol is adapted from the synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide and illustrates a general method for derivatizing the carboxylic acid functionality.[2]

Materials:

  • 2-Piperidinecarboxylic acid

  • Concentrated hydrochloric acid

  • Thionyl chloride

  • 2,6-Dimethylaniline

  • Toluene

  • Sodium hydroxide solution (30%)

  • Water

  • Xylene

Procedure:

  • To a solution of 2-piperidinecarboxylic acid in a suitable solvent, add concentrated hydrochloric acid to adjust the pH to 1-2.

  • Reflux the mixture under reduced pressure to remove water.

  • Cool the reaction mixture and add a halogenating agent, such as thionyl chloride, dropwise at a controlled temperature.

  • After the halogenation is complete, add a solution of 2,6-dimethylaniline in toluene dropwise.

  • Heat the reaction mixture to drive the amidation reaction to completion.

  • Cool the mixture and add water to dissolve the product.

  • Neutralize the aqueous solution with a sodium hydroxide solution to precipitate the crude product.

  • Extract the aqueous layer with xylene.

  • Filter the solid product, wash with water until neutral, and dry to obtain the final product.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific studies detailing the biological activity and associated signaling pathways of this compound itself. However, the broader class of phenylpiperidine derivatives is well-known to interact with various central nervous system targets. For instance, many 4-phenylpiperidines are potent opioid receptor agonists. It is plausible that this compound and its derivatives could exhibit novel pharmacological profiles, potentially interacting with different receptors or acting as allosteric modulators.

A hypothetical signaling pathway that could be investigated for a novel phenylpiperidine derivative is outlined below:

Signaling_Pathway ligand This compound Derivative receptor G-Protein Coupled Receptor (GPCR) ligand->receptor Binding g_protein G-Protein Activation receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger Catalysis downstream Downstream Cellular Response second_messenger->downstream Signal Transduction

Caption: Hypothetical GPCR signaling pathway.

Conclusion and Future Directions

The history of this compound is interwoven with the broader narrative of synthetic organic chemistry and the quest for novel molecular architectures. While its "discovery" lacks a singular, defining moment, its importance as a synthetic target and potential pharmacological scaffold is undeniable. The development of stereoselective routes to this and related compounds continues to be an active area of research, driven by the enduring need for new therapeutic agents and chemical probes.

Future research in this area will likely focus on:

  • The development of more efficient and scalable catalytic asymmetric syntheses.

  • The exploration of the biological activity of this compound and its derivatives against a wide range of biological targets.

  • The incorporation of this constrained amino acid into peptidomimetics to study protein-protein interactions and develop novel therapeutics.

This technical guide serves as a foundational resource for researchers interested in this intriguing molecule, providing a historical perspective, a summary of synthetic approaches, and a framework for future investigation.

References

Theoretical Conformational Analysis of 2-Phenylpiperidine-2-carboxylic Acid: A Computational Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Phenylpiperidine-2-carboxylic acid is a chiral amino acid derivative with a constrained piperidine scaffold, making it a valuable building block in medicinal chemistry. The three-dimensional conformation of this molecule is critical in defining its interactions with biological targets. This technical guide outlines a comprehensive theoretical approach using computational chemistry to elucidate the conformational landscape of this compound. We detail a robust methodology based on Density Functional Theory (DFT) and discuss the anticipated low-energy conformers, their relative stabilities, and key structural parameters. This analysis provides a foundational understanding for its application in rational drug design and development.

Introduction

The piperidine ring is a privileged scaffold in pharmaceutical sciences, present in numerous approved drugs.[1] The conformational preferences of substituents on the piperidine ring significantly influence a molecule's physicochemical properties and its biological activity. For 2-substituted piperidines, a key conformational question is the preference for the substituent to occupy an axial or equatorial position. This equilibrium is governed by a delicate balance of steric and electronic effects.[2]

In the case of this compound, the presence of two geminal substituents at the C2 position introduces additional complexity. The bulky phenyl group and the polar carboxylic acid group will have distinct stereoelectronic demands, leading to a unique conformational profile. Understanding the low-energy shapes this molecule can adopt is crucial for designing derivatives with optimized target engagement and pharmacokinetic properties.

This whitepaper presents a theoretical framework for the in-depth conformational analysis of this compound. Due to the absence of specific experimental data for this exact molecule in the public domain, this guide proposes a state-of-the-art computational protocol to generate reliable structural and energetic data.

Conformational Isomers of Interest

The primary focus of this analysis is the chair conformation of the piperidine ring, which is overwhelmingly favored for six-membered saturated heterocycles.[2] For this compound, there are two principal chair conformers, distinguished by the axial or equatorial orientation of the phenyl group. Within each of these, the carboxylic acid group will also be either axial or equatorial. This leads to four primary chair conformations for consideration:

  • Conformer A: Phenyl group axial, Carboxylic acid group equatorial (ax-Ph, eq-COOH)

  • Conformer B: Phenyl group equatorial, Carboxylic acid group axial (eq-Ph, ax-COOH)

  • Conformer C: Phenyl group axial, Carboxylic acid group axial (ax-Ph, ax-COOH) - This conformer is expected to be high in energy due to severe 1,3-diaxial interactions and is typically excluded from detailed analysis of low-energy states.

  • Conformer D: Phenyl group equatorial, Carboxylic acid group equatorial (eq-Ph, eq-COOH) - Similarly, this conformer is anticipated to be sterically hindered.

The primary equilibrium of interest will be between Conformer A and Conformer B . Additionally, boat and twist-boat conformations, while generally higher in energy, will be computationally explored to ensure a thorough mapping of the potential energy surface.

Proposed Computational Methodology

To achieve a comprehensive and accurate conformational analysis, a multi-step computational protocol is proposed. This approach leverages the strengths of different computational methods for efficiency and accuracy.[3][4]

Experimental Protocols

Step 1: Initial Conformational Search An initial exploration of the conformational space will be performed using a molecular mechanics force field, such as MMFF94 or a similar high-quality force field.[5] This step efficiently generates a broad range of possible conformations, including various ring puckers (chair, boat, twist-boat) and orientations of the substituents.

Step 2: Geometry Optimization and Frequency Calculations The low-energy conformers identified in the initial search will be subjected to full geometry optimization using Density Functional Theory (DFT). Based on successful application to similar systems, the M06-2X functional is recommended due to its robust performance for non-covalent interactions.[3][6] A Pople-style basis set, such as 6-311G(d,p), will be employed for these optimizations.[7]

Following optimization, frequency calculations will be performed at the same level of theory. This serves two purposes:

  • To confirm that the optimized structures are true local minima on the potential energy surface (i.e., no imaginary frequencies).

  • To calculate the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy at 298.15 K.

Step 3: High-Accuracy Single-Point Energy Calculations To refine the relative energies of the optimized conformers, single-point energy calculations will be performed using a larger, more flexible basis set, such as def2-TZVPD.[8] This approach provides a more accurate electronic energy while leveraging the computationally less expensive optimized geometries.

Step 4: Solvation Effects To simulate the influence of a solvent environment (e.g., water or chloroform), the Polarizable Continuum Model (PCM) will be applied during the geometry optimization and final energy calculation steps.[6][8] This implicit solvation model accounts for the bulk electrostatic effects of the solvent, which can significantly influence conformational equilibria, especially for molecules with polar groups like carboxylic acids.

Computational Workflow Visualization

The proposed computational workflow is depicted below.

G Computational Workflow for Conformational Analysis cluster_start Initial Structure Generation cluster_mm Molecular Mechanics cluster_dft Density Functional Theory (DFT) cluster_refine Energy Refinement & Solvation cluster_end Final Analysis start 2D Structure of This compound mm_search Conformational Search (MMFF94 Force Field) start->mm_search mm_conformers Pool of Low-Energy Conformers mm_search->mm_conformers dft_opt Geometry Optimization & Frequency Calculation (M06-2X / 6-311G(d,p)) mm_conformers->dft_opt dft_minima Verified Minima (Chair, Boat, Twist-Boat) dft_opt->dft_minima sp_energy Single-Point Energy (def2-TZVPD) dft_minima->sp_energy solvation Solvation Model (PCM) sp_energy->solvation final_data Relative Gibbs Free Energies (ΔG) and Structural Parameters solvation->final_data

Caption: A flowchart illustrating the multi-step computational protocol for the conformational analysis.

Predicted Conformational Landscape and Data

Based on established principles of stereochemistry and findings for related 2-substituted piperidines, we can predict the likely outcomes of the proposed computational study. The piperidine ring will exist in a chair conformation. The key equilibrium will be between the conformer with an axial phenyl group and the one with an equatorial phenyl group.

The preference is dictated by the A-value, which is the free energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane. While the phenyl group has a significant A-value (approx. 3.0 kcal/mol), favoring the equatorial position, the presence of the geminal carboxylic acid creates a more complex scenario. The gauche interactions and potential intramolecular hydrogen bonding between the carboxylic acid and the piperidine nitrogen could stabilize certain conformations.

The following tables summarize the hypothetical quantitative data expected from the proposed DFT calculations in a simulated aqueous environment (PCM).

Table 1: Predicted Relative Energies of this compound Conformers

Conformer IDPhenyl PositionCOOH PositionRing ConformationRelative Electronic Energy (ΔE, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)
A AxialEquatorialChair1.21.0
B EquatorialAxialChair0.00.0
E --Twist-Boat5.86.1

Note: Energies are relative to the most stable conformer (B). These are illustrative values pending actual computation.

Table 2: Predicted Key Structural Parameters of the Most Stable Chair Conformers

ParameterConformer A (ax-Ph, eq-COOH)Conformer B (eq-Ph, ax-COOH)
C6-N1-C2-C3 Dihedral Angle (°)-55.256.5
N1-C2-C3-C4 Dihedral Angle (°)53.8-54.9
C2-N1 Bond Length (Å)1.471.48
C2-Phenyl Bond Length (Å)1.521.51
C2-Carboxyl Bond Length (Å)1.531.54
Intramolecular H-bond (O-H···N)NoYes (Potential)

Note: These values are hypothetical and serve to illustrate the expected data presentation.

Visualization of Conformational Equilibrium

The primary conformational equilibrium for this compound involves the interconversion of the two main chair forms. This relationship can be visualized as follows.

G Chair-Chair Interconversion Equilibrium node_A Phenyl: Axial COOH: Equatorial node_B Phenyl: Equatorial COOH: Axial node_TS Twist-Boat/Half-Chair node_A->node_TS node_TS->node_B

Caption: The equilibrium between the two primary chair conformations proceeds via a higher-energy twist-boat intermediate.

Conclusion

This technical guide outlines a comprehensive theoretical protocol for the conformational analysis of this compound. By employing a combination of molecular mechanics and high-level DFT calculations, including the effects of solvation, it is possible to generate a detailed understanding of the molecule's conformational landscape. The anticipated results suggest a preference for the conformer with an equatorial phenyl group and an axial carboxylic acid group, potentially stabilized by intramolecular interactions. The quantitative data and structural insights derived from such a study are invaluable for medicinal chemists and drug designers, enabling a more informed approach to the development of novel therapeutics based on this promising molecular scaffold.

References

Methodological & Application

Application Notes and Protocols for the Catalytic Hydrogenation of 2-Phenylpyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 2-phenylpyridine-2-carboxylic acid to synthesize 2-phenylpiperidine-2-carboxylic acid. This transformation is of significant interest in medicinal chemistry and drug development due to the prevalence of the piperidine scaffold in pharmaceutical agents. These protocols are designed to serve as a comprehensive guide for researchers, offering insights into various catalytic systems, reaction conditions, and potential challenges.

Introduction

The catalytic hydrogenation of pyridine derivatives to their corresponding piperidines is a fundamental transformation in organic synthesis. However, the hydrogenation of the pyridine ring can be challenging due to its aromatic stability and the potential for the nitrogen atom to poison the catalyst.[1] The substrate, 2-phenylpyridine-2-carboxylic acid, presents additional complexities due to the presence of the phenyl group, which can influence the substrate's interaction with the catalyst surface, and the carboxylic acid group, which can affect solubility and catalyst activity.

This guide outlines protocols for both heterogeneous and homogeneous catalytic hydrogenation, drawing from established procedures for structurally related compounds. While direct protocols for 2-phenylpyridine-2-carboxylic acid are not extensively reported in the literature, the following methodologies for similar substrates provide a strong foundation for developing a successful synthesis.

Data Presentation: Comparison of Catalytic Systems for Pyridine Hydrogenation

The following table summarizes quantitative data from various studies on the catalytic hydrogenation of pyridine derivatives, offering a comparative overview of different catalytic systems and their efficacy. This data can guide the selection of a suitable starting point for the hydrogenation of 2-phenylpyridine-2-carboxylic acid.

CatalystSubstrateCatalyst Loading (mol%)SolventTemperature (°C)Pressure (bar H₂)Time (h)Yield (%)Reference
5% Rh/Al₂O₃Nicotinic Acid39 (by weight)Water / NH₃Room Temp.2<4HighUS3159639A
PtO₂3-Phenylpyridine-Glacial Acetic AcidRoom Temp.608-[2]
Rh₂O₃2-Phenylpyridine0.5TFE40516Low Conversion[3][4]
[Rh(nbd)₂]BF₄ / JosiphosEthyl-2-pyridinecarboxylate5Ethanol60100--[1]

Experimental Protocols

The following are detailed experimental protocols adapted from literature for the catalytic hydrogenation of pyridine derivatives. These should be considered as starting points for the optimization of the hydrogenation of 2-phenylpyridine-2-carboxylic acid.

Protocol 1: Heterogeneous Hydrogenation using Rhodium on Alumina

This protocol is adapted from a patented procedure for the hydrogenation of pyridylcarboxylic acids and is designed to mitigate catalyst poisoning and potential decarboxylation.[5]

Materials:

  • 2-Phenylpyridine-2-carboxylic acid

  • 5% Rhodium on Alumina (Rh/Al₂O₃)

  • Deionized Water

  • Ammonium Hydroxide (28-30%)

  • Parr Hydrogenation Apparatus or similar high-pressure reactor

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a suitable high-pressure reactor vessel, prepare a suspension of 2-phenylpyridine-2-carboxylic acid (1.0 eq) in deionized water.

  • To this suspension, add at least an equimolar amount of ammonium hydroxide.

  • Carefully add 5% Rhodium on Alumina catalyst. The catalyst loading can be initially set at approximately 5-10% by weight relative to the substrate.

  • Seal the reactor and purge the system with nitrogen gas several times, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to an initial pressure of 2-3 bar.

  • Commence vigorous stirring and maintain the reaction at room temperature.

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Upon completion, carefully vent the reactor and purge with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with deionized water.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., isopropanol/water).

Expected Challenges and Optimization:

  • Low Conversion: As observed with 2-phenylpyridine using a rhodium oxide catalyst, complete reduction may be challenging.[3][4] Increasing the hydrogen pressure, temperature, or catalyst loading may be necessary.

  • Catalyst Poisoning: The addition of ammonia is crucial to prevent inhibition of the catalyst by the nitrogen atoms of the substrate and product.[5]

Protocol 2: Heterogeneous Hydrogenation using Platinum(IV) Oxide (PtO₂)

This protocol is based on the hydrogenation of substituted pyridines and offers an alternative heterogeneous catalyst.[2]

Materials:

  • 2-Phenylpyridine-2-carboxylic acid

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial Acetic Acid

  • Parr Hydrogenation Apparatus or similar high-pressure reactor

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Place 2-phenylpyridine-2-carboxylic acid (1.0 eq) and a catalytic amount of PtO₂ (typically 1-5 mol%) in a high-pressure reactor vessel.

  • Add glacial acetic acid as the solvent. The use of an acidic solvent can help to prevent catalyst poisoning.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to approximately 50-70 bar.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction for 6-8 hours.

  • After the reaction, vent the reactor and purge with nitrogen.

  • Filter the catalyst through a Celite pad and wash with acetic acid.

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization.

Expected Challenges and Optimization:

  • Selectivity: While the pyridine ring is the primary target for hydrogenation, the phenyl ring may also be susceptible to reduction under harsh conditions. Careful monitoring of the reaction is necessary.

  • Work-up: The use of acetic acid will require a careful work-up procedure to neutralize the acid and isolate the product.

Protocol 3: Homogeneous Asymmetric Hydrogenation of the Corresponding Ester

For enantioselective synthesis, a homogeneous approach is often preferred. This protocol is based on the asymmetric hydrogenation of ethyl-2-pyridinecarboxylate and would require prior esterification of the starting material.[1]

Materials:

  • Ethyl 2-phenylpyridine-2-carboxylate (esterified starting material)

  • [Rh(nbd)₂]BF₄ (precatalyst)

  • Chiral diphosphine ligand (e.g., (R,R)-Et-DuPhos, (S,S)-Josiphos)

  • Anhydrous, degassed solvent (e.g., ethanol)

  • High-pressure autoclave with a glass insert

Procedure:

  • In a glovebox, charge a glass insert for the autoclave with the rhodium precatalyst and the chiral ligand.

  • Add a small amount of the degassed solvent and stir for 15-20 minutes to allow for complex formation.

  • Add the solution of ethyl 2-phenylpyridine-2-carboxylate in the same solvent.

  • Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line.

  • Purge the autoclave with hydrogen.

  • Pressurize with hydrogen to the desired pressure (e.g., 100 bar) and heat to the reaction temperature (e.g., 60 °C).

  • Stir the reaction for the required time, monitoring for completion by an appropriate analytical method (e.g., GC-MS or HPLC).

  • After the reaction, cool the autoclave to room temperature, carefully vent the hydrogen, and purge with nitrogen.

  • Remove the solvent under reduced pressure.

  • The resulting product will be the chiral ethyl 2-phenylpiperidine-2-carboxylate, which can then be hydrolyzed to the desired carboxylic acid. Purification is typically achieved through column chromatography.

Expected Challenges and Optimization:

  • Enantioselectivity: The choice of chiral ligand is critical for achieving high enantiomeric excess. Screening of different ligands may be necessary.

  • Catalyst Stability: Homogeneous catalysts can sometimes decompose under reaction conditions, leading to the formation of inactive metal species.

Mandatory Visualizations

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification A 2-Phenylpyridine- 2-carboxylic acid D High-Pressure Reactor A->D B Catalyst (e.g., 5% Rh/Al2O3) B->D C Solvent (e.g., Water/Ammonia) C->D E Purge with N2 then H2 D->E F Pressurize with H2 E->F G Stir at specified Temperature & Pressure F->G H Monitor H2 uptake G->H I Vent & Purge with N2 H->I J Filter to remove catalyst I->J K Concentrate filtrate J->K L Purify by Recrystallization K->L M 2-Phenylpiperidine- 2-carboxylic acid L->M

Caption: Experimental workflow for heterogeneous catalytic hydrogenation.

G cluster_start Starting Material cluster_product Product cluster_challenges Potential Challenges A 2-Phenylpyridine- 2-carboxylic acid B 2-Phenylpiperidine- 2-carboxylic acid A->B Catalytic Hydrogenation (e.g., Rh/Al2O3, H2) E Side Reactions (e.g., Decarboxylation) A->E C Catalyst Poisoning B->C D Low Conversion B->D F Phenyl Ring Reduction B->F

Caption: Logical relationship of the hydrogenation and potential challenges.

References

Application Notes and Protocols for the Synthesis of 2-Phenylpiperidine-2-carboxylic Acid via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Phenylpiperidine-2-carboxylic acid and its derivatives are valuable scaffolds in medicinal chemistry, exhibiting a range of biological activities. This document provides detailed application notes and experimental protocols for a plausible synthetic route to this compound, leveraging a key Grignard reaction step. The protocols are designed for researchers, scientists, and drug development professionals. The synthesis commences with the commercially available ethyl piperidine-2-carboxylate and proceeds through a cyclic imine intermediate, followed by the addition of a phenyl Grignard reagent and subsequent hydrolysis.

Overall Synthetic Scheme

The proposed synthetic pathway involves three main stages:

  • Oxidation of Ethyl Piperidine-2-carboxylate: The secondary amine of the starting material is oxidized to form the corresponding cyclic imine (ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate).

  • Grignard Reaction: Phenylmagnesium bromide is added to the cyclic imine ester. This nucleophilic addition to the carbon-nitrogen double bond is the key step in introducing the phenyl group at the 2-position.

  • Hydrolysis: The resulting ethyl 2-phenylpiperidine-2-carboxylate is hydrolyzed to yield the final product, this compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate (Cyclic Imine)

This protocol describes the oxidation of ethyl piperidine-2-carboxylate to its corresponding cyclic imine.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
Ethyl piperidine-2-carboxylateC₈H₁₅NO₂157.2110.0 g0.0636
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.9811.3 g0.0636
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93200 mL-
Triethylamine (TEA)C₆H₁₅N101.199.7 mL (7.0 g)0.0699
Saturated aq. NaHCO₃--100 mL-
Brine--50 mL-
Anhydrous Na₂SO₄Na₂SO₄142.04As needed-

Procedure:

  • To a stirred solution of ethyl piperidine-2-carboxylate (10.0 g, 0.0636 mol) in anhydrous dichloromethane (200 mL) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add N-bromosuccinimide (11.3 g, 0.0636 mol) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Add triethylamine (9.7 mL, 0.0699 mol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (100 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the pure ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate.

Protocol 2: Grignard Reaction with Phenylmagnesium Bromide

This protocol details the preparation of phenylmagnesium bromide and its subsequent reaction with the cyclic imine ester.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
Magnesium turningsMg24.311.85 g0.0761
BromobenzeneC₆H₅Br157.0111.0 g (7.4 mL)0.0700
Anhydrous diethyl ether or THF(C₂H₅)₂O or C₄H₈O74.12 or 72.11150 mL-
IodineI₂253.811 crystal-
Ethyl 3,4,5,6-tetrahydropyridine-2-carboxylateC₈H₁₃NO₂155.1910.0 g0.0644
Saturated aq. NH₄Cl--100 mL-
Diethyl ether(C₂H₅)₂O74.12100 mL-
Anhydrous Na₂SO₄Na₂SO₄142.04As needed-

Procedure:

Part A: Preparation of Phenylmagnesium Bromide

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under a stream of inert gas.

  • Place magnesium turnings (1.85 g, 0.0761 mol) in the flask.

  • Add a small crystal of iodine to the flask to help initiate the reaction.

  • In the dropping funnel, prepare a solution of bromobenzene (11.0 g, 0.0700 mol) in 50 mL of anhydrous diethyl ether.

  • Add a small portion (approx. 5 mL) of the bromobenzene solution to the magnesium turnings. The reaction should start spontaneously, indicated by bubbling and a change in color. If the reaction does not start, gentle warming may be required.

  • Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent. The solution should appear cloudy and greyish-brown.

Part B: Reaction with Cyclic Imine Ester

  • Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.

  • Dissolve ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate (10.0 g, 0.0644 mol) in 100 mL of anhydrous diethyl ether and add it to the dropping funnel.

  • Add the solution of the cyclic imine dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to 100 mL of a saturated aqueous ammonium chloride solution at 0 °C with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-phenylpiperidine-2-carboxylate.

Protocol 3: Hydrolysis to this compound

This protocol describes the final hydrolysis of the ester to the carboxylic acid.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
Ethyl 2-phenylpiperidine-2-carboxylateC₁₄H₁₉NO₂233.31(from previous step)~0.0644
EthanolC₂H₅OH46.07100 mL-
Sodium hydroxide (NaOH)NaOH40.005.15 g0.129
WaterH₂O18.0250 mL-
Hydrochloric acid (HCl), concentratedHCl36.46As needed-
Diethyl ether(C₂H₅)₂O74.12100 mL-

Procedure:

  • Dissolve the crude ethyl 2-phenylpiperidine-2-carboxylate in ethanol (100 mL) in a round-bottom flask.

  • Add a solution of sodium hydroxide (5.15 g, 0.129 mol) in water (50 mL).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Wash the remaining aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH ~6-7 with concentrated hydrochloric acid. The product should precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolar Mass ( g/mol )Physical State
Ethyl piperidine-2-carboxylateC₈H₁₅NO₂157.21Liquid
Ethyl 3,4,5,6-tetrahydropyridine-2-carboxylateC₈H₁₃NO₂155.19Oil
Phenylmagnesium bromideC₆H₅MgBr181.31Solution in Ether/THF
Ethyl 2-phenylpiperidine-2-carboxylateC₁₄H₁₉NO₂233.31Oil/Solid
This compoundC₁₂H₁₅NO₂205.25Solid

Table 2: Typical Reaction Parameters and Expected Yields

Reaction StepTemperature (°C)Time (h)SolventExpected Yield (%)
Oxidation0 to RT3Dichloromethane70-85
Grignard Reaction0 to RT2.5Diethyl Ether/THF60-75
HydrolysisReflux (EtOH)4-6Ethanol/Water85-95

Note: Yields are estimates based on analogous reactions and may vary depending on experimental conditions and purification efficiency.

Mandatory Visualization

SynthesisWorkflow Start Ethyl Piperidine-2-carboxylate Oxidation Oxidation (NBS, TEA, DCM) Start->Oxidation Imine Ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate Oxidation->Imine Grignard_Reaction Grignard Reaction Imine->Grignard_Reaction Grignard_Reagent Phenylmagnesium Bromide (Mg, Bromobenzene, Ether/THF) Grignard_Reagent->Grignard_Reaction Ester_Product Ethyl 2-Phenylpiperidine-2-carboxylate Grignard_Reaction->Ester_Product Hydrolysis Hydrolysis (NaOH, EtOH/H2O, then HCl) Ester_Product->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Application Note: Chiral HPLC Separation of 2-Phenylpiperidine-2-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Phenylpiperidine-2-carboxylic acid is a chiral molecule of interest in pharmaceutical research and development due to its structural motifs present in various biologically active compounds. The effective separation and quantification of its enantiomers are crucial for understanding their individual pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most prevalent and reliable technique for this purpose.[1][2] This application note provides a detailed protocol for the development of a chiral HPLC method for the enantioselective separation of this compound.

Principle of Chiral HPLC

Chiral HPLC facilitates the separation of enantiomers by utilizing a stationary phase that is itself chiral.[3] The differential interactions between the enantiomers and the CSP lead to the formation of transient diastereomeric complexes with varying stabilities. This results in different retention times for each enantiomer, allowing for their separation and quantification.[4] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely successful for a broad range of chiral compounds and represent a logical starting point for method development.[5][6]

Experimental Workflow

The general workflow for developing a chiral HPLC method is outlined below. This systematic approach ensures a robust and reproducible separation.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_analysis Analysis & Validation SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->Injection ColumnScreening CSP Screening (e.g., Amylose, Cellulose) MobilePhaseOpt Mobile Phase Optimization (Solvent Ratios, Additives) ColumnScreening->MobilePhaseOpt Select Best CSP ParameterOpt Parameter Optimization (Flow Rate, Temperature) MobilePhaseOpt->ParameterOpt Fine-tune Separation ParameterOpt->Injection Optimized Method DataAcquisition Data Acquisition (UV Detector) Injection->DataAcquisition DataAnalysis Data Analysis (Resolution, Tailing Factor) DataAcquisition->DataAnalysis Validation Method Validation (Linearity, Precision, Accuracy) DataAnalysis->Validation

Caption: Experimental workflow for chiral HPLC method development.

Instrumentation and Consumables

A standard HPLC system equipped with a UV detector is suitable for this application. The selection of the chiral column is the most critical parameter.

Table 1: Instrumentation and Key Consumables

ComponentSpecification
HPLC System Quaternary Pump, Autosampler, Column Oven, UV/Vis Detector
Chiral Column Chiralpak® IA (or similar amylose-based CSP)
Dimensions: 250 mm x 4.6 mm, 5 µm particle size
Data System Chromatography Data Software (CDS)
Solvents HPLC Grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH)
Additive Trifluoroacetic Acid (TFA) or Diethylamine (DEA)
Sample Vials 2 mL amber glass vials with PTFE septa

Detailed Experimental Protocol

This protocol outlines the steps for the separation of this compound enantiomers. Initial screening with a polysaccharide-based column is recommended.[5]

1. Standard and Sample Preparation

  • Standard Preparation: Accurately weigh and dissolve the racemic standard of this compound in the mobile phase to a final concentration of 1.0 mg/mL.

  • Sample Preparation: Dissolve the test sample in the mobile phase to achieve a similar concentration. Filter the sample through a 0.45 µm syringe filter before injection.

2. Mobile Phase Preparation

  • Prepare the mobile phase by mixing the organic solvents in the desired ratio. For a normal phase separation, a typical starting point is a mixture of n-Hexane and an alcohol like Isopropanol or Ethanol.

  • Add an acidic or basic additive to the mobile phase to improve peak shape and resolution. For an acidic analyte like a carboxylic acid, a basic additive is generally not used, but an acidic modifier like TFA is common.

  • Example Mobile Phase A: n-Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1 v/v/v)

  • Example Mobile Phase B: n-Hexane / Ethanol / Trifluoroacetic Acid (90:10:0.1 v/v/v)

  • Degas the mobile phase using an ultrasonic bath or an online degasser before use.

3. HPLC Method Parameters

The following table provides a starting point for the HPLC method parameters. Optimization will likely be required.

Table 2: Initial HPLC Method Parameters

ParameterRecommended Setting
Mobile Phase Start with Mobile Phase A (see above)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection Wavelength 220 nm
Run Time 20 minutes

4. Method Development and Optimization

  • Initial Screening: Inject the racemic standard using the initial parameters. Evaluate the chromatogram for any separation of the enantiomers.

  • Mobile Phase Optimization: If no or poor separation is observed, systematically vary the ratio of n-Hexane to the alcohol modifier (e.g., 90:10, 85:15, 70:30). The type of alcohol (IPA vs. EtOH) can also significantly impact selectivity.

  • Additive Optimization: The concentration of the acidic additive (TFA) can be adjusted (e.g., 0.05% to 0.2%) to improve peak symmetry. For basic analytes, an amine additive like DEA would be used instead.[3]

  • Flow Rate and Temperature: Adjusting the flow rate (e.g., 0.8 to 1.2 mL/min) and column temperature (e.g., 20 °C to 40 °C) can further optimize resolution and analysis time.

Data Analysis and Expected Results

The primary goal is to achieve baseline separation of the two enantiomeric peaks. The quality of the separation is assessed by the resolution (Rs), which should ideally be greater than 1.5.

Table 3: Representative Data from a Successful Separation

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) 10.512.8
Tailing Factor 1.11.2
Resolution (Rs) \multicolumn{2}{c}{2.1}
Enantiomeric Excess (% ee) \multicolumn{2}{c}{Calculated from peak areas}

Note: The data in this table is illustrative and represents a typical outcome for a successful chiral separation. Actual retention times and resolution will depend on the specific conditions and CSP used.

Conclusion

This application note provides a comprehensive and systematic protocol for the development of a chiral HPLC method for the separation of this compound enantiomers. By starting with a polysaccharide-based chiral stationary phase and systematically optimizing the mobile phase composition and other chromatographic parameters, a robust and reproducible method can be achieved. This is essential for the accurate determination of enantiomeric purity in research and quality control environments.

References

Application Notes and Protocols: The 2-Phenylpiperidine-2-Carboxylic Acid Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylpiperidine-2-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry, primarily recognized for its role in the development of antagonists for the N-methyl-D-aspartate (NMDA) receptor. This document provides an overview of its applications, key structure-activity relationships (SAR), and detailed protocols for the synthesis and evaluation of compounds based on this scaffold.

Introduction

The piperidine ring is a ubiquitous heterocyclic moiety found in numerous natural products and synthetic pharmaceuticals.[1] The introduction of a phenyl group and a carboxylic acid at the 2-position creates a rigidified structure that can mimic endogenous ligands and interact with high specificity at various biological targets. The carboxylic acid group, in particular, is a key pharmacophoric element, often involved in crucial binding interactions with target proteins.[2][3] However, its presence can also impact pharmacokinetic properties, leading medicinal chemists to explore bioisosteric replacements to optimize drug-like characteristics.[2][4][5]

The primary therapeutic potential of this compound derivatives lies in their ability to modulate the activity of the NMDA receptor, a key player in synaptic plasticity, learning, and memory.[6] Overactivation of NMDA receptors is implicated in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[6][7][8] Consequently, antagonists of the NMDA receptor are of significant therapeutic interest.

Applications in Drug Discovery

The this compound scaffold has been most extensively explored for its application as an NMDA receptor antagonist. However, the broader piperidine-2-carboxylic acid framework has been investigated for a range of other biological activities, highlighting the versatility of this structural class.

NMDA Receptor Antagonism

Derivatives of piperidine-2-carboxylic acid have been developed as potent and selective NMDA receptor antagonists.[7][9] These compounds are of interest for treating conditions associated with excitotoxicity. For instance, the tetrazole-substituted piperidine-2-carboxylic acid derivative, LY233053, has demonstrated potent and selective NMDA antagonist activity.[7][9] The activity of these antagonists often resides in a specific stereoisomer, emphasizing the importance of stereochemistry in their pharmacological effects.[9]

Other CNS Applications

Beyond NMDA receptor antagonism, piperidine derivatives have been investigated for other central nervous system (CNS) targets. For example, 4-phenylpiperidine-2-carboxamide analogues have been discovered as positive allosteric modulators of the serotonin 5-HT2C receptor.[10] Additionally, 2-piperidinecarboxamides have been synthesized and evaluated for anticonvulsant activity.[11] The piperazine-2-carboxylic acid scaffold, a related heterocyclic structure, has also been explored for the development of multi-target-directed ligands for Alzheimer's disease, targeting cholinesterases.[12][13]

Other Therapeutic Areas

The versatility of the piperidine-carboxylic acid scaffold extends beyond CNS disorders. For instance, phenyl amides and esters of piperidine-carboxylic acids have been investigated for their ability to inhibit platelet aggregation.[14] Furthermore, piperidine amides of chromone-2-carboxylic acid have been synthesized as potential soluble epoxide hydrolase (sEH) inhibitors, which have implications for inflammatory disorders.[15]

Quantitative Data Summary

The following table summarizes the in vitro activities of selected piperidine-2-carboxylic acid derivatives.

Compound/DerivativeTargetAssayActivity (IC50/Ki)Reference
(-)-(2R,4S)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid (LY235723)NMDA Receptor[3H]CGS 19755 Binding67 ± 6 nM[9]
(+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid (LY233053)NMDA Receptor[3H]CGS-19755 Binding107 ± 7 nM[7]
(-)-(2R,4S)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid (LY235723)NMDA-induced depolarizationCortical Slice Preparation1.9 ± 0.24 µM[9]
(+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid (LY233053)NMDA-induced depolarizationCortical Wedge Preparation4.2 ± 0.4 µM[7]
1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (4c)Acetylcholinesterase (AChE)Modified Ellman's Method10.18 ± 1.00 µM (Ki)[12]
1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (7b)Butyrylcholinesterase (BChE)Modified Ellman's Method1.6 ± 0.08 nM (Ki)[12]
Chromone-2-amide derivative with benzyl piperidine (7)Soluble Epoxide Hydrolase (sEH)Fluorometric Assay1.75 µM[15]

Experimental Protocols

General Synthesis of 2-Piperidinecarboxamides

This protocol describes a general method for the synthesis of 2-piperidinecarboxamides, which can be adapted for the synthesis of 2-phenylpiperidine-2-carboxamides.

Materials:

  • N-Boc-2-piperidinecarboxylic acid

  • Thionyl chloride (SOCl2)

  • Dichloromethane (CH2Cl2)

  • Appropriate amine (RNH2)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of N-Boc-2-piperidinecarboxylic acid in dichloromethane, add thionyl chloride dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in dichloromethane and add the desired amine (RNH2).

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • The N-Boc protected intermediate can be deprotected by dissolving it in a mixture of dichloromethane and trifluoroacetic acid.

  • Stir the deprotection reaction at room temperature for 2-4 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Purify the final product by column chromatography.

NMDA Receptor Binding Assay

This protocol outlines a general procedure for determining the affinity of a compound for the NMDA receptor using a radioligand binding assay.

Materials:

  • Rat brain cortical membranes

  • [3H]CGS 19755 (radioligand)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Test compounds at various concentrations

  • Non-specific binding control (e.g., L-glutamic acid)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare rat brain cortical membranes by homogenization and centrifugation.

  • In a 96-well plate, add the Tris-HCl buffer, the radioligand ([3H]CGS 19755), and the test compound at various concentrations.

  • For determining non-specific binding, add a high concentration of a known NMDA receptor ligand (e.g., L-glutamic acid) instead of the test compound.

  • Add the prepared rat brain cortical membranes to initiate the binding reaction.

  • Incubate the plate at a controlled temperature (e.g., 4 °C) for a specific time (e.g., 60 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 2-Piperidinecarboxamides cluster_assay NMDA Receptor Binding Assay start N-Boc-2-piperidinecarboxylic acid step1 Activation with SOCl2 start->step1 step2 Amide Coupling with RNH2 step1->step2 step3 N-Boc Deprotection with TFA step2->step3 end_synthesis Purified 2-Piperidinecarboxamide step3->end_synthesis assay_start Prepare Reagents (Membranes, Radioligand, Test Compound) assay_step1 Incubation assay_start->assay_step1 assay_step2 Filtration and Washing assay_step1->assay_step2 assay_step3 Scintillation Counting assay_step2->assay_step3 assay_end Data Analysis (IC50 Determination) assay_step3->assay_end

Caption: General experimental workflow for the synthesis and evaluation of 2-piperidinecarboxamides.

nmda_signaling cluster_receptor NMDA Receptor cluster_downstream Downstream Signaling glutamate Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor glycine Glycine/D-Serine glycine->nmda_receptor ca_influx Ca2+ Influx nmda_receptor->ca_influx Activation antagonist 2-Phenylpiperidine-2- carboxylic acid derivative antagonist->nmda_receptor Blockade nos nNOS Activation ca_influx->nos no Nitric Oxide (NO) Production nos->no excitotoxicity Excitotoxicity & Neuronal Damage no->excitotoxicity

Caption: Simplified signaling pathway of NMDA receptor activation and its blockade by antagonists.

References

Application Notes and Protocols: 2-Phenylpiperidine-2-Carboxylic Acid Derivatives as Potential Anticonvulsants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of novel antiepileptic drugs (AEDs) with improved efficacy and better safety profiles remains a critical area of research. One promising class of compounds is the derivatives of 2-phenylpiperidine-2-carboxylic acid. The rigid piperidine scaffold, combined with the aromatic phenyl group and a carboxylic acid moiety (or its amide derivatives), provides a unique three-dimensional structure for potential interaction with central nervous system targets. This document provides an overview of the anticonvulsant activity of selected 2-piperidine-carboxamide derivatives, along with detailed protocols for their synthesis and pharmacological evaluation.

Data Presentation

The anticonvulsant activity of N-(substituted-benzyl)-2-piperidinecarboxamides was evaluated in the maximal electroshock (MES) seizure model in mice. The median effective dose (ED50), which is the dose required to protect 50% of the animals from the seizure, is a key indicator of a compound's potency. The data presented in Table 1 summarizes the in vivo anticonvulsant activity of several derivatives.

Table 1: Anticonvulsant Activity of N-(substituted-benzyl)-2-piperidinecarboxamide Derivatives in the MES Test in Mice.

Compound IDPhenyl Ring SubstituentMES ED50 (mg/kg)
1 2-CF₃29
2 3-F31
3 3-CF₃24

Data extracted from Ho, B., et al. (1998). Synthesis of 2-piperidinecarboxylic acid derivatives as potential anticonvulsants. European Journal of Medicinal Chemistry, 33(4), 291-302.

Experimental Protocols

The following sections detail the generalized methodologies for the synthesis and anticonvulsant evaluation of this compound derivatives. These protocols are based on standard procedures reported in medicinal chemistry and pharmacology literature.

Protocol 1: General Synthesis of N-(substituted-benzyl)-2-piperidinecarboxamides

This protocol describes a general method for the amide coupling of a protected 2-piperidinecarboxylic acid with a substituted benzylamine.

Materials:

  • N-Boc-2-piperidinecarboxylic acid

  • Substituted benzylamine (e.g., 2-(trifluoromethyl)benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Amide Coupling: a. To a solution of N-Boc-2-piperidinecarboxylic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq). b. Stir the mixture at room temperature for 15 minutes. c. Add the substituted benzylamine (1.1 eq) and TEA (2.0 eq). d. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected amide. g. Purify the crude product by silica gel column chromatography.

  • Deprotection: a. Dissolve the purified N-Boc protected amide in DCM. b. Add TFA (10-20 eq) dropwise at 0 °C. c. Stir the reaction mixture at room temperature for 1-2 hours. d. Remove the solvent and excess TFA under reduced pressure. e. Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the final N-(substituted-benzyl)-2-piperidinecarboxamide.

Protocol 2: Maximal Electroshock (MES) Seizure Test in Mice

The MES test is a widely used preclinical model to identify compounds that prevent the spread of seizures, predictive of efficacy against generalized tonic-clonic seizures.[1]

Materials:

  • Male Swiss albino mice (20-25 g)

  • Electroconvulsiometer with corneal electrodes

  • 0.9% saline solution with a drop of local anesthetic (e.g., lignocaine) for electrode contact

  • Test compounds and vehicle (e.g., 0.5% carboxymethylcellulose)

  • Standard anticonvulsant drug (e.g., Phenytoin)

Procedure:

  • Animal Preparation: a. Acclimatize mice for at least one week before the experiment. b. House the animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water. c. On the day of the experiment, weigh the mice and randomly assign them to control and treatment groups (n=6-8 per group).

  • Drug Administration: a. Administer the test compounds and the standard drug intraperitoneally (i.p.) or orally (p.o.) at various doses. b. Administer the vehicle to the control group. c. The time between drug administration and the MES test (pretreatment time) should be determined based on the pharmacokinetic profile of the compounds (typically 30-60 minutes for i.p. administration).

  • MES Induction: a. Apply a drop of saline with local anesthetic to the corneal electrodes. b. Gently place the electrodes on the corneas of the mouse. c. Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation and Endpoint: a. Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hind limb extension (THLE). b. The absence of THLE is considered as protection. c. Calculate the percentage of protected animals in each group.

  • Data Analysis: a. Determine the ED50 value of the test compounds using a probit analysis or other appropriate statistical methods.

Protocol 3: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is used to identify compounds that raise the seizure threshold and is predictive of efficacy against absence seizures.

Materials:

  • Male Swiss albino mice (18-25 g)

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

  • Test compounds and vehicle

  • Standard anticonvulsant drug (e.g., Ethosuximide)

  • Observation chambers

Procedure:

  • Animal Preparation and Drug Administration: a. Follow the same procedures for animal preparation and drug administration as in the MES test.

  • PTZ Induction: a. At the predetermined pretreatment time, administer PTZ subcutaneously in the loose skin on the back of the neck.

  • Observation and Endpoint: a. Immediately after PTZ injection, place the mouse in an individual observation chamber. b. Observe the animal for 30 minutes for the occurrence of clonic seizures (characterized by rhythmic muscle contractions of the whole body lasting for at least 5 seconds). c. The absence of clonic seizures within the 30-minute observation period is considered protection.

  • Data Analysis: a. Calculate the percentage of protected animals in each group and determine the ED50 value.

Visualizations

Potential Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

Many anticonvulsant drugs effective in the MES test exert their action by modulating voltage-gated sodium channels (VGSCs). These channels are crucial for the initiation and propagation of action potentials. By binding to the VGSCs, these drugs stabilize the inactivated state of the channel, thereby reducing the repetitive firing of neurons that underlies seizure activity. The following diagram illustrates this proposed mechanism.

G cluster_neuron Presynaptic Neuron cluster_drug Potential Mechanism ActionPotential Action Potential Propagation VGSC_open Voltage-Gated Na+ Channel (Open State) ActionPotential->VGSC_open Activates VGSC_inactive Voltage-Gated Na+ Channel (Inactive State) VGSC_open->VGSC_inactive Inactivates Na_influx Na+ Influx VGSC_open->Na_influx ReducedFiring Reduced Neuronal Excitability Depolarization Depolarization Na_influx->Depolarization NT_release Neurotransmitter Release Depolarization->NT_release NT_release->ReducedFiring Leads to Drug 2-Phenylpiperidine-2- carboxylic acid derivative Stabilization Stabilization of Inactive State Drug->Stabilization Stabilization->VGSC_inactive Enhances

Caption: Proposed mechanism of action for anticonvulsant activity.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of novel this compound derivatives as potential anticonvulsants.

G cluster_synthesis Chemical Synthesis cluster_screening Anticonvulsant Screening start Starting Materials (N-Boc-2-piperidinecarboxylic acid, benzylamines) coupling Amide Coupling (EDC, HOBt) start->coupling deprotection Boc Deprotection (TFA) coupling->deprotection purification Purification & Characterization (Chromatography, NMR, MS) deprotection->purification final_compounds Final Derivatives purification->final_compounds mes_test Maximal Electroshock (MES) Test final_compounds->mes_test data_analysis Data Analysis (ED50, TD50, PI) mes_test->data_analysis scptz_test Subcutaneous PTZ (scPTZ) Test scptz_test->data_analysis rotorod Neurotoxicity (Rotorod Test) rotorod->data_analysis lead_id Lead Compound Identification data_analysis->lead_id

Caption: General workflow for synthesis and anticonvulsant evaluation.

References

Application of 2-Phenylpiperidine-2-Carboxylic Acid in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The 2-phenylpiperidine-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a variety of enzyme inhibitors. Its rigid, chair-like conformation allows for the precise spatial orientation of substituents, enabling high-affinity interactions with the active sites of target enzymes. This structural feature is particularly valuable in the design of inhibitors for proteases, where specific recognition of substrate-binding pockets is crucial for potency and selectivity.

One of the most promising applications of this compound derivatives is in the development of Matrix Metalloproteinase (MMP) inhibitors. MMPs are a family of zinc-dependent endopeptidases that play a critical role in the degradation of the extracellular matrix (ECM).[1] Under normal physiological conditions, MMPs are involved in processes such as tissue remodeling, wound healing, and angiogenesis. However, their overexpression is associated with numerous pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases. Therefore, the development of potent and selective MMP inhibitors is a significant focus of drug discovery efforts.

The this compound core can be strategically functionalized to target key subsites of the MMP active site. The carboxylic acid moiety can act as a zinc-binding group (ZBG), chelating the catalytic zinc ion essential for enzyme activity. Alternatively, the carboxylic acid can be converted to other ZBGs, such as hydroxamic acids, which are known to have high affinity for the zinc ion in MMPs.[2] The phenyl group can be directed towards the S1' pocket of the MMP active site, a deep, hydrophobic pocket that can accommodate bulky aromatic substituents, thereby contributing to inhibitor potency and selectivity.[3] Further modifications at the piperidine nitrogen allow for the introduction of additional functionalities to interact with other subsites of the enzyme, leading to enhanced affinity and improved pharmacokinetic properties.

While specific data for this compound-based MMP inhibitors is not abundant in publicly available literature, the closely related piperazine-2-carboxylic acid scaffold has been successfully employed to develop potent MMP inhibitors.[3] These studies provide a strong rationale for the exploration of this compound as a scaffold for novel MMP inhibitors.

Quantitative Data

The following table summarizes the inhibitory activity of a representative piperazine-based MMP inhibitor, which serves as a strong indicator of the potential for the structurally similar this compound scaffold.[3]

Compound IDTarget EnzymeIC50 (nM)
20 MMP-1 (Collagenase-1)24
20 MMP-3 (Stromelysin-1)18
20 MMP-9 (Gelatinase B)1.9
20 MMP-13 (Collagenase-3)1.3

Note: Compound 20 is N-hydroxy-1-(4-methoxyphenyl)sulfonyl-4-benzyloxycarbonylpiperazine-2-carboxamide. The data is adapted from Cheng et al., J. Med. Chem. 2000, 43 (3), pp 369–380.[3]

Experimental Protocols

The following is a representative protocol for the synthesis of a 2-phenylpiperidine-2-carboxamide-based MMP inhibitor. This protocol is adapted from established amide coupling methodologies and the synthesis of structurally related piperazine-based MMP inhibitors.[3][4]

Protocol: Synthesis of a 2-Phenylpiperidine-2-Carboxamide Derivative

Step 1: N-Protection of this compound

  • Dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of dioxane and water (1:1).

  • Add sodium carbonate (2.5 eq) and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) in dioxane.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Wash the aqueous residue with ethyl acetate.

  • Acidify the aqueous layer to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate (3x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the N-Boc protected this compound.

Step 2: Amide Coupling

  • Dissolve the N-Boc protected this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) and 4-(Dimethylamino)pyridine (DMAP, 0.1 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the desired amine (e.g., O-benzylhydroxylamine, 1.1 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Dilute the reaction mixture with DCM and wash with 5% aqueous NaHCO3 solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-Boc protected 2-phenylpiperidine-2-carboxamide derivative.

Step 3: N-Deprotection

  • Dissolve the N-Boc protected derivative in DCM.

  • Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between DCM and 5% aqueous NaHCO3 solution.

  • Dry the organic layer, filter, and evaporate to yield the deprotected product.

Visualizations

experimental_workflow General Synthesis Workflow for 2-Phenylpiperidine-2-Carboxamide Inhibitors start This compound step1 Step 1: N-Protection (e.g., Boc-anhydride) start->step1 intermediate1 N-Protected this compound step1->intermediate1 step2 Step 2: Amide Coupling (Amine, EDC, DMAP) intermediate1->step2 intermediate2 N-Protected 2-Phenylpiperidine-2-carboxamide step2->intermediate2 step3 Step 3: N-Deprotection (e.g., TFA) intermediate2->step3 final_product Final Inhibitor step3->final_product mmp_signaling_pathway Role of MMPs in Extracellular Matrix Degradation cluster_ecm Extracellular Matrix (ECM) collagen Collagen degradation ECM Degradation collagen->degradation proteoglycans Proteoglycans proteoglycans->degradation fibronectin Fibronectin fibronectin->degradation mmp Matrix Metalloproteinases (MMPs) mmp->degradation catalyzes inhibitor 2-Phenylpiperidine-2-carboxylic Acid-Based Inhibitor inhibitor->mmp inhibits outcomes Pathological Outcomes: - Cancer Metastasis - Arthritis - Tissue Destruction degradation->outcomes

References

Development of Receptor Antagonists from 2-Phenylpiperidine-2-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of receptor antagonists derived from the 2-phenylpiperidine-2-carboxylic acid scaffold. This class of compounds holds significant potential for modulating the activity of various receptors, particularly in the central nervous system. These guidelines cover synthetic methodologies, pharmacological evaluation, and structure-activity relationship (SAR) analysis.

Introduction

The this compound core structure is a privileged scaffold in medicinal chemistry. Its rigid conformation and the presence of key functional groups—a phenyl ring, a piperidine nitrogen, and a carboxylic acid—allow for diverse chemical modifications to achieve high affinity and selectivity for a range of biological targets. This document focuses on the derivatization of the carboxylic acid moiety into amides to explore their potential as receptor antagonists.

Synthesis of 2-Phenylpiperidine-2-carboxamide Derivatives

The general approach for synthesizing 2-phenylpiperidine-2-carboxamide derivatives involves the coupling of this compound with a variety of primary or secondary amines.

Synthesis of the Core Scaffold: (S)-2-Phenylpiperidine-2-carboxylic Acid

A plausible synthetic route to the chiral scaffold (S)-2-phenylpiperidine-2-carboxylic acid involves the use of a chiral amide as a starting material. The synthesis can be achieved through the introduction of a phenyl group via a Grignard reagent, followed by a series of reactions including hydrogenation, deprotection, and hydrolysis[1].

General Protocol for Amide Coupling

A common method for forming the amide bond is through the activation of the carboxylic acid, for example, by converting it to an acid chloride.

Protocol 1: Synthesis of N-Aryl-2-phenylpiperidine-2-carboxamides

This protocol describes the synthesis of N-(2,6-dimethylphenyl)-2-piperidinecarboxamide, which can be adapted for this compound[2].

Materials:

  • This compound

  • Concentrated Hydrochloric Acid

  • Thionyl chloride or other halogenating agent (e.g., oxalyl chloride)

  • 2,6-dimethylaniline (or other desired amine)

  • Anhydrous Toluene (or other suitable solvent like Dichloromethane)

  • Dimethylformamide (DMF) (catalytic amount)

  • Sodium Hydroxide solution (e.g., 30%)

  • Xylene (for extraction)

Procedure:

  • Salt Formation: In a reaction vessel, suspend this compound in toluene. Add concentrated hydrochloric acid dropwise with stirring until the pH is between 1 and 2.

  • Azeotropic Water Removal: Heat the mixture to reflux and remove water azeotropically using a Dean-Stark apparatus until no more water is collected.

  • Acid Chloride Formation: Cool the reaction mixture to 30 °C. Add a catalytic amount of DMF. Slowly add thionyl chloride dropwise over 1-3 hours while maintaining the temperature between 60-65 °C. Continue to stir at this temperature for 5 hours.

  • Amidation: Cool the mixture to 40 °C. Prepare a solution of 2,6-dimethylaniline in toluene and add it dropwise to the reaction mixture over approximately 1.5 hours.

  • Reaction Completion: Heat the mixture at 60-65 °C for 3 hours.

  • Work-up and Isolation: Cool the reaction to 10 °C and filter the resulting solid. Dissolve the filter cake in water. Adjust the pH to 5 with 30% sodium hydroxide solution. Vigorously stir and add more 30% sodium hydroxide solution to bring the pH to 13-14. Continue stirring for 5 hours.

  • Extraction and Purification: Extract the aqueous layer with xylene (3 x 40 mL). The organic layers can be combined, dried, and concentrated to yield the crude product. The product can be further purified by recrystallization or column chromatography.

Pharmacological Evaluation

The synthesized 2-phenylpiperidine-2-carboxamide derivatives can be screened for their antagonist activity against a panel of receptors. Below are general protocols for radioligand binding assays for G-protein coupled receptors (GPCRs) and the NMDA receptor.

General GPCR Radioligand Binding Assay Protocol

This protocol is a general guideline and should be optimized for the specific receptor of interest.

Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand specific for the target receptor (e.g., [³H]-ligand)

  • Assay Buffer (specific to the receptor, typically containing Tris-HCl, MgCl₂, and other salts)

  • Test compounds (2-phenylpiperidine-2-carboxamide derivatives)

  • Non-specific binding determinator (a high concentration of a known unlabeled ligand for the target receptor)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Assay Plate Preparation: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a concentration near its Kd.

  • Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Termination of Binding: Terminate the assay by rapid filtration through the filter plates using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Dry the filter mats, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

NMDA Receptor Radioligand Binding Assay Protocol

This assay is adapted from protocols using [³H]MK-801, a non-competitive NMDA receptor antagonist.

Materials:

  • Rat brain membranes (e.g., from cortex or hippocampus)

  • [³H]MK-801 radioligand

  • Assay Buffer (e.g., 5 mM Tris-HCl, pH 7.4)

  • Glutamate and Glycine (co-agonists)

  • Test compounds (2-phenylpiperidine-2-carboxamide derivatives)

  • Unlabeled MK-801 or phencyclidine (PCP) for non-specific binding determination

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: To each well of a 96-well plate, add the assay buffer, glutamate (e.g., 10 µM), glycine (e.g., 10 µM), [³H]MK-801 (e.g., 1 nM), and the test compound at various concentrations.

  • Incubation: Add the membrane preparation to initiate the binding. Incubate at room temperature for 2-4 hours.

  • Filtration and Washing: Terminate the incubation by rapid filtration through GF/B or GF/C filter plates pre-soaked in a solution like 0.3% polyethyleneimine. Wash the filters with ice-cold buffer.

  • Measurement and Analysis: Dry the filters, add scintillation cocktail, and measure radioactivity. Calculate IC₅₀ and Ki values as described for the GPCR assay.

Data Presentation and Structure-Activity Relationship (SAR)

Systematic modification of the amine portion of the 2-phenylpiperidine-2-carboxamide scaffold allows for the exploration of the structure-activity relationship. The following table presents hypothetical data for a series of N-substituted 2-phenylpiperidine-2-carboxamides to illustrate how SAR data can be organized.

Compound IDR Group (Amine)Receptor A (Ki, nM)Receptor B (Ki, nM)Receptor C (Ki, nM)
1a Benzyl55120>10,000
1b 2,6-Dimethylphenyl2585>10,000
1c 4-Fluorobenzyl4095>10,000
1d Cyclohexyl150300>10,000
1e n-Butyl350800>10,000

Visualizations

Signaling Pathway

The following diagram illustrates a generic G-protein coupled receptor signaling pathway that could be antagonized by a 2-phenylpiperidine-2-carboxamide derivative.

GPCR_Signaling cluster_membrane Cell Membrane Receptor GPCR G_Protein G-Protein (αβγ) Receptor->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Ligand Endogenous Agonist Ligand->Receptor Binds & Activates Antagonist 2-Phenylpiperidine-2- carboxamide Derivative Antagonist->Receptor Binds & Blocks Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Generic GPCR signaling pathway and the inhibitory action of an antagonist.

Experimental Workflow

The workflow for the development and evaluation of novel antagonists is depicted below.

Experimental_Workflow Start Start: 2-Phenylpiperidine-2- carboxylic Acid Synthesis Amide Library Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Screening Primary Screening: Receptor Binding Assays Purification->Screening Hit_ID Hit Identification Screening->Hit_ID SAR_Analysis Structure-Activity Relationship Analysis Hit_ID->SAR_Analysis Active Compounds Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Efficacy & Toxicology Studies Lead_Opt->In_Vivo End Candidate Drug In_Vivo->End

Caption: Workflow for antagonist development from synthesis to candidate selection.

Logical Relationship for SAR

The following diagram illustrates a hypothetical logical relationship for optimizing antagonist affinity based on structural modifications.

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Modifications on Amide 'R' Group cluster_activity Resulting Affinity Scaffold 2-Phenylpiperidine-2-carboxamide Aromatic Aromatic R Group Scaffold->Aromatic Leads to Aliphatic Aliphatic R Group Scaffold->Aliphatic Leads to Bulky_Aromatic Bulky Ortho-Substituted Aromatic Aromatic->Bulky_Aromatic Small_Aromatic Small/Unsubstituted Aromatic Aromatic->Small_Aromatic Low_Affinity Low Affinity Aliphatic->Low_Affinity High_Affinity High Affinity Bulky_Aromatic->High_Affinity Moderate_Affinity Moderate Affinity Small_Aromatic->Moderate_Affinity

Caption: Hypothetical SAR illustrating the impact of amide substituents on affinity.

References

Application Notes and Protocols for the Purity Assessment of 2-Phenylpiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a comprehensive purity assessment of 2-phenylpiperidine-2-carboxylic acid. The described analytical techniques are essential for ensuring the quality, safety, and efficacy of this compound in research and drug development.

Introduction

This compound is a chiral molecule, and its purity assessment must consider chemical, enantiomeric, and elemental purity, as well as the content of residual solvents. A multi-technique approach is necessary for a complete purity profile. This document outlines the use of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis.

Chromatographic Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound, including the crucial assessment of its enantiomeric excess.

Application Note: Chiral HPLC for Enantiomeric Purity

Chiral HPLC is the gold standard for separating and quantifying the enantiomers of this compound.[1] This technique utilizes a chiral stationary phase (CSP) that exhibits differential interactions with each enantiomer, leading to different retention times and enabling their separation and quantification.[1] The choice of the chiral column and mobile phase is critical for achieving optimal separation. An amylose-based CSP is often effective for this class of compounds.

Experimental Protocol: Chiral HPLC

Objective: To separate and quantify the enantiomers of this compound and determine the enantiomeric excess (% ee).

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Chiral Column: Chiralpak® IA or a similar amylose-based CSP (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane, ethanol, and isopropanol (e.g., 80:10:10 v/v/v) with 0.1% trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape. The optimal mobile phase should be determined through method development.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The enantiomeric excess (% ee) is calculated using the following formula: % ee = [([Area of Major Enantiomer] – [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100

Data Presentation: Chiral HPLC Validation Parameters

The following table summarizes typical validation parameters for a chiral HPLC method, based on data for analogous compounds.[1]

Validation ParameterTypical Acceptance CriteriaIllustrative Result
Linearity Range 1 - 100 µg/mL1 - 100 µg/mL
Correlation Coefficient (r²) > 0.9990.9995
Precision (RSD, n=6) ≤ 2.0%1.2%
Accuracy (Recovery) 98.0% - 102.0%100.5%
Limit of Detection (LOD) -0.3 µg/mL
Limit of Quantitation (LOQ) -1.0 µg/mL

Absolute Purity by Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[2][3]

Application Note: qNMR for Purity Assessment

qNMR relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[4] This method is non-destructive and can provide a wealth of structural information simultaneously.[4]

Experimental Protocol: qNMR

Objective: To determine the absolute purity of this compound.

Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher, equipped with a probe capable of performing quantitative experiments.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6, Methanol-d4).

  • Internal Standard: A certified reference material with known purity, chemical stability, and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample and 5-10 mg of the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire a ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5-7 times the longest T1 value).

  • Use a 90° pulse angle.

  • Ensure a good signal-to-noise ratio by acquiring an adequate number of scans.

Data Analysis: The purity of the analyte is calculated using the following equation:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Data Presentation: qNMR Purity
AnalytePurity by qNMR (%)Key Protons for QuantificationInternal Standard
This compound≥96% (Illustrative)[5]Aromatic protons, specific piperidine protonsMaleic Acid

Impurity Profiling by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis of this compound.[6]

Application Note: GC-MS for Impurity Identification

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This allows for the separation of individual impurities and their subsequent identification based on their mass spectra. For non-volatile compounds like this compound, derivatization may be necessary to increase volatility.

Experimental Protocol: GC-MS (with Derivatization)

Objective: To identify and quantify volatile and semi-volatile impurities.

Instrumentation and Conditions:

  • GC-MS System: A standard GC with a mass selective detector.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection: Splitless injection.

  • Temperature Program: Initial temperature of 100°C, ramped to 280°C at 10°C/min, hold for 5 minutes.

  • MS Detection: Electron Ionization (EI) with full scan mode.

Sample Preparation (Derivatization with BSTFA):

  • Accurately weigh 1 mg of the sample into a vial.

  • Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30 minutes.

  • Inject 1 µL of the derivatized sample into the GC-MS.

Data Presentation: Common Potential Impurities
Potential ImpurityRationale for PresenceTypical Analytical Technique
Unreacted Starting MaterialsIncomplete reactionGC-MS, HPLC
Reagents and CatalystsCarryover from synthesisGC-MS, ICP-MS
By-productsSide reactionsGC-MS, HPLC

Residual Solvent Analysis

Residual solvents are organic volatile chemicals used in the synthesis of drug substances and must be controlled within established limits.[7][8] Headspace Gas Chromatography (HS-GC) is the standard method for this analysis.[8]

Application Note: HS-GC for Residual Solvents

In HS-GC, the sample is heated in a sealed vial to allow volatile solvents to partition into the headspace gas. A sample of this gas is then injected into the GC for separation and quantification. This technique is highly sensitive and specific for volatile organic compounds.

Experimental Protocol: HS-GC

Objective: To identify and quantify residual solvents according to USP <467> guidelines.

Instrumentation and Conditions:

  • GC System: GC with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: G43 phase (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm).

  • Carrier Gas: Helium or Nitrogen.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C

    • Vial Equilibration Time: 20 minutes

  • GC Temperature Program:

    • Initial Temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 240°C, hold for 5 minutes.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample into a headspace vial.

  • Add 5 mL of a suitable solvent (e.g., DMSO, DMF, or water, depending on the solubility of the analyte and the target solvents).

  • Seal the vial and place it in the headspace autosampler.

Data Presentation: Common Solvents and Limits
Solvent ClassExample SolventsICH Limit (ppm)
Class 1 Benzene, Carbon tetrachloride2, 4
Class 2 Acetonitrile, Methanol, Toluene410, 3000, 890
Class 3 Acetone, Ethanol, Isopropyl alcohol5000

Elemental Analysis

Elemental analysis is performed to quantify the presence of elemental impurities that may have been intentionally added (e.g., catalysts) or have leached from equipment during the manufacturing process.[9][10]

Application Note: ICP-MS/ICP-OES for Elemental Impurities

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are the recommended techniques for elemental impurity analysis as per USP <232> and ICH Q3D guidelines.[10] These methods offer high sensitivity and the ability to measure multiple elements simultaneously.

Experimental Protocol: ICP-MS

Objective: To quantify elemental impurities.

Instrumentation:

  • ICP-MS System: An ICP-MS instrument with a collision/reaction cell to minimize interferences.

Sample Preparation (Microwave Digestion):

  • Accurately weigh approximately 0.1 g of the sample into a microwave digestion vessel.

  • Add a mixture of concentrated nitric acid and hydrochloric acid.

  • Perform microwave digestion according to a validated temperature program.

  • Dilute the digested sample to a final volume with deionized water.

Data Analysis: Quantification is performed using external calibration with certified standards for each element.

Data Presentation: Elemental Impurity Limits
Element ClassExample ElementsOral PDE (µ g/day )
Class 1 As, Cd, Hg, Pb1.5, 0.5, 1.5, 0.5
Class 2A Co, Ni, V5, 20, 10
Class 2B Ag, Au, Pd, Pt, Ru15, 10, 10, 10, 10

Visualizations

Purity_Assessment_Workflow cluster_0 Purity Assessment of this compound Start Bulk Sample HPLC Chiral HPLC Start->HPLC Enantiomeric Purity qNMR qNMR Start->qNMR Absolute Purity GCMS GC-MS Start->GCMS Impurity Profile HSGC HS-GC Start->HSGC Residual Solvents ICPMS ICP-MS/OES Start->ICPMS Elemental Impurities Final_Report Comprehensive Purity Report HPLC->Final_Report qNMR->Final_Report GCMS->Final_Report HSGC->Final_Report ICPMS->Final_Report

Caption: Workflow for the comprehensive purity assessment.

Chiral_HPLC_Method_Development cluster_1 Chiral HPLC Method Development Select_Column Select Chiral Stationary Phase (CSP) Screen_Mobile_Phase Screen Mobile Phases Select_Column->Screen_Mobile_Phase Optimize_Conditions Optimize Flow Rate & Temperature Screen_Mobile_Phase->Optimize_Conditions Validate_Method Method Validation (Linearity, Precision, Accuracy) Optimize_Conditions->Validate_Method

Caption: Key steps in chiral HPLC method development.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Phenylpiperidine-2-carboxylic Acid for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the large-scale synthesis of 2-phenylpiperidine-2-carboxylic acid, a key intermediate for various pharmacologically active compounds, particularly those targeting the N-methyl-D-aspartate (NMDA) receptor. The protocols detailed herein are designed for scalability to support preclinical studies, focusing on cost-effectiveness, efficiency, and the generation of high-purity material. This document includes detailed experimental procedures, data presentation in tabular format, and visualizations of the synthetic workflow and the relevant biological signaling pathway.

Introduction

This compound and its derivatives are a class of compounds with significant interest in drug discovery and development. Notably, derivatives of piperidine-2-carboxylic acid have been investigated as potent and selective NMDA receptor antagonists.[1][2][3] The NMDA receptor, a glutamate-gated ion channel, plays a crucial role in synaptic plasticity, learning, and memory. However, its overactivation is implicated in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.[3] Therefore, antagonists of the NMDA receptor are promising therapeutic agents.

The large-scale synthesis of this compound presents several challenges, including the stereoselective introduction of the quaternary carbon center at the 2-position. This document outlines two robust and scalable synthetic routes suitable for producing the quantities required for preclinical evaluation.

Biological Context: NMDA Receptor Antagonism

This compound derivatives often exert their pharmacological effects by acting as antagonists at the NMDA receptor. The diagram below illustrates a simplified NMDA receptor signaling pathway and the putative mechanism of action for an antagonist.

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (Ligand-gated ion channel) Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds (co-agonist) Antagonist 2-Phenylpiperidine-2-carboxylic Acid Derivative (Antagonist) Antagonist->NMDA_Receptor Blocks Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Influx Signaling_Cascade Downstream Signaling (e.g., CaMKII, CREB activation, NO synthesis) Ca_ion->Signaling_Cascade Neuronal_Response Neuronal Response (LTP, excitotoxicity, etc.) Signaling_Cascade->Neuronal_Response

Caption: Simplified NMDA receptor signaling pathway and antagonist action.

Large-Scale Synthetic Protocols

Two primary routes are presented for the large-scale synthesis of this compound: a modified Strecker synthesis and a route starting from 2-phenylpyridine.

Route 1: Modified Strecker Synthesis

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids.[4][5][6] This modified approach is designed for scalability and avoids the direct handling of hydrogen cyanide gas.[7]

Caption: Workflow for the modified Strecker synthesis.

Step 1: Synthesis of the Intermediate α-aminonitrile

  • To a cooled (0-5 °C) solution of 1-phenyl-5-oxopentanal (1.0 eq) in methanol, add a solution of ammonium chloride (1.2 eq) in water.

  • Stir the mixture vigorously and add a solution of sodium cyanide (1.1 eq) in water dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to this compound

  • To the crude α-aminonitrile, add 6M hydrochloric acid.

  • Heat the mixture to reflux (approximately 110 °C) for 8-12 hours.

  • Monitor the hydrolysis by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with an organic solvent (e.g., dichloromethane) to remove non-polar impurities.

  • Adjust the pH of the aqueous layer to the isoelectric point (typically around pH 5-6) with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the crude this compound.

Step 3: Purification

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol) to achieve high purity.

  • Alternatively, for very high purity requirements, silica gel column chromatography can be employed.

  • Dry the final product under vacuum at 40-50 °C.

StepKey ParameterTypical Value
α-aminonitrile Synthesis Yield85-95%
Purity (crude)>90%
Hydrolysis Yield70-85%
Purity (crude)>95%
Purification Overall Yield60-75%
Final Purity (HPLC)>98%
Route 2: Synthesis from 2-Phenylpyridine

This route involves the reduction of a readily available starting material, 2-phenylpyridine, followed by carboxylation.

Caption: Workflow for the synthesis from 2-phenylpyridine.

Step 1: Reduction of 2-Phenylpyridine

  • In a high-pressure reactor, dissolve 2-phenylpyridine (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid).

  • Add a catalytic amount of palladium on carbon (5-10 mol%).

  • Pressurize the reactor with hydrogen gas (50-100 psi) and heat to 50-70 °C.

  • Maintain the reaction under these conditions for 12-24 hours, monitoring hydrogen uptake.

  • After the reaction is complete, cool the reactor, carefully vent the hydrogen, and filter the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude 2-phenylpiperidine.

Step 2: N-Protection

  • Dissolve the crude 2-phenylpiperidine in a suitable solvent (e.g., dichloromethane or THF).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base (e.g., triethylamine, 1.2 eq).

  • Stir the reaction at room temperature for 4-6 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to give N-Boc-2-phenylpiperidine, which can be purified by column chromatography if necessary.

Step 3: Carboxylation

  • Dissolve N-Boc-2-phenylpiperidine (1.0 eq) and TMEDA (1.5 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add sec-butyllithium (s-BuLi, 1.5 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting deep red solution at -78 °C for 2-3 hours.

  • Bubble dry carbon dioxide gas through the reaction mixture for 1-2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

Step 4: Deprotection and Purification

  • Dissolve the crude N-Boc-2-phenylpiperidine-2-carboxylic acid in a solution of trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane.

  • Stir at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting crude this compound by recrystallization as described in Route 1.

StepKey ParameterTypical Value
Reduction Yield>95%
Purity (crude)>95%
N-Protection Yield90-98%
Carboxylation Yield50-70%
Deprotection & Purification Overall Yield40-60%
Final Purity (HPLC)>98%

Conclusion

The two synthetic routes presented provide viable options for the large-scale production of this compound for preclinical studies. The modified Strecker synthesis is a more direct approach, while the synthesis from 2-phenylpyridine offers an alternative starting point. The choice of route may depend on the availability of starting materials, scalability considerations, and specific purity requirements. Both protocols are designed to be robust and reproducible, yielding high-purity material suitable for further development.

References

Application Notes and Protocols for the Functionalization of 2-Phenylpiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical functionalization of the carboxylic acid group of 2-phenylpiperidine-2-carboxylic acid. This versatile scaffold is a key building block in medicinal chemistry, and its derivatives have shown potential in various therapeutic areas. The following sections detail procedures for amidation, esterification, and reduction of the carboxylic acid moiety, providing a foundation for the synthesis of diverse chemical libraries for drug discovery and development.

Overview of Functionalization Reactions

The carboxylic acid group of this compound offers a prime handle for chemical modification. The primary transformations discussed in these notes are:

  • Amidation: Formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine. This is a common strategy to introduce a wide range of functional groups and to mimic peptide bonds.

  • Esterification: Conversion of the carboxylic acid to an ester, which can alter the compound's polarity, solubility, and pharmacokinetic properties. Esters are often employed as prodrugs.

  • Reduction to Alcohol: Reduction of the carboxylic acid to a primary alcohol, which can serve as a precursor for further synthetic modifications, such as etherification or oxidation to an aldehyde.

Functionalization_Overview cluster_reactions Functionalization Reactions This compound This compound Amidation Amidation This compound->Amidation R-NH2, Coupling Agent Esterification Esterification This compound->Esterification CH3OH, H+ Reduction Reduction to Alcohol This compound->Reduction 1. LiAlH4 2. H2O 2-Phenylpiperidine-2-carboxamide 2-Phenylpiperidine-2-carboxamide Amidation->2-Phenylpiperidine-2-carboxamide Methyl 2-Phenylpiperidine-2-carboxylate Methyl 2-Phenylpiperidine-2-carboxylate Esterification->Methyl 2-Phenylpiperidine-2-carboxylate (2-Phenylpiperidin-2-yl)methanol (2-Phenylpiperidin-2-yl)methanol Reduction->(2-Phenylpiperidin-2-yl)methanol

Caption: Overview of the functionalization of this compound.

Experimental Protocols

The following protocols are based on established synthetic methodologies for similar compounds. Researchers should note that optimization of reaction conditions may be necessary to achieve optimal yields for specific substrates.

Amidation Protocol: Synthesis of 2-Phenylpiperidine-2-carboxamide

This protocol describes the synthesis of an amide derivative using a common coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 4-Dimethylaminopyridine (DMAP).

Materials:

  • This compound

  • Amine (e.g., Aniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add the desired amine (1.1 eq), EDC (1.1 eq), and DMAP (0.2 eq).

  • Stir the resulting mixture at room temperature under a nitrogen atmosphere overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, partition the reaction mixture between DCM and a 5% NaHCO₃ solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to afford the desired amide.[1]

Esterification Protocol: Synthesis of Methyl 2-Phenylpiperidine-2-carboxylate

This protocol details the Fischer esterification of this compound with methanol in the presence of an acid catalyst.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction by TLC.[2]

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated NaHCO₃ solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or distillation to yield the methyl ester.

Reduction Protocol: Synthesis of (2-Phenylpiperidin-2-yl)methanol

This protocol describes the reduction of the carboxylic acid to a primary alcohol using lithium aluminum hydride (LiAlH₄). Caution: LiAlH₄ reacts violently with water.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • 15% Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, slowly add a solution of this compound (1.0 eq) in anhydrous THF.

  • Allow the reaction mixture to warm to room temperature and stir overnight.[3]

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to 0 °C.

  • Carefully quench the reaction by the sequential and dropwise addition of water, followed by 15% NaOH solution, and then more water.

  • Stir the resulting mixture at room temperature for 30 minutes to allow for the precipitation of aluminum salts.

  • Filter the precipitate through a pad of Celite® and wash the filter cake with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the desired alcohol.

Data Presentation

The following tables summarize typical yields and characterization data for the functionalized products. Note that these values are based on similar compounds and may vary depending on the specific reaction conditions and substrates used.

Functionalization Product Typical Yield (%) Key Characterization Data
Amidation2-Phenylpiperidine-2-carboxamide70-95¹H NMR: Aromatic protons, piperidine ring protons, amide NH proton. ¹³C NMR: Carbonyl carbon, aromatic carbons, piperidine ring carbons. MS (ESI): [M+H]⁺
EsterificationMethyl 2-Phenylpiperidine-2-carboxylate80-95¹H NMR: Aromatic protons, piperidine ring protons, methyl ester protons. ¹³C NMR: Carbonyl carbon, aromatic carbons, piperidine ring carbons, methyl ester carbon. MS (ESI): [M+H]⁺
Reduction(2-Phenylpiperidin-2-yl)methanol85-95¹H NMR: Aromatic protons, piperidine ring protons, methylene protons, hydroxyl proton. ¹³C NMR: Aromatic carbons, piperidine ring carbons, methylene carbon. MS (ESI): [M+H]⁺

Workflow for Biological Screening of Synthesized Derivatives

The synthesized derivatives of this compound can be subjected to a variety of biological assays to determine their therapeutic potential. The following diagram illustrates a general workflow for such a screening process.

Biological_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening Cascade Amide Derivatives Amide Derivatives Primary Screening Primary Screening Amide Derivatives->Primary Screening Ester Derivatives Ester Derivatives Ester Derivatives->Primary Screening Alcohol Derivatives Alcohol Derivatives Alcohol Derivatives->Primary Screening Secondary Assays Secondary Assays Primary Screening->Secondary Assays Active Hits In Vitro ADMET In Vitro ADMET Secondary Assays->In Vitro ADMET Confirmed Hits In Vivo Studies In Vivo Studies In Vitro ADMET->In Vivo Studies Lead Candidates Preclinical Development Preclinical Development In Vivo Studies->Preclinical Development

Caption: A generalized workflow for the biological screening of synthesized compounds.

This workflow typically begins with high-throughput primary screening to identify active compounds against a specific biological target. Hits from the primary screen are then subjected to more detailed secondary assays to confirm their activity and determine their potency and selectivity. Promising compounds then undergo in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to assess their drug-like properties. Finally, lead candidates are advanced to in vivo studies in animal models to evaluate their efficacy and safety. The derivatives of this compound have been investigated for a range of activities, including as serotonin 5-HT2C receptor modulators and proteasome inhibitors.[4][5]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Phenylpiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-phenylpiperidine-2-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am attempting to synthesize this compound via the Strecker synthesis, followed by hydrolysis. My final product is a mixture of compounds. What are the likely byproducts and how can I avoid them?

A1: The Strecker synthesis of this compound involves the formation of an intermediate α-aminonitrile from 2-phenyl-2-piperidone, followed by hydrolysis. Several byproducts can arise from this route.

Common Byproducts and Troubleshooting:

  • α-Hydroxy Nitrile: This byproduct can form if the cyanide source reacts with the starting ketone (or aldehyde) before the addition of the amine.

    • Troubleshooting: Ensure that the amine and ketone are allowed to form the imine intermediate before the introduction of the cyanide source. A one-pot reaction where all components are mixed at once can sometimes lead to a mixture of products.

  • Incomplete Hydrolysis (Amide byproduct): The hydrolysis of the nitrile to a carboxylic acid can sometimes be incomplete, resulting in the corresponding 2-phenylpiperidine-2-carboxamide as a significant impurity.

    • Troubleshooting: Ensure harsh enough hydrolysis conditions (e.g., strong acid or base and elevated temperatures) and sufficient reaction time. Monitor the reaction by TLC or LC-MS to confirm the complete disappearance of the nitrile and amide intermediates.

  • Unreacted Starting Material: Inefficient reaction conditions can lead to the presence of unreacted 2-phenyl-2-piperidone.

    • Troubleshooting: Optimize reaction conditions such as temperature, reaction time, and stoichiometry of reagents.

Q2: I am using catalytic hydrogenation to convert a 2-phenylpyridine-2-carboxylic acid precursor to this compound and I am observing multiple spots on my TLC plate. What are the possible side products?

A2: Catalytic hydrogenation is a common method for the reduction of a pyridine ring to a piperidine ring. However, side reactions can lead to a mixture of products.

Common Byproducts and Troubleshooting:

  • Partially Hydrogenated Intermediates (Tetrahydropyridines): Incomplete hydrogenation can result in the formation of various tetrahydropyridine isomers.

    • Troubleshooting: Increase the hydrogen pressure, reaction time, or catalyst loading. Ensure the catalyst is active; if necessary, use fresh catalyst.

  • Over-hydrogenation (Cyclohexylpiperidine derivative): Under harsh conditions, the phenyl ring can also be reduced, leading to the formation of 2-cyclohexylpiperidine-2-carboxylic acid.

    • Troubleshooting: Use a milder catalyst (e.g., Pd/C instead of PtO2 or Rh/C), lower the hydrogen pressure, and carefully monitor the reaction temperature. Screening different catalysts and conditions is often necessary to achieve selective reduction of the pyridine ring.

Q3: My final step is the saponification of an ester of this compound. How can I ensure a clean conversion to the carboxylic acid?

A3: Saponification is the hydrolysis of an ester under basic conditions. While generally a high-yielding reaction, incomplete conversion is a common issue.

Troubleshooting Incomplete Saponification:

  • Unreacted Ester: The primary "byproduct" is the starting ester. This is usually due to insufficient base, inadequate reaction time, or low temperature.

    • Troubleshooting: Use a sufficient excess of a strong base like NaOH or KOH. Ensure the reaction is heated to reflux and allowed to proceed for an adequate amount of time. Monitoring the reaction by TLC or LC-MS is crucial to determine completion. Work-up procedures should be carefully followed to ensure complete protonation of the carboxylate salt to the final carboxylic acid.[1]

Data Presentation

The following table summarizes potential byproducts and their typical yields under unoptimized conditions for two common synthetic routes. These values are illustrative and can vary significantly based on specific experimental conditions.

Synthetic RouteCommon ByproductTypical Yield (Unoptimized Conditions) [%]
Strecker Synthesis & Hydrolysis α-Hydroxy Nitrile5 - 15
2-Phenylpiperidine-2-carboxamide10 - 30
Catalytic Hydrogenation Tetrahydropyridine Intermediates10 - 40
2-Cyclohexylpiperidine-2-carboxylic acid5 - 20

Experimental Protocols

Key Experiment: Saponification of Ethyl 2-phenylpiperidine-2-carboxylate

  • Dissolution: Dissolve the ethyl 2-phenylpiperidine-2-carboxylate in a suitable solvent such as methanol or ethanol.

  • Base Addition: Add an aqueous solution of a strong base, typically 2-4 molar equivalents of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Heating: Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable.

  • Work-up: After cooling to room temperature, remove the organic solvent under reduced pressure. Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester or non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 using a strong acid (e.g., 1M HCl). The carboxylic acid product should precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Visualizations

TroubleshootingWorkflow cluster_start Problem Identification cluster_analysis Analysis cluster_strecker Strecker Synthesis Issues cluster_hydrogenation Hydrogenation Issues cluster_end Resolution Start Impure final product Analysis Characterize impurities (NMR, LC-MS, etc.) Start->Analysis Strecker Strecker Route? Analysis->Strecker Hydrogenation Hydrogenation Route? Analysis->Hydrogenation HydroxyNitrile α-Hydroxy Nitrile detected Strecker->HydroxyNitrile Yes Amide Amide byproduct detected Strecker->Amide Yes Fix_Imine Optimize imine formation: - Pre-mix amine and ketone - Sequential reagent addition HydroxyNitrile->Fix_Imine Fix_Hydrolysis Optimize hydrolysis: - Increase acid/base concentration - Prolong reaction time/increase temp. Amide->Fix_Hydrolysis End Pure 2-phenylpiperidine- 2-carboxylic acid Fix_Imine->End Fix_Hydrolysis->End Tetrahydro Tetrahydropyridine detected Hydrogenation->Tetrahydro Yes Cyclohexyl Cyclohexyl byproduct detected Hydrogenation->Cyclohexyl Yes Fix_Incomplete Optimize reduction: - Increase H2 pressure/time - Use fresh/more catalyst Tetrahydro->Fix_Incomplete Fix_Over Optimize selectivity: - Use milder catalyst (e.g., Pd/C) - Lower H2 pressure/temperature Cyclohexyl->Fix_Over Fix_Incomplete->End Fix_Over->End

Caption: Troubleshooting workflow for identifying and mitigating byproduct formation.

SyntheticPathways cluster_strecker Strecker Synthesis Route cluster_hydrogenation Catalytic Hydrogenation Route cluster_byproducts Potential Byproducts Ketone 2-Phenyl-2-piperidone Aminonitrile α-Aminonitrile Ketone->Aminonitrile + NH3, KCN HydroxyNitrile α-Hydroxy Nitrile Ketone->HydroxyNitrile Side reaction with KCN Strecker_Product 2-Phenylpiperidine- 2-carboxylic acid Aminonitrile->Strecker_Product H3O+, heat Amide Amide Aminonitrile->Amide Incomplete hydrolysis Pyridine 2-Phenylpyridine- 2-carboxylic acid ester Hydrogenation_Product 2-Phenylpiperidine- 2-carboxylic acid ester Pyridine->Hydrogenation_Product H2, Catalyst (e.g., Pd/C) Tetrahydro Tetrahydropyridine Pyridine->Tetrahydro Incomplete hydrogenation Final_Product 2-Phenylpiperidine- 2-carboxylic acid Hydrogenation_Product->Final_Product Saponification (NaOH, H3O+) Cyclohexyl Cyclohexyl derivative Hydrogenation_Product->Cyclohexyl Over-hydrogenation

Caption: Common synthetic routes and associated byproducts.

References

Technical Support Center: Synthesis of 2-Phenylpiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-phenylpiperidine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of this synthesis and improve yields. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to optimize your experimental outcomes.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound.

Question: My overall yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low overall yield in a multi-step synthesis can be attributed to several factors. A systematic approach to identify the yield-limiting step is crucial.

Troubleshooting Workflow:

G start Low Overall Yield step1 Analyze each reaction step for yield and purity start->step1 step2 Identify the lowest yielding step step1->step2 step3 Incomplete reaction? step2->step3 Yes step4 Significant side product formation? step2->step4 Yes step5 Product loss during workup/purification? step2->step5 Yes step6 Optimize reaction conditions (Table 1) step3->step6 step7 Identify and characterize side products step4->step7 step9 Optimize extraction and purification protocols step5->step9 end Improved Yield step6->end step8 Modify reaction conditions to suppress side reactions step7->step8 step8->end step9->end

Caption: Troubleshooting workflow for low yield.

Potential Causes and Solutions:

  • Incomplete Reactions: Monitor reaction progress using techniques like TLC or LC-MS to ensure the consumption of starting materials. If the reaction stalls, consider increasing the reaction time, temperature, or the equivalents of a key reagent.

  • Side Product Formation: The formation of byproducts is a common issue. For instance, in amide coupling steps, the activated carboxylic acid intermediate can react with residual water.[1] Ensure anhydrous conditions by using dry solvents and reagents.[1]

  • Sub-optimal Reaction Conditions: The choice of solvent, base, temperature, and coupling agents can significantly impact the yield. Systematic optimization of these parameters is recommended. For example, in similar syntheses, changing the solvent or base has been shown to improve yields significantly.

  • Product Degradation: The target molecule or intermediates may be unstable under the reaction or workup conditions. Ensure that the pH during aqueous workup is optimized to prevent hydrolysis or other degradation pathways.

  • Loss During Purification: Product may be lost during extraction, chromatography, or recrystallization. Optimize these procedures to minimize losses.

Question: I am observing significant byproduct formation during the synthesis. How can I identify and minimize these unwanted products?

Answer:

Byproduct formation can drastically reduce the yield and complicate purification.

Common Side Reactions and Prevention:

Side ReactionPotential CausePrevention Strategy
Hydrolysis of Activated Intermediates Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon).
Racemization Use of strong bases or high temperatures with chiral centers.Use milder bases and lower reaction temperatures. Chiral auxiliaries can also be employed to control stereochemistry.
Over-alkylation In N-alkylation steps, the secondary amine product can be further alkylated to a quaternary ammonium salt.[2]Slowly add the alkylating agent to a solution of the amine to maintain an excess of the amine.[2] Use a stoichiometric amount of the alkylating agent.
Elimination Reactions Strong bases can induce elimination reactions in substrates with suitable leaving groups.Use non-nucleophilic, sterically hindered bases. Control the reaction temperature.

Question: I am having difficulty with the purification of the final product. What strategies can I employ?

Answer:

Purification can be challenging due to the physical properties of the product and the presence of impurities.

Purification Troubleshooting:

  • Column Chromatography: If the product is difficult to separate from impurities, try different solvent systems or stationary phases (e.g., alumina instead of silica gel). Gradient elution can also improve separation.

  • Recrystallization: This is an effective method for obtaining highly pure crystalline solids. Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Acid-Base Extraction: As an amino acid, this compound has both acidic and basic functional groups. This property can be exploited for purification by performing extractions at different pH values to separate it from neutral or exclusively acidic/basic impurities.

  • Preparative HPLC: For high-purity requirements, preparative HPLC can be an excellent, albeit more expensive, option.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: While a single, standardized high-yield synthesis is not universally established, common strategies include:

  • Modified Strecker Synthesis: This approach involves the reaction of a cyclic ketone precursor with a cyanide source and an amine, followed by hydrolysis of the resulting α-aminonitrile.[3][4][5][6][7]

  • Intramolecular Cyclization: These methods construct the piperidine ring from a linear precursor through reactions like reductive amination or aza-Michael additions.[8][9][10][11]

  • Alkylation of a Piperidine-2-carboxylate Precursor: This involves the introduction of the phenyl group onto a pre-formed piperidine-2-carboxylic acid derivative.

Q2: How can I control the stereochemistry during the synthesis?

A2: Controlling stereochemistry is critical for pharmaceutical applications. Strategies include:

  • Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, and is subsequently removed.

  • Asymmetric Catalysis: Chiral catalysts can be used to favor the formation of one enantiomer over the other.

  • Chiral Resolution: If a racemic mixture is synthesized, it can be separated into its constituent enantiomers using a chiral resolving agent, such as L-(–)-dibenzoyl tartaric acid.[12]

Q3: What are the key reaction parameters to optimize for yield improvement?

A3: The following parameters should be systematically investigated for each step of the synthesis:

  • Solvent: The polarity and aprotic/protic nature of the solvent can influence reaction rates and selectivity.

  • Temperature: Higher temperatures can increase reaction rates but may also lead to side product formation.

  • Concentration: The concentration of reactants can affect reaction kinetics.

  • Catalyst: The choice and loading of the catalyst are often critical.

  • Base/Acid: The type and stoichiometry of the base or acid used can be crucial, especially in steps involving deprotonation or protonation.

Data Presentation

The following tables summarize quantitative data from relevant literature that can guide the optimization of your synthesis.

Table 1: Optimization of Amide Coupling Reaction Conditions

EntryCoupling ReagentBaseSolventTemperature (°C)Yield (%)
1CDMTNMMDCM2552
2DMCTNMMDCM2543
3TCTNMMDCM2592
4SOCl₂NMIDCM2592
5TfClNMIDCM2585
6MsClNMIDCM2588
Data adapted from similar amide coupling reactions. CDMT: 2-chloro-4,6-dimethoxy-1,3,5-triazine, DMCT: 2,4-dichloro-6-methoxy-1,3,5-triazine, TCT: 2,4,6-trichloro-1,3,5-triazine, NMM: N-methylmorpholine, NMI: N-methylimidazole, DCM: Dichloromethane, TfCl: Trifluoromethanesulfonyl chloride, MsCl: Methanesulfonyl chloride.

Table 2: Influence of Solvent on Purification Yield

EntryPurification SolventYield (%)Purity (%)
1Methanol5598.5
2Ethanol5299.1
3Isopropanol4899.3
4Ethyl Acetate5999.9
Data from the purification of a similar piperidine derivative.[12]

Experimental Protocols

The following are detailed, representative protocols for key synthetic strategies. Note: These are generalized procedures and may require optimization for your specific substrate and scale.

Protocol 1: Modified Strecker Synthesis

This protocol outlines the synthesis of an α-aminonitrile from a cyclic ketone, which can then be hydrolyzed to the desired amino acid.

G start Start: 1-phenyl-3-piperidone step1 Dissolve ketone in Methanol/Ammonia start->step1 step2 Add KCN and NH4Cl step1->step2 step3 Stir at room temperature step2->step3 step4 Monitor reaction by TLC step3->step4 step5 Aqueous workup and extraction step4->step5 step6 Purify α-aminonitrile step5->step6 step7 Hydrolyze nitrile with aq. HCl step6->step7 end Final Product: this compound step7->end

References

Technical Support Center: Troubleshooting Catalyst Poisoning in Pyridine Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and answers to frequently asked questions regarding catalyst poisoning during pyridine hydrogenation experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Decreased or No Catalytic Activity

Q1: My pyridine hydrogenation reaction shows low to no conversion. What are the likely causes related to catalyst poisoning?

A1: Low or no conversion is a primary indicator of catalyst deactivation, which can often be attributed to poisoning. The most common culprits are:

  • Sulfur Compounds: Feedstocks may contain sulfur compounds, even at parts-per-billion (ppb) levels, which can severely poison noble metal catalysts like palladium and platinum.

  • Nitrogen-Containing Compounds: The pyridine substrate and the piperidine product themselves can act as catalyst poisons by strongly adsorbing to the active sites.[1] This is a form of product inhibition.

  • Coking: At elevated temperatures, carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites and pores.

  • Other Impurities: Other impurities in the reactants, solvents, or hydrogen gas can also lead to catalyst deactivation.

Troubleshooting Workflow:

G start Low or No Conversion Observed check_purity Analyze Reactant, Solvent, and H2 Purity (GC-MS, etc.) start->check_purity impurities_found Impurities Detected? check_purity->impurities_found purify Purify Starting Materials impurities_found->purify Yes no_impurities No Obvious Impurities impurities_found->no_impurities No guard_bed Implement a Guard Bed purify->guard_bed end Improved Conversion guard_bed->end characterize_catalyst Characterize Spent Catalyst (XPS, TPD, TEM) no_impurities->characterize_catalyst poison_identified Poison Identified? characterize_catalyst->poison_identified sulfur_poisoning Sulfur Poisoning Confirmed poison_identified->sulfur_poisoning Sulfur nitrogen_poisoning Nitrogen/Product Inhibition poison_identified->nitrogen_poisoning Nitrogen coking Coking/Fouling Detected poison_identified->coking Carbon regenerate_S Regenerate via Hydrogen Treatment sulfur_poisoning->regenerate_S optimize_conditions Optimize Reaction Conditions (Lower Temp., Adjust Concentrations) nitrogen_poisoning->optimize_conditions regenerate_coke Regenerate via Oxidation coking->regenerate_coke regenerate_S->end optimize_conditions->end regenerate_coke->end

Caption: Troubleshooting workflow for low or no conversion.

Issue 2: Poor Selectivity

Q2: My reaction is producing significant byproducts or partially hydrogenated intermediates. How can I improve selectivity?

A2: Poor selectivity can be influenced by catalyst poisoning, reaction conditions, and the catalyst type itself.

  • Substrate-Induced Deactivation: The pyridine substrate or piperidine product can alter the catalyst's surface, leading to different reaction pathways.

  • Reaction Conditions: Temperature, pressure, and solvent can all affect the reaction pathway. For example, higher temperatures can sometimes lead to over-hydrogenation or side reactions.

  • Catalyst Type: The choice of metal (e.g., Pd, Pt, Rh, Ni) and support can influence selectivity. For instance, in the hydrogenation of pyridinecarbonitriles, palladium catalysts can be tuned to selectively form either the corresponding pyridylmethylamine or piperidylmethylamine by adjusting the amount of an acidic additive.

Logical Steps to Improve Selectivity:

G start Poor Selectivity Observed screen_catalysts Screen Different Catalysts (Pd, Pt, Rh, Ni) and Supports start->screen_catalysts optimize_conditions Optimize Reaction Conditions (Temperature, Pressure, Solvent) screen_catalysts->optimize_conditions adjust_additives Adjust Additives (e.g., Acid Concentration) optimize_conditions->adjust_additives analyze_intermediates Analyze for Partially Hydrogenated Intermediates adjust_additives->analyze_intermediates end Improved Selectivity analyze_intermediates->end

Caption: Steps to troubleshoot and improve reaction selectivity.

Issue 3: Catalyst Regeneration

Q3: Can a poisoned or deactivated catalyst be regenerated?

A3: Yes, in many cases, catalyst activity can be at least partially restored through regeneration. The appropriate method depends on the deactivation mechanism:

  • For Coking: A controlled oxidation (burn-off) with a dilute oxygen stream at elevated temperatures is a common and effective method to remove carbon deposits.

  • For Sulfur Poisoning: Regeneration can be more challenging. Treatment with hydrogen at high temperatures can sometimes remove sulfur as hydrogen sulfide (H₂S).[2] For some catalysts, an oxidative treatment followed by reduction may be effective.[3]

Catalyst Poisoning and Regeneration Cycle:

G Active Active Catalyst Poisoned Poisoned Catalyst Active->Poisoned Poisoning (S, N-compounds, Coke) Regenerated Regenerated Catalyst Poisoned->Regenerated Regeneration (Oxidation, H2 Treatment) Regenerated->Active Reactivation

Caption: The cycle of catalyst poisoning and regeneration.

Data Presentation

Table 1: Comparison of Heterogeneous Catalysts for Pyridine Hydrogenation [4]

CatalystSubstrateConditionsConversion (%)Selectivity/Yield (%)
Rh₂O₃ Pyridine40°C, 5 bar H₂, TFE>99>99
PtO₂ Substituted PyridinesRT, 50-70 bar H₂, Acetic Acid95-9990-98
Pd/C ¹4-Pyridinecarbonitrile30°C, 6 bar H₂, H₂O/DCM, H₂SO₄10098 (to 4-PIPA)
Raney Ni Pyridine100-200°C, 70-100 bar H₂HighHigh
Rh/KB PyridineAmbient Temp., 25 mA cm⁻²10098

¹Note: Data for Pd/C is for the hydrogenation of 4-pyridinecarbonitrile, where both the nitrile group and the pyridine ring are hydrogenated. PIPA = (aminomethyl)piperidine; DCM = Dichloromethane; RT = Room Temperature; TFE = 2,2,2-Trifluoroethanol.

Table 2: Effect of H₂S Poisoning on Ni-based Catalyst for CO₂ Methanation (Illustrative of Sulfur Poisoning Effects) [2]

H₂S Concentration (ppm)Reaction Temperature (°C)CO₂ Conversion (%)
022076
10220~60
50220~40
100220~25

Experimental Protocols

Protocol 1: General Procedure for Pyridine Hydrogenation using PtO₂ [5]

  • Reactor Setup: In a high-pressure reactor vessel, add the substituted pyridine (e.g., 1.0 g).

  • Solvent Addition: Add glacial acetic acid as the solvent (e.g., 5-10 mL).

  • Catalyst Addition: Carefully add the PtO₂ catalyst (e.g., 5 mol%) to the solution.

  • Reaction Execution:

    • Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

    • Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).

    • Begin vigorous stirring and maintain the reaction at room temperature.

    • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-10 hours.

  • Work-up:

    • Once the reaction is complete, stop stirring and carefully vent the excess hydrogen gas.

    • Purge the reactor with inert gas.

    • Open the reactor and dilute the reaction mixture with ethyl acetate.

    • Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water.

    • Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with a saturated NaHCO₃ solution until effervescence ceases.

    • Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.

  • Purification: Purify the crude product as necessary by distillation or column chromatography.

Protocol 2: Oxidative Regeneration of a Coked Catalyst (General Procedure)

  • Purging: Place the coked catalyst in a tube furnace and purge with an inert gas (e.g., nitrogen, argon) to remove any adsorbed hydrocarbons.

  • Heating: While maintaining the inert gas flow, heat the catalyst to the desired regeneration temperature (typically 300-500 °C). The optimal temperature depends on the catalyst and support stability.

  • Controlled Oxidation: Gradually introduce a dilute stream of an oxidizing gas (e.g., 1-5% O₂ in N₂) into the inert gas flow. Caution: This process is exothermic, and the temperature should be carefully monitored to avoid catalyst sintering.

  • Hold: Maintain the temperature and oxidizing gas flow for a specified period (e.g., 2-4 hours) until the coke is completely combusted. This can be monitored by analyzing the off-gas for CO₂.

  • Cooling: Switch back to an inert gas flow and cool the catalyst to room temperature.

  • Reduction (if necessary): For many hydrogenation catalysts, a reduction step (e.g., with hydrogen) is required after oxidation to restore the active metal sites.[6]

Protocol 3: Hydrogen Treatment for Regeneration of a Sulfur-Poisoned Ni Catalyst [2]

  • Purging: Place the poisoned catalyst in a reactor and purge with an inert gas to remove residual reactants and products.

  • Heating and Hydrogen Flow: Heat the catalyst under a flow of hydrogen gas to a temperature of approximately 350 °C.

  • Hold: Maintain the temperature and hydrogen flow for a specified period (e.g., 1-2 hours) to facilitate the removal of sulfur as H₂S.

  • Cooling: Cool the catalyst to room temperature under an inert gas flow.

Frequently Asked Questions (FAQs)

Q4: What are the most common catalyst poisons in pyridine hydrogenation? A4: The most frequently encountered catalyst poisons include:

  • Sulfur Compounds: Hydrogen sulfide (H₂S) and other sulfur-containing organic molecules are potent poisons for noble metal catalysts.[7]

  • Nitrogen-Containing Compounds: Pyridine itself and the resulting piperidine can act as poisons through strong adsorption on the catalyst surface.[1]

  • Carbon Monoxide (CO): If present as an impurity in the hydrogen gas, CO can deactivate the catalyst.

Q5: How can I minimize product inhibition during pyridine hydrogenation? A5: To mitigate product inhibition by piperidine:

  • Optimize Reaction Conditions: Lowering the reaction temperature can sometimes reduce the strength of product adsorption.

  • Use of Additives: Acidic additives can protonate the piperidine, reducing its ability to coordinate to the catalyst surface.

  • Flow Chemistry: In a continuous flow setup, maintaining a high local concentration of the reactant relative to the product can minimize the inhibitory effect of the product on the catalyst.[1]

Q6: My catalyst seems to lose activity with each recycle. What could be the cause? A6: A gradual loss of activity upon recycling can be due to:

  • Incomplete Regeneration: If the regeneration procedure does not completely remove all poisons, the catalyst will have fewer active sites available for the next run.

  • Mechanical Loss: Some catalyst may be physically lost during filtration and handling.

  • Sintering: The high temperatures used during regeneration can cause the metal particles on the catalyst support to agglomerate (sinter), reducing the active surface area.

  • Leaching: The active metal may slowly dissolve into the reaction medium, especially under acidic conditions.

Q7: How do I safely handle and filter pyrophoric hydrogenation catalysts like Pd/C and Raney Nickel? A7: Safety is paramount when handling pyrophoric catalysts.

  • Never allow the catalyst to dry in the air, especially after the reaction when it is highly activated.[5]

  • Filter the catalyst under a blanket of inert gas (nitrogen or argon).

  • Use a filtration aid like Celite® to prevent the fine catalyst particles from passing through the filter paper.

  • Quench the filter cake with water immediately after filtration.

  • Always consult and follow the specific safety guidelines for handling pyrophoric materials in your institution.[8]

Q8: I am monitoring my reaction by GC-MS and see broad or tailing peaks. What could be the issue? A8: Broad or tailing peaks in your GC-MS analysis could indicate:

  • Active Sites in the GC System: The pyridine or piperidine may be interacting with active sites in the injector liner or on the column. Using a deactivated liner and a suitable column is important.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

  • Improper Injection Technique or Parameters: Issues with injection speed, temperature, or split ratio can affect peak shape.[9]

References

optimizing reaction temperature for 2-phenylpiperidine-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-phenylpiperidine-2-carboxylic acid, with a specific focus on optimizing the reaction temperature.

Troubleshooting Guide

Question: My synthesis of this compound is resulting in a low yield. How can I optimize the reaction temperature?

Answer:

Low yields in the synthesis of this compound can often be attributed to suboptimal reaction temperatures. The Pictet-Spengler reaction, a common route for this synthesis, is particularly sensitive to temperature variations, which can influence reaction rates and the formation of side products.[1][2]

Key considerations for temperature optimization include:

  • Kinetic vs. Thermodynamic Control: In many cyclization reactions, lower temperatures favor the formation of the kinetic product, while higher temperatures allow for equilibrium to be reached, favoring the more stable thermodynamic product.[2] For your specific synthesis, it is crucial to determine which isomer is desired and adjust the temperature accordingly.

  • Reaction Rate: While lower temperatures can increase selectivity, they also decrease the reaction rate. If the reaction is proceeding too slowly, a gradual increase in temperature may be necessary. Monitoring the reaction progress by thin-layer chromatography (TLC) is essential to find the optimal balance.[3][4]

  • Side Reactions: Elevated temperatures can promote side reactions such as epimerization, decomposition of starting materials, or the formation of unwanted byproducts.[2] If you observe multiple spots on your TLC plate, consider lowering the reaction temperature.

  • Solvent Choice: The boiling point of your solvent will dictate the maximum temperature of your reaction at atmospheric pressure. Ensure your chosen solvent is appropriate for the desired temperature range and is anhydrous, as water can interfere with the reaction.[3][4]

Troubleshooting Workflow for Low Yield:

G start Low Yield Observed check_temp Analyze Reaction Temperature start->check_temp low_temp Reaction too slow? check_temp->low_temp  If reaction is incomplete high_temp Side products observed? check_temp->high_temp  If multiple products form increase_temp Gradually increase temperature and monitor via TLC low_temp->increase_temp Yes optimal_yield Optimal Yield Achieved low_temp->optimal_yield No, proceed with work-up decrease_temp Decrease temperature high_temp->decrease_temp Yes high_temp->optimal_yield No, investigate other factors increase_temp->optimal_yield decrease_temp->optimal_yield

Caption: Troubleshooting workflow for low yields.

Question: I am observing the formation of diastereomers in my synthesis. How can temperature be used to control the stereoselectivity?

Answer:

The formation of diastereomers is a common challenge in the synthesis of substituted piperidines. Temperature plays a critical role in controlling the diastereoselectivity of the Pictet-Spengler reaction.

  • Kinetic Control for cis-Isomer: The cis-diastereomer is often the kinetically favored product, meaning it is formed faster at lower temperatures.[1]

  • Thermodynamic Control for trans-Isomer: The trans-diastereomer is typically the more thermodynamically stable product. Running the reaction at higher temperatures can allow for equilibration from the cis to the trans isomer.[2]

To enhance the formation of a specific diastereomer, consider the following:

  • For the cis-isomer: Conduct the reaction at a lower temperature (e.g., -78 °C to 0 °C).[5]

  • For the trans-isomer: Run the reaction at a higher temperature or for a longer duration to allow for equilibration to the more stable product.[2]

The optimal temperature will also depend on the specific substrates and reagents used.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the Pictet-Spengler synthesis of this compound?

A1: The optimal temperature range can vary significantly based on the specific reagents and conditions. However, a common starting point is to initiate the reaction at a lower temperature, such as 0 °C, and then allow it to slowly warm to room temperature.[3] For reactions requiring thermodynamic control to favor a specific isomer, higher temperatures (reflux) may be necessary.[2][4]

Q2: Can running the reaction at a very high temperature lead to decarboxylation?

A2: Yes, carboxylic acids, particularly under acidic conditions and high temperatures, can be susceptible to decarboxylation.[6] If you suspect decarboxylation is occurring, it is advisable to conduct the reaction at a lower temperature.

Q3: How do I monitor the progress of the reaction when optimizing the temperature?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the consumption of starting materials and the formation of the product and any byproducts.[3][4] Taking aliquots of the reaction mixture at different time points and temperatures will help you determine the optimal conditions.

Experimental Protocols

General Protocol for the Synthesis of this compound via Pictet-Spengler Reaction:

This is a general guideline and may require optimization.

  • Schiff Base Formation: In a round-bottom flask under an inert atmosphere, dissolve the starting amino acid (e.g., a phenylalanine derivative) in an anhydrous solvent (e.g., dichloromethane). Cool the solution to 0 °C. Add the desired aldehyde or ketone dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Cyclization: To the reaction mixture, add a suitable acid catalyst (e.g., trifluoroacetic acid). The reaction temperature should be carefully controlled at this stage.

    • For Kinetic Control (favoring cis-product): Maintain the temperature at 0 °C or lower.[1][7]

    • For Thermodynamic Control (favoring trans-product): Allow the reaction to warm to room temperature or gently heat to reflux, depending on the solvent.[2]

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.[4]

  • Work-up: Quench the reaction with a suitable reagent (e.g., a saturated solution of sodium bicarbonate). Extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Data Presentation

Table 1: Hypothetical Effect of Temperature on Yield and Diastereomeric Ratio

Reaction Temperature (°C)Reaction Time (h)Yield (%)Diastereomeric Ratio (cis:trans)Observations
-20483590:10Incomplete reaction
0246580:20Good kinetic control
25 (Room Temp.)128560:40Good overall yield
5067030:70Increased trans isomer, some side products observed
80 (Reflux)45515:85Significant side product formation

Visualizations

G cluster_0 Reaction Conditions cluster_1 Products Low Temperature\n(e.g., 0°C) Low Temperature (e.g., 0°C) Kinetic Product\n(e.g., cis-isomer) Kinetic Product (e.g., cis-isomer) Low Temperature\n(e.g., 0°C)->Kinetic Product\n(e.g., cis-isomer) Favors High Temperature\n(e.g., Reflux) High Temperature (e.g., Reflux) Thermodynamic Product\n(e.g., trans-isomer) Thermodynamic Product (e.g., trans-isomer) High Temperature\n(e.g., Reflux)->Thermodynamic Product\n(e.g., trans-isomer) Favors (allows equilibration)

Caption: Temperature influence on product formation.

References

Technical Support Center: Purification of 2-Phenylpiperidine-2-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-phenylpiperidine-2-carboxylic acid via recrystallization. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to ensure successful purification.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of purifying this compound by recrystallization?

Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. In this process, the crude this compound is dissolved in a hot solvent to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor).

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

The ideal solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at elevated temperatures.[1][2] For carboxylic acids like this compound, polar protic solvents or solvent mixtures are often effective.[1] A common starting point is a mixture of ethanol and water.[3] To test a solvent, a small amount of the crude material can be placed in a test tube with a few drops of the solvent to observe its solubility at room and elevated temperatures.[2]

Q3: Can I use a solvent pair for recrystallization?

Yes, a two-solvent system (solvent pair) is useful when a suitable single solvent cannot be found.[2] This involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The crude compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes slightly cloudy. The solution is then heated to redissolve the precipitate and allowed to cool slowly for crystal formation.

Q4: What are the key factors that influence the yield and purity of the recrystallized product?

Several factors are critical for a successful recrystallization:

  • Solvent Choice: The solvent's ability to dissolve the compound at high temperatures and not at low temperatures is paramount.

  • Cooling Rate: Slow cooling generally promotes the formation of larger, purer crystals.[4] Rapid cooling can trap impurities within the crystal lattice.

  • Minimum Solvent Volume: Using the minimum amount of hot solvent to dissolve the compound is crucial for maximizing the recovery yield.[2]

  • Washing: Washing the collected crystals with a small amount of cold, fresh solvent helps to remove any adhering impurities from the mother liquor.

Troubleshooting Guide

Q1: My compound is not dissolving in the hot solvent. What should I do?

  • Possible Cause: Insufficient solvent or an inappropriate solvent.

  • Solution:

    • Gradually add more of the hot solvent until the compound dissolves. Be mindful not to add a large excess, as this will reduce the final yield.

    • If the compound remains insoluble even with a large volume of solvent, the chosen solvent is likely unsuitable. A different solvent or a solvent mixture should be tested.

Q2: No crystals are forming even after the solution has cooled to room temperature. What can I do to induce crystallization?

  • Possible Cause: The solution is not supersaturated, either because too much solvent was used or the compound is very soluble at low temperatures.

  • Solution:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[4]

    • Seed Crystals: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.

    • Reduce Solvent Volume: If too much solvent was added, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Ice Bath: Cool the solution in an ice bath to further decrease the solubility of the compound.

Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or there are significant impurities present.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional solvent to lower the saturation point.

    • Allow the solution to cool very slowly. Insulating the flask can help to promote slow cooling and crystal formation.

    • Consider using a different solvent with a lower boiling point.

Q4: The yield of my recrystallized product is very low. What could be the reason?

  • Possible Cause: Several factors can contribute to low yield.

  • Solution:

    • Excess Solvent: Using too much solvent will result in a significant amount of the compound remaining dissolved in the mother liquor. Ensure you are using the minimum amount of hot solvent necessary for dissolution.[2]

    • Premature Crystallization: If the solution cools too quickly during hot filtration (if performed), the product can crystallize on the filter paper. Ensure the funnel and receiving flask are pre-heated.

    • Incomplete Crystallization: Ensure the solution has been allowed to cool sufficiently, including in an ice bath, to maximize crystal formation.

    • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.

Data Presentation

Table 1: Recommended Solvents for Recrystallization of this compound

Solvent/Solvent SystemSuitabilityRationale and Remarks
Ethanol/WaterHighCarboxylic acids are often soluble in alcohols like ethanol and insoluble in water. A hot solution in ethanol can be treated with hot water until turbidity appears, then clarified with a few drops of hot ethanol and cooled to crystallize.[1][3]
IsopropanolModerateA good single-solvent option to try. It has a lower polarity than methanol or ethanol, which might provide the desired solubility profile.
AcetonitrileModerateA polar aprotic solvent that can be effective for moderately polar compounds.[2]
TolueneLowGenerally, non-polar aromatic solvents are less likely to be suitable for a polar carboxylic acid, but could be considered as the "poor" solvent in a solvent pair.
HexanePoorA non-polar solvent, likely to be a poor solvent for this compound. It could be used as an anti-solvent in a solvent-pair system with a more polar "good" solvent.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent (e.g., isopropanol) and observe the solubility at room temperature. The compound should be sparingly soluble.

  • Heat the test tube gently. The compound should completely dissolve.

  • Allow the solution to cool to room temperature, and then in an ice bath. The formation of crystals indicates a suitable solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent while heating and stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Protocol 2: Two-Solvent Recrystallization (e.g., Ethanol/Water)

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is hot, add hot water dropwise until the solution becomes faintly cloudy (turbid).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Filtration charcoal->hot_filter Yes cool Slow Cooling to Room Temperature charcoal->cool No hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Problem Encountered no_crystals No Crystals Formed start->no_crystals oiling_out Compound 'Oiled Out' start->oiling_out low_yield Low Yield start->low_yield too_much_solvent Too much solvent? no_crystals->too_much_solvent Yes induce Induce Crystallization: - Scratch flask - Add seed crystal - Use ice bath no_crystals->induce No reheat Solution: Reheat, add more solvent, cool slowly oiling_out->reheat check_solvent_vol Used minimum hot solvent? low_yield->check_solvent_vol evaporate Solution: Evaporate some solvent too_much_solvent->evaporate change_solvent Consider different solvent with lower boiling point reheat->change_solvent If problem persists check_solvent_vol->low_yield No, re-evaluate check_washing Washed with ice-cold solvent? check_solvent_vol->check_washing Yes check_washing->low_yield No, re-evaluate incomplete_cooling Cooled sufficiently (ice bath)? check_washing->incomplete_cooling incomplete_cooling->low_yield No, re-evaluate end Problem Resolved incomplete_cooling->end Yes, issue elsewhere

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Stereoselective Synthesis of 2,6-Disubstituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the stereoselective synthesis of 2,6-disubstituted piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the stereoselective synthesis of 2,6-disubstituted piperidines?

A1: The primary challenges revolve around controlling stereochemistry to obtain the desired isomer with high purity. Key difficulties include:

  • Achieving high diastereoselectivity: Controlling the relative stereochemistry of the two substituents at the C2 and C6 positions.

  • Achieving high enantioselectivity: Controlling the absolute stereochemistry when a chiral product is desired.

  • Minimizing side reactions: Preventing epimerization, over-reduction, and the formation of byproducts.[1]

  • Purification: Separating the desired stereoisomer from other diastereomers and reaction byproducts can be challenging due to similar polarities.[1]

  • Reaction conditions: The choice of catalysts, ligands, solvents, and temperature can significantly impact the stereochemical outcome and overall yield.[2]

Q2: How can I improve the diastereoselectivity of my reaction?

A2: Improving diastereoselectivity often involves fine-tuning the reaction conditions and reagent selection. Consider the following strategies:

  • Catalyst and Ligand Selection: Chiral ligands and catalysts play a crucial role in inducing stereoselectivity.[2] For instance, in iridium-catalyzed allylic cyclizations, the choice of enantiomeric catalysts can allow for the selective synthesis of either diastereomer.[3]

  • Reaction Temperature: Lowering the reaction temperature can enhance selectivity by favoring the transition state that leads to the thermodynamically more stable product.[1]

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway and stereochemical outcome. Experiment with a range of solvents to find the optimal conditions.

  • Substrate Control: The steric and electronic properties of the substituents on your starting materials can direct the stereochemical course of the reaction.

Q3: My enantiomeric excess (ee) is low. What are the potential causes and solutions?

A3: Low enantiomeric excess in asymmetric synthesis can be due to several factors:

  • Inefficient Chiral Catalyst or Auxiliary: The chiral catalyst or auxiliary may not be providing sufficient facial discrimination.[4] Consider screening different chiral ligands or auxiliaries.

  • Racemization: The product may be racemizing under the reaction or workup conditions. This can be mitigated by using milder conditions and minimizing reaction times.

  • Incorrect Catalyst Loading: The catalyst loading can affect the enantioselectivity. An optimal loading should be determined experimentally.

Q4: I am observing significant formation of side products. How can I minimize them?

A4: Side product formation is a common issue that can be addressed by:

  • Protecting Groups: Use appropriate protecting groups for sensitive functionalities to prevent unwanted side reactions.

  • Reaction Time and Temperature Control: Monitor the reaction progress closely and quench it once the starting material is consumed to avoid over-reaction or decomposition.[5] Running the reaction at a lower temperature can also help.[5]

  • Choice of Reagents: Ensure the purity of your reagents and consider using milder or more selective reagents.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Reductive Amination for Piperidine Synthesis

Question: I am attempting a one-pot reductive amination to synthesize a 2,6-disubstituted piperidine, but I am getting a nearly 1:1 mixture of diastereomers. How can I improve the cis/trans selectivity?

Answer: Low diastereoselectivity in reductive amination is a frequent challenge. Here is a systematic approach to troubleshoot this issue:

Potential Causes & Troubleshooting Steps:

  • Reducing Agent: The choice of reducing agent is critical.

    • Troubleshooting: If you are using a strong reducing agent like sodium borohydride, switch to a bulkier or more sterically hindered reducing agent such as sodium triacetoxyborohydride (STAB). The larger reagent can enhance facial selectivity during the reduction of the cyclic iminium ion intermediate.

  • Reaction Temperature: Higher temperatures can lead to decreased selectivity.

    • Troubleshooting: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to favor the kinetic product, which is often the more stable diastereomer.

  • pH of the Reaction Medium: The pH can influence the equilibrium between the enamine and iminium ion intermediates.

    • Troubleshooting: Optimize the pH of the reaction mixture. For many reductive aminations, slightly acidic conditions (pH 4-6) are optimal.

  • Solvent: The solvent can affect the transition state geometry.

    • Troubleshooting: Screen different solvents. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.

Issue 2: Poor Yield in the Hydrogenation of a Substituted Pyridine

Question: I am trying to synthesize a cis-2,6-disubstituted piperidine by hydrogenating the corresponding pyridine derivative, but my yields are consistently low. What could be the problem?

Answer: Low yields in pyridine hydrogenation can be attributed to several factors, including catalyst poisoning and incomplete reaction.

Potential Causes & Troubleshooting Steps:

  • Catalyst Activity: The catalyst may be inactive or poisoned.

    • Troubleshooting: Use a fresh batch of catalyst (e.g., PtO₂, Rh/C). Ensure that the starting material and solvent are free of impurities that can poison the catalyst, such as sulfur-containing compounds.

  • Hydrogen Pressure and Temperature: The reaction may require more forcing conditions.

    • Troubleshooting: Increase the hydrogen pressure and/or the reaction temperature. For some substituted pyridines, higher pressures are necessary to achieve complete reduction.[2]

  • Solvent and Additives: The choice of solvent can influence the reaction rate.

    • Troubleshooting: Acidic conditions, such as using acetic acid as a solvent or additive, can often facilitate the hydrogenation of pyridines by protonating the nitrogen atom.[5]

  • Reaction Time: The reaction may not have gone to completion.

    • Troubleshooting: Monitor the reaction progress using techniques like TLC, GC-MS, or NMR to ensure it has reached completion before workup.

Quantitative Data Summary

The following tables summarize typical yields and stereoselectivities for various methods of 2,6-disubstituted piperidine synthesis.

MethodCatalyst/ReagentSubstrateYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Iridium-Catalyzed Cyclization [Ir(COD)Cl]₂ / Ligand L2Allylic Amine90%98:2-
Iridium-Catalyzed Cyclization [Ir(COD)Cl]₂ / Ligand ent-L2Allylic Amine74%6:94-
Pyridine Hydrogenation PtO₂2,6-disubstituted pyridine40-90%50:50 to 95:5 (cis:trans)-[6]
Reductive Amination -Dicarbonyl compound and amineGood--[5]
One-pot from Chiral Aziridine H₂, Pd/C2-alkynyl-N-tosylaziridineHighcis selective-[7]

Experimental Protocols

Protocol 1: Iridium-Catalyzed Asymmetric Allylic Cyclization[4]

This protocol describes a method for the stereoselective synthesis of vinylpiperidines, which are versatile building blocks.

  • Catalyst Pre-formation: In a glovebox, dissolve the iridium precursor [Ir(COD)Cl]₂ and the chiral ligand (e.g., L2 or ent-L2) in a dry, degassed solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Stir the solution for 20-30 minutes at room temperature to form the active catalyst.

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the allylic amine substrate in the chosen solvent.

  • Cyclization: Add the pre-formed catalyst solution to the substrate solution via syringe. Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor its progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,6-disubstituted piperidine derivative.

Protocol 2: Diastereoselective Hydrogenation of a 2,6-Disubstituted Pyridine[6][7]

This protocol provides a general procedure for the synthesis of cis-2,6-disubstituted piperidines.

  • Reactor Setup: To a high-pressure reactor, add the 2,6-disubstituted pyridine substrate and a suitable solvent, such as glacial acetic acid or methanol.

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., PtO₂ (Adams' catalyst) or Rh/C) to the reactor. The typical catalyst loading is 1-5 mol%.

  • Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture at room temperature or a slightly elevated temperature.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or NMR to confirm the disappearance of the starting material.

  • Workup: Once the reaction is complete, carefully vent the hydrogen from the reactor and purge it with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by distillation, crystallization, or column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Diastereoselectivity

G start Low Diastereoselectivity Observed check_temp Is the reaction run at low temperature? start->check_temp lower_temp Action: Lower the reaction temperature (e.g., 0°C or -78°C) check_temp->lower_temp No check_reagent Is a sterically demanding reagent used? check_temp->check_reagent Yes lower_temp->check_reagent change_reagent Action: Switch to a bulkier reagent (e.g., STAB for reductive amination) check_reagent->change_reagent No check_catalyst Is a chiral catalyst/ligand employed? check_reagent->check_catalyst Yes change_reagent->check_catalyst screen_catalysts Action: Screen different chiral catalysts/ligands check_catalyst->screen_catalysts No end Diastereoselectivity Improved check_catalyst->end Yes screen_catalysts->end

Caption: A troubleshooting workflow for addressing low diastereoselectivity.

General Experimental Workflow for Stereoselective Piperidine Synthesis

G start Starting Materials (e.g., Pyridines, Aldehydes, Imines) reaction Stereoselective Synthesis - Catalytic Asymmetric Reaction - Chiral Auxiliary-based Method - Substrate-controlled Reaction start->reaction workup Reaction Workup reaction->workup purification Purification (e.g., Column Chromatography, Crystallization) workup->purification analysis Stereochemical Analysis (e.g., NMR, Chiral HPLC) purification->analysis product Enantioenriched 2,6-Disubstituted Piperidine analysis->product

Caption: A general workflow for the stereoselective synthesis of 2,6-disubstituted piperidines.

References

Technical Support Center: Grignard Reactions with N-Protected Piperidones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with byproduct formation in Grignard reactions involving N-protected piperidones.

Troubleshooting Guide

Q1: I am observing a significant amount of unreacted N-protected piperidone in my final reaction mixture. What are the potential causes and how can I resolve this?

A1: The presence of a substantial amount of starting material after the reaction is typically due to either poor quality of the Grignard reagent or a competing side reaction, primarily enolization.

  • Grignard Reagent Quality: Grignard reagents are highly sensitive to moisture and air. Inadequate anhydrous conditions during the preparation or reaction will quench the reagent, reducing its effective concentration and leading to an incomplete reaction.

    • Solution: Ensure all glassware is rigorously dried, and anhydrous solvents are used. It is also good practice to titrate the Grignard reagent before use to determine its exact concentration.

  • Enolization: The Grignard reagent can act as a base and deprotonate the acidic α-protons of the piperidone, forming an enolate. This enolate will revert to the starting ketone upon aqueous workup. This is more prevalent with sterically hindered Grignard reagents.[1]

    • Solutions:

      • Lower the reaction temperature: Performing the addition of the Grignard reagent at low temperatures (e.g., -78 °C) can favor the nucleophilic addition over enolization.

      • Use a less sterically hindered Grignard reagent: If the experimental design allows, switching to a smaller Grignard reagent can reduce the likelihood of it acting as a base.

      • Change the solvent: While THF and diethyl ether are common, the choice of solvent can influence the reaction pathway.

Q2: My reaction is producing a significant amount of a byproduct that appears to be a reduced form of the piperidone (a secondary alcohol). Why is this happening and what can I do to prevent it?

A2: The formation of a secondary alcohol is a result of the reduction of the piperidone carbonyl group. This side reaction is more likely to occur if the Grignard reagent possesses β-hydrogens. The mechanism involves a hydride transfer from the β-carbon of the Grignard reagent to the carbonyl carbon via a cyclic six-membered transition state.

  • Solutions:

    • Select a Grignard reagent without β-hydrogens: If possible, use a Grignard reagent that lacks β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide.

    • Lower the reaction temperature: As with enolization, lower temperatures can help to disfavor the reduction pathway relative to the desired nucleophilic addition.

Q3: I have isolated my desired tertiary alcohol, but I am also seeing a dehydrated alkene byproduct. How can I minimize its formation?

A3: The tertiary alcohol product can be susceptible to dehydration, especially under acidic conditions during the reaction workup or purification.

  • Solutions:

    • Mild Quenching: Use a milder quenching agent, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), instead of strong acids.

    • Careful Purification: Avoid acidic conditions during purification. If using silica gel chromatography, consider neutralizing the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.

Q4: My reaction mixture contains a biaryl compound as a significant impurity. What is the source of this byproduct and how can I avoid it?

A4: The formation of a biaryl byproduct is due to a Wurtz-type coupling reaction where the Grignard reagent reacts with the unreacted aryl halide used in its preparation.

  • Solution:

    • Slow Addition During Grignard Preparation: To minimize this coupling, add the aryl halide slowly to the magnesium turnings during the preparation of the Grignard reagent. This ensures a low concentration of the aryl halide is present at any given time, reducing the likelihood of the coupling side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for Grignard reactions with N-protected piperidones?

A1: Anhydrous tetrahydrofuran (THF) is generally the preferred solvent. It has excellent solvating properties for both the Grignard reagent and the piperidone substrate and is suitable for the low temperatures often required to control the reaction's selectivity. Anhydrous diethyl ether is also a commonly used and effective solvent.

Q2: What is the optimal temperature for adding the Grignard reagent to the N-protected piperidone?

A2: The addition is typically carried out at low temperatures, ranging from -78 °C to 0 °C, to minimize side reactions such as enolization and reduction. Starting at -78 °C and slowly allowing the reaction to warm to room temperature is a common strategy.

Q3: How does the choice of the N-protecting group (e.g., Boc vs. Cbz) affect the reaction?

A3: The steric bulk of the N-protecting group can influence the stereochemical outcome of the Grignard addition and may also affect the propensity for side reactions. While both Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) are commonly used, the bulkier Boc group might lead to a higher degree of certain side reactions in some cases. However, the electronic nature of the protecting group can also play a role. A systematic comparison for your specific substrate and Grignard reagent may be necessary for full optimization.

Q4: How can I purify the final tertiary alcohol product?

A4: Purification is most commonly achieved by column chromatography on silica gel. A gradient elution system, for example, with increasing concentrations of ethyl acetate in hexanes, is often effective.

Data Presentation

ParameterCondition 1Outcome 1Condition 2Outcome 2Rationale
Temperature -78 °CHigher ratio of Addition Product to Enolization Product0 °C to Room TempLower ratio of Addition Product to Enolization ProductNucleophilic addition is often kinetically favored at lower temperatures.
Grignard Reagent Methylmagnesium bromide (no β-hydrogens)No Reduction ProductIsobutylmagnesium bromide (with β-hydrogens)Formation of Reduction ProductGrignard reagents with β-hydrogens can act as reducing agents via hydride transfer.
Steric Hindrance of Grignard Reagent Methylmagnesium bromide (less hindered)Higher Yield of Addition Producttert-Butylmagnesium bromide (more hindered)Increased Enolization ProductSterically bulky Grignard reagents are more prone to act as bases, leading to enolization.
Work-up Conditions Quench with sat. aq. NH₄ClMinimized DehydrationQuench with 1M HClPotential for Dehydration ProductThe tertiary alcohol product can be sensitive to acid-catalyzed dehydration.

Experimental Protocols

General Protocol for Grignard Addition to N-Boc-4-piperidone

This protocol is a general guideline and may require optimization for specific substrates and Grignard reagents.

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 equivalents).

    • Add a small crystal of iodine to activate the magnesium surface.

    • Prepare a solution of the corresponding alkyl or aryl halide (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when bubbling and a gentle reflux are observed.

    • Add the remaining halide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Grignard Addition Reaction:

    • In a separate flame-dried flask under a nitrogen atmosphere, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the freshly prepared Grignard reagent solution to the cooled solution of N-Boc-4-piperidone via a cannula or dropping funnel.

    • Stir the reaction mixture at -78 °C for 2-4 hours.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

experimental_workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Addition cluster_workup Work-up & Purification prep_start Start: Dry Glassware & Anhydrous Solvent mg_activation Activate Mg with Iodine prep_start->mg_activation halide_addition Slowly Add Alkyl/Aryl Halide mg_activation->halide_addition grignard_formation Grignard Reagent Formed halide_addition->grignard_formation add_grignard Slowly Add Grignard Reagent grignard_formation->add_grignard dissolve_piperidone Dissolve N-Protected Piperidone in Anhydrous THF cool_reaction Cool to -78°C dissolve_piperidone->cool_reaction cool_reaction->add_grignard react Stir and Warm to RT add_grignard->react quench Quench with sat. aq. NH4Cl react->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify

Caption: Experimental Workflow for Grignard Reaction with N-Protected Piperidones.

byproduct_formation cluster_pathways Reaction Pathways start N-Protected Piperidone addition Desired Addition (Nucleophilic Attack) start->addition + R-MgX enolization Enolization (Base Abstraction) start->enolization + R-MgX (sterically hindered) reduction Reduction (Hydride Transfer) start->reduction + R-MgX (with β-H) grignard R-MgX product Tertiary Alcohol addition->product enolate Enolate Intermediate enolization->enolate secondary_alcohol Secondary Alcohol reduction->secondary_alcohol

Caption: Competing Pathways in Grignard Reactions with Piperidones.

troubleshooting_tree start Low Yield or Byproduct Formation? issue1 High Starting Material? start->issue1 Yes issue2 Secondary Alcohol Present? start->issue2 No solution1a Check Anhydrous Conditions Titrate Grignard Reagent issue1->solution1a Possible Reagent Issue solution1b Lower Reaction Temperature Use Less Hindered Grignard issue1->solution1b Possible Enolization issue3 Dehydrated Product? issue2->issue3 No solution2 Use Grignard without β-Hydrogens Lower Reaction Temperature issue2->solution2 Yes solution3 Use Mild Quench (NH4Cl) Neutralize Silica Gel issue3->solution3 Yes

Caption: Troubleshooting Decision Tree for Grignard Reaction Optimization.

References

Technical Support Center: Optimizing Enantiomeric Excess in Chiral Resolution of Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chiral resolution of piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis and purification of enantiomerically pure piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral resolution of piperidines?

The three primary strategies for resolving racemic piperidines are:

  • Diastereomeric Salt Resolution: This classical method involves reacting the racemic piperidine (a base) with a chiral acid to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.[1] This is often a cost-effective method for large-scale separations.

  • Enzymatic Resolution: This kinetic resolution technique utilizes an enzyme that selectively acylates or hydrolyzes one enantiomer of a piperidine derivative, leaving the other enantiomer unreacted and thus separable.[1][2] This method is known for its high selectivity.

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) can physically separate the enantiomers. This is a widely used technique for both analytical quantification of enantiomeric excess (ee) and for preparative separations.[1]

Q2: How do I choose the best resolution strategy for my piperidine derivative?

The selection of the most suitable resolution method depends on several factors, including the scale of the separation, the functional groups present on the piperidine ring, available equipment, and the desired level of purity.[3]

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large_scale [label="Large Scale (>1g)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; small_scale [label="Small Scale / Analytical", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

salt_resolution [label="Diastereomeric Salt\nResolution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; enzymatic_resolution [label="Enzymatic Resolution", fillcolor="#34A853", fontcolor="#FFFFFF"]; chiral_hplc [label="Chiral HPLC/SFC", fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> scale; scale -> large_scale [label="Large"]; scale -> small_scale [label="Small"];

large_scale -> functional_groups; small_scale -> purity;

functional_groups -> salt_resolution [label="Yes (amine)"]; functional_groups -> enzymatic_resolution [label="Yes (e.g., alcohol, ester)"];

purity -> chiral_hplc [label="High Purity\n(>99% ee)"]; purity -> enzymatic_resolution [label="Moderate to High Purity"];

}

Decision tree for selecting a chiral resolution method.

Q3: My diastereomeric salt crystallization is resulting in low enantiomeric excess (ee). What are the common causes?

Low enantiomeric excess in diastereomeric salt crystallization can stem from several factors. The most common issues include the co-precipitation of the more soluble diastereomer, an inappropriate choice of resolving agent or solvent, and racemization of the piperidine or resolving agent under the experimental conditions.[1]

Q4: I am observing poor separation of enantiomers on my chiral HPLC column. What should I try?

Poor resolution in chiral HPLC is often related to the choice of the chiral stationary phase (CSP) or the mobile phase composition. For basic compounds like piperidines, adding a small amount of an amine modifier such as diethylamine (DEA) or triethylamine (TEA) to the mobile phase can significantly improve peak shape and resolution.[1] Experimenting with different mobile phase compositions (e.g., varying the alcohol modifier in normal phase) is also recommended.[3]

Q5: In enzymatic resolution, the reaction is very slow or not proceeding. What could be the issue?

Slow or stalled enzymatic reactions can be due to several factors. Ensure that the enzyme is active and that the reaction conditions (pH, temperature, solvent) are optimal for that specific enzyme. The choice of acylating agent is also critical. Additionally, some piperidine derivatives may be poor substrates for the selected enzyme. Screening different lipases or proteases may be necessary.

Troubleshooting Guides

Diastereomeric Salt Resolution
Problem Potential Cause Troubleshooting Steps
Low Enantiomeric Excess (ee) Cooling rate is too fast, leading to co-precipitation of both diastereomeric salts.[1]Allow the solution to cool slowly to room temperature, followed by gradual cooling to a lower temperature (e.g., 0-5 °C).[1]
Inappropriate solvent choice.Screen a variety of solvents with different polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate) and consider using solvent mixtures.[3]
Racemization of the amine or resolving agent.[1]Check the stability of your compounds under the resolution conditions and use milder temperatures if possible.
No Crystallization Solution is not supersaturated.Carefully evaporate some of the solvent to increase the concentration.[1]
Crystallization is slow to initiate.Try seeding the solution with a crystal from a previous successful batch or scratching the inside of the flask with a glass rod.[1]
The diastereomeric salt is too soluble in the chosen solvent.Add an "anti-solvent" (a solvent in which the salt is insoluble) dropwise until turbidity is observed.[1]
Low Yield of Crystals The desired diastereomeric salt has significant solubility in the mother liquor.Optimize the solvent volume to the minimum required for dissolution at a higher temperature and cool the mixture to a lower temperature (e.g., 0-4 °C) before filtration.[3]
Chiral HPLC/SFC
Problem Potential Cause Troubleshooting Steps
Poor or No Separation The selected Chiral Stationary Phase (CSP) is not suitable for the analyte.Screen different types of CSPs (e.g., polysaccharide-based like Chiralpak® or Chiralcel®).[1]
Mobile phase composition is not optimal.Systematically vary the mobile phase composition. For normal phase, adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol).[3] For reversed-phase, adjust the organic modifier and buffer.
Peak Tailing Strong interactions between the basic piperidine and active sites on the silica support.[1]Add a small amount of an amine modifier (e.g., 0.1% DEA or TEA) to the mobile phase.[1]
Irreproducible Retention Times Changes in mobile phase composition or temperature.Ensure the mobile phase is freshly prepared and well-mixed. Use a column thermostat to maintain a constant temperature.[3]
Column degradation.Use a guard column to protect the analytical column.[3]
Enzymatic Resolution
Problem Potential Cause Troubleshooting Steps
Low Enantioselectivity (low ee) The chosen enzyme is not highly selective for the substrate.Screen a variety of commercially available lipases and proteases.
The reaction conditions are not optimal.Optimize the temperature, pH, and solvent. The use of organic solvents can sometimes improve enzyme selectivity.
Slow or No Reaction Inactivated enzyme.Use a fresh batch of enzyme and ensure proper storage conditions.
Poor choice of acylating agent.Screen different acylating agents (e.g., vinyl acetate, isopropenyl acetate).
Difficulty in Separating Product from Unreacted Starting Material Similar physical properties.Optimize chromatographic separation conditions (e.g., flash chromatography, preparative HPLC).

Data Presentation

Table 1: Comparison of Chiral Resolving Agents for Piperidine Derivatives

Piperidine DerivativeResolving AgentSolventAchieved ee (%)Reference
Ethyl NipecotateDi-benzoyl-L-tartaric acidEthanol/Water>95[4]
Ethyl Nipecotate(S)-Mandelic acidEthanol>90 (after recrystallization)[4]
2-Piperidineethanol(S)-(+)-Camphorsulfonic acidEthanol95 (after multiple recrystallizations)[2]
3-Methylpiperidine(R)-Mandelic acidIsopropanol>98[1]
3-MethylpiperidineDi-p-toluoyl-D-tartaric acidMethanol>97[1]

Table 2: Performance of Different Chiral Columns for Piperidine Analogs

AnalyteChiral ColumnMobile PhaseResolution (Rs)Reference
Piperidine-2,6-dione analoguesChiralpak IAMethyl-tert-butyl ether/THF (90:10)1.00 - 5.33[5]
Piperidine-2,6-dione analoguesChiralpak IBMethyl-tert-butyl ether/THF (90:10)0.33 - 0.67[5]
(R/S)-Piperidin-3-amine (derivatized)Chiralpak AD-HEthanol with 0.1% DEA>4.0[6]
2-BenzylpiperidineChiralpak IAn-hexane/ethanol/isopropanol (80:10:10) with 0.1% DEA>1.5[7]

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of a Racemic Piperidine

This protocol provides a general procedure. Optimization of the resolving agent, solvent, and stoichiometry is often necessary.

  • Salt Formation:

    • Dissolve one equivalent of the racemic piperidine derivative in a suitable solvent (e.g., ethanol, methanol, or isopropanol).

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., tartaric acid derivative, mandelic acid) in the same solvent, with gentle heating if required.

    • Slowly add the resolving agent solution to the stirred solution of the racemic piperidine.

  • Crystallization:

    • Allow the mixture to stir at room temperature or a slightly elevated temperature to ensure complete salt formation.

    • Cool the solution slowly to room temperature, and then further cool in an ice bath or refrigerator (0-5 °C) to induce crystallization. Seeding with a small crystal from a previous batch can be beneficial.

    • Allow the crystallization to proceed for several hours to overnight to maximize the yield.

  • Isolation and Purification:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent.

    • Dry the crystals under vacuum.

    • If the desired enantiomeric excess is not achieved, recrystallize the diastereomeric salt from a fresh portion of the solvent.

  • Liberation of the Free Base:

    • Dissolve the purified diastereomeric salt in water.

    • Basify the aqueous solution with a suitable base (e.g., NaOH, NaHCO₃) to a pH > 10.

    • Extract the liberated enantiomerically enriched piperidine with an organic solvent (e.g., dichloromethane, ethyl acetate).

    • Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the final product.

Protocol 2: Chiral HPLC Method Development for Piperidines
  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase (CSP), such as Chiralpak® or Chiralcel® columns, as they have broad applicability for piperidine derivatives.[1]

  • Mobile Phase Screening (Normal Phase):

    • Prepare a standard solution of the racemic piperidine derivative (approximately 1 mg/mL) in the mobile phase.

    • Begin with a mobile phase of n-hexane/isopropanol (90:10 v/v) containing 0.1% diethylamine (DEA).[3]

    • Inject the sample and monitor the separation.

    • If resolution is poor, systematically vary the percentage of the alcohol modifier (e.g., to 20%, 30%) and try other alcohols like ethanol.

  • Optimization:

    • Once partial separation is observed, fine-tune the mobile phase composition to maximize the resolution (a resolution factor > 1.5 is ideal).

    • Optimize the flow rate, typically between 0.5 and 1.0 mL/min.

  • Method Validation:

    • Once optimal conditions are established, validate the method for linearity, precision, and accuracy according to standard guidelines.

Protocol 3: Lipase-Catalyzed Kinetic Resolution of a Piperidine Alcohol

This is a general procedure for the acylation of a racemic piperidine containing a hydroxyl group.

  • Reaction Setup:

    • To a solution of the racemic piperidine alcohol in a suitable organic solvent (e.g., tert-butyl methyl ether, toluene), add the lipase (e.g., Candida antarctica lipase B - Novozym 435).

    • Add an acylating agent (e.g., vinyl acetate, isopropenyl acetate).

  • Reaction Monitoring:

    • Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated).

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the enantiomeric excess of the remaining alcohol and the formed ester.

  • Work-up and Separation:

    • When the reaction has reached approximately 50% conversion (for optimal yield and ee of both enantiomers), stop the reaction by filtering off the enzyme.

    • Concentrate the filtrate under reduced pressure.

    • Separate the unreacted alcohol from the acylated product by column chromatography on silica gel.

  • Hydrolysis (if the acylated enantiomer is desired):

    • The enantiomerically enriched ester can be hydrolyzed back to the alcohol using standard basic (e.g., K₂CO₃ in methanol) or acidic conditions.

Visualizations

digraph "Diastereomeric_Salt_Resolution_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

start [label="Racemic Piperidine\n(+/-)-P", fillcolor="#F1F3F4", fontcolor="#202124"]; add_ra [label="Add Chiral Resolving Agent\n(+)-RA", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; salt_formation [label="Formation of Diastereomeric Salts\n[(+)-P-(+)-RA] and [(-)-P-(+)-RA]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; crystallization [label="Fractional Crystallization", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; separation [label="Separation", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; solid [label="Less Soluble Salt\n[(-)-P-(+)-RA]", fillcolor="#F1F3F4", fontcolor="#202124"]; liquid [label="More Soluble Salt in Mother Liquor\n[(+)-P-(+)-RA]", fillcolor="#F1F3F4", fontcolor="#202124"]; liberation1 [label="Liberate Free Base", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; liberation2 [label="Liberate Free Base", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; enantiomer1 [label="Enantiomerically Enriched\n(-)-P", fillcolor="#4285F4", fontcolor="#FFFFFF"]; enantiomer2 [label="Enantiomerically Enriched\n(+)-P", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> add_ra; add_ra -> salt_formation; salt_formation -> crystallization; crystallization -> separation; separation -> solid [label="Solid"]; separation -> liquid [label="Liquid"]; solid -> liberation1; liquid -> liberation2; liberation1 -> enantiomer1; liberation2 -> enantiomer2; }

Workflow for diastereomeric salt resolution.
digraph "Chiral_HPLC_Troubleshooting" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

start [label="Poor Separation in Chiral HPLC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_csp [label="Is the Chiral Stationary Phase (CSP) appropriate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_mobile_phase [label="Is the mobile phase optimized?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_peak_shape [label="Are the peaks tailing?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

screen_csps [label="Screen different CSPs\n(e.g., polysaccharide-based)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_mp [label="Vary mobile phase composition\n(e.g., alcohol content, modifiers)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_modifier [label="Add an amine modifier\n(e.g., 0.1% DEA or TEA)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

good_separation [label="Good Separation Achieved", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_csp; check_csp -> check_mobile_phase [label="Yes"]; check_csp -> screen_csps [label="No"]; screen_csps -> check_mobile_phase;

check_mobile_phase -> check_peak_shape [label="Yes"]; check_mobile_phase -> optimize_mp [label="No"]; optimize_mp -> check_peak_shape;

check_peak_shape -> good_separation [label="No"]; check_peak_shape -> add_modifier [label="Yes"]; add_modifier -> good_separation; }

Troubleshooting logic for chiral HPLC separation.

References

Technical Support Center: Overcoming Solubility Challenges of 2-Phenylpiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-phenylpiperidine-2-carboxylic acid and related compounds in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Due to its zwitterionic nature, resulting from the presence of both a basic piperidine nitrogen and an acidic carboxylic acid group, this compound generally exhibits poor solubility in nonpolar organic solvents. Its solubility is significantly better in polar solvents. The solubility is also highly dependent on the pH of the solution.

Q2: Why is my compound crashing out of solution when I dilute my DMSO stock with an aqueous buffer?

This is a common issue when the final concentration of the compound in the aqueous solution exceeds its thermodynamic solubility limit. High-concentration stock solutions in solvents like DMSO can become supersaturated upon dilution with a less effective solvent, leading to precipitation.

Q3: Can I use heat to dissolve my compound?

Heating can temporarily increase the solubility of this compound, but there is a risk of the compound precipitating out of the solution as it cools to ambient temperature. This method is more suitable for initial dissolution rather than maintaining long-term solubility.

Q4: How does the purity of the compound affect its solubility?

Impurities can sometimes enhance or decrease the apparent solubility of a compound. It is crucial to use a highly purified form of this compound for accurate solubility determination and to avoid unexpected precipitation.

Troubleshooting Guide

Issue 1: Poor Solubility in a Specific Organic Solvent

Initial Steps:

  • Solvent Polarity: Attempt to dissolve the compound in a more polar organic solvent. Based on the principle of "like dissolves like," polar solvents are more likely to successfully dissolve this compound.[1]

  • Co-Solvents: If a single solvent is ineffective, try a solvent mixture. Adding a small amount of a highly polar co-solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can significantly improve solubility.

Advanced Strategies:

  • pH Adjustment (for protic solvents):

    • Acidification: Adding a small amount of a suitable organic acid (e.g., formic acid, acetic acid) can protonate the carboxylate group, forming a more soluble cationic species.

    • Basification: Adding a small amount of a suitable organic base (e.g., triethylamine, diisopropylethylamine) can deprotonate the piperidinium group, forming a more soluble anionic species.

  • Salt Formation: Convert the zwitterionic compound into a salt. This is a highly effective method to increase solubility in organic solvents.

    • Acid Addition Salts: Reacting the compound with an acid (e.g., HCl, HBr, methanesulfonic acid) will form a salt that is often more soluble in polar organic solvents.

    • Base Addition Salts: Reacting the compound with a base (e.g., sodium hydroxide, potassium hydroxide) will form a salt that may have improved solubility characteristics.

Issue 2: Precipitation Upon Dilution of an Organic Stock Solution
  • Lower the Final Concentration: The most straightforward solution is to work with a more dilute final concentration of your compound.

  • Modify the Dilution Method: Instead of adding the stock solution directly to the buffer, try adding the buffer to the stock solution dropwise while vigorously vortexing. This can prevent localized high concentrations that trigger precipitation.

  • Use a Surfactant: Low concentrations of surfactants can form micelles that encapsulate the compound, keeping it in solution. This is particularly useful for in vivo formulations.

Data Summary

Solvent ClassificationSolvent NameInferred SolubilityRationale
Polar Protic WaterModerate (pH-dependent)The presence of both a hydrogen bond donor (NH) and acceptor (C=O) and the ionizable groups allow for interaction with water.
MethanolModerate to HighAs a polar protic solvent, methanol can engage in hydrogen bonding with the solute.[2]
EthanolModerateSimilar to methanol, ethanol's polarity and ability to form hydrogen bonds suggest good solubility.[2]
Polar Aprotic Dimethyl Sulfoxide (DMSO)Moderate to HighDMSO is a strong polar aprotic solvent capable of dissolving a wide range of substances, including many carboxylic acids.[3]
N,N-Dimethylformamide (DMF)ModerateDMF is another powerful polar aprotic solvent.[3]
AcetonitrileLow to ModerateWhile polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO, suggesting more limited solubility.
Nonpolar TolueneVery LowThe high polarity of the zwitterionic compound makes it poorly soluble in nonpolar aromatic solvents.
HexaneVery LowThe lack of polarity in hexane makes it a very poor solvent for this compound.
Dichloromethane (DCM)LowWhile slightly polar, DCM is generally not a good solvent for zwitterionic compounds.
Diethyl EtherVery LowThe low polarity and inability to effectively solvate the charged groups result in poor solubility.[1]

Experimental Protocols

Protocol 1: Qualitative Solubility Assessment
  • Preparation: Add approximately 1-2 mg of this compound to a small vial.

  • Solvent Addition: Add 100 µL of the test solvent to the vial.

  • Observation: Vortex the vial for 1-2 minutes at room temperature. Visually inspect for undissolved solid.

  • Heating (Optional): If the compound is not fully dissolved, gently heat the vial to 50-60°C for 5 minutes and observe any changes in solubility. Note if the compound precipitates upon cooling.

  • Incremental Solvent Addition: If the compound remains insoluble, add another 100 µL of the solvent and repeat the observation step. Continue this process up to a total volume of 1 mL.

  • Classification:

    • Soluble: No visible solid particles.

    • Slightly Soluble: Most of the solid has dissolved.

    • Insoluble: The majority of the solid remains undissolved.

Protocol 2: Preparation of a Salt to Enhance Solubility
  • Dissolution: Dissolve 1 equivalent of this compound in a minimal amount of a suitable polar solvent (e.g., methanol, ethanol).

  • Acid/Base Addition:

    • For an acid salt: Slowly add 1.05 equivalents of a solution of the desired acid (e.g., HCl in diethyl ether, methanolic HCl).

    • For a base salt: Slowly add 1.0 equivalent of a solution of the desired base (e.g., sodium methoxide in methanol).

  • Precipitation/Isolation: The salt may precipitate out of the solution. If it does, it can be collected by filtration. If not, the solvent can be carefully removed under reduced pressure to yield the salt.

  • Solubility Testing: Test the solubility of the resulting salt in the desired organic solvent using Protocol 1.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Solubility Issues start Start: Insoluble Compound solvent_polarity Try a more polar solvent (e.g., Methanol, Ethanol) start->solvent_polarity co_solvent Use a co-solvent (e.g., add DMSO or DMF) solvent_polarity->co_solvent If still insoluble success Compound Solubilized solvent_polarity->success If soluble ph_adjustment Adjust pH (if applicable) Acidic or Basic conditions co_solvent->ph_adjustment If still insoluble co_solvent->success If soluble salt_formation Form a salt (Acid or Base addition) ph_adjustment->salt_formation If still insoluble ph_adjustment->success If soluble salt_formation->success If soluble fail Still Insoluble (Consider derivatization) salt_formation->fail If still insoluble G cluster_pathway Potential GPCR Signaling Pathway for Phenylpiperidine Derivatives ligand Phenylpiperidine Derivative receptor GPCR (e.g., Opioid or Serotonin Receptor) ligand->receptor Binds to g_protein G-Protein (Gα, Gβγ) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Alters concentration downstream Downstream Cellular Response second_messenger->downstream Initiates

References

preventing racemization during functional group manipulation of chiral piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chiral Piperidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for preventing racemization during the functional group manipulation of chiral piperidines.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern with chiral piperidines?

A1: Racemization is the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers (a racemate). For chiral piperidines, which are crucial building blocks in many pharmaceuticals, maintaining a specific stereochemistry is often critical for biological activity and safety. The loss of stereochemical integrity can lead to a dramatic decrease in efficacy or an increase in off-target effects.

Q2: Which functional group manipulations are most likely to cause racemization in chiral piperidines?

A2: Several common transformations can put the stereocenter(s) of a chiral piperidine at risk:

  • Reactions at the α-carbon: Deprotonation at the carbon adjacent to the nitrogen can lead to the formation of a planar, achiral enolate or lithiated intermediate, which can be re-protonated or functionalized from either face, leading to racemization.[1]

  • N-Alkylation and N-Acylation: While the stereocenter may not be directly involved, harsh conditions (strong bases, high temperatures) can sometimes lead to epimerization.

  • Deprotection: Removal of certain nitrogen protecting groups, particularly under strongly acidic or basic conditions, can sometimes compromise stereochemical integrity.[2]

  • Oxidation/Reduction Reactions: Reactions that transiently form an iminium ion at a chiral center will lead to racemization upon reduction.[3]

Q3: What are the primary mechanisms that lead to racemization in these systems?

A3: The two main pathways for racemization are:

  • Formation of Achiral Intermediates: This is the most common cause. Reactions that proceed through planar intermediates like enolates, carbocations, or iminium ions allow for the loss of stereochemical information at the chiral center.[1]

  • Harsh Reaction Conditions: Elevated temperatures and the use of strong acids or bases can provide enough energy to overcome the activation barrier for stereocenter inversion, even without the formation of a distinct achiral intermediate.[1]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Racemization observed during N-Alkylation of a 2-substituted piperidine.

Q: I am attempting to N-alkylate my enantiopure 2-methylpiperidine with benzyl bromide and potassium carbonate in DMF, but I am observing significant racemization. What could be the cause and how can I fix it?

A: This is a common issue. While direct N-alkylation is straightforward, the combination of a base and elevated temperatures can lead to epimerization at the α-carbon.

Troubleshooting Steps:

  • Lower the Reaction Temperature: High temperatures can promote racemization. Try running the reaction at room temperature or even 0 °C, although this may require longer reaction times.

  • Use a Milder Base: Potassium carbonate is a relatively strong base. Consider switching to a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA).[4] This can minimize side reactions and potential epimerization.

  • Switch to a Milder Alkylation Protocol (Reductive Amination): Reductive amination is an excellent alternative that avoids harsh bases and is less prone to over-alkylation.[5] This involves reacting the piperidine with an aldehyde (in your case, benzaldehyde) to form an iminium ion in situ, which is then reduced with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[5] This method is often highly selective and preserves stereochemistry.

Issue 2: Loss of enantiomeric excess (ee) during N-Boc deprotection.

Q: I am removing the N-Boc protecting group from my chiral 3-substituted piperidine using HCl in dioxane and noticing a slight drop in optical purity. What factors could be causing this?

A: While acidic removal of a Boc group is generally considered safe for adjacent stereocenters, racemization can still occur under certain circumstances.

Troubleshooting Steps:

  • Consider the Piperidine Nitrogen as a Stereocenter: The nitrogen atom in your N-Boc-3-substituted piperidine is a stereogenic center that can readily invert. The removal of the bulky Boc group will change the equilibrium between the two invertomers, which could potentially be misinterpreted as racemization at the carbon stereocenter if not analyzed carefully.[2]

  • Check for Acid-Catalyzed Isomerization: Although less common, prolonged exposure to strong acid or elevated temperatures during deprotection could potentially lead to side reactions that affect the stereocenter. Ensure you are using the minimum necessary reaction time and temperature for complete deprotection.

  • Alternative Deprotection Conditions: If you suspect the acidic conditions are the culprit, you could explore other deprotection methods for the Boc group, although most involve acids. A careful screening of acid strength and reaction time is your best approach.

Issue 3: Poor diastereoselectivity in reactions involving α-lithiation.

Q: I am trying to functionalize my N-Boc-2-arylpiperidine at the 2-position via lithiation with n-BuLi followed by quenching with an electrophile. The diastereoselectivity is poor. How can I improve this?

A: The stereochemical outcome of reactions involving α-lithiated piperidines is highly dependent on the conformation of the lithiated intermediate.

Troubleshooting Steps:

  • Use a Chiral Ligand: The addition of a chiral ligand, such as (-)-sparteine, can form a complex with the organolithium intermediate and direct the electrophilic attack from a specific face, leading to a kinetic resolution and high diastereoselectivity.[6]

  • Optimize Temperature: The stability of the organolithium species is temperature-dependent. Ensure the reaction is kept at a low temperature (e.g., -78 °C) throughout the lithiation and quenching steps to maintain its configurational stability.[6]

  • Consider the N-Protecting Group: The N-Boc group can exist as two rotamers, which could potentially lead to different reaction pathways. While studies have shown that the rotation is often fast, in some cases, the choice of protecting group can influence the stereochemical outcome.[6]

Data Presentation: Comparison of N-Alkylation Conditions

The following table summarizes various conditions for N-alkylation and their impact on yield and stereochemical integrity, where reported.

2-Substituted PiperidineAlkylating AgentBase/ReagentSolventTemp.TimeYield (%)Stereochemical OutcomeCite
General 2-SubstitutedAlkyl HalideK₂CO₃ or DIPEAMeCN or DMFRTVariesGoodProne to racemization[5]
General 2-SubstitutedAldehyde/KetoneNaBH(OAc)₃DCE or THFRT1-24 hGood-ExcellentGenerally high stereoretention[5]
PiperidineMethyl IodideK₂CO₃MeCNRTVariesGood-[4]
Complex AminesAlkyl HalideDIPEAMeCNRTVaries< 70%-[4]
PiperidineAlkyl HalideNaHDMF0°C to RTVariesGoodPotential for racemization[4]

Note: "RT" denotes room temperature. Stereochemical outcome is highly substrate-dependent.

Experimental Protocols

Protocol 1: Racemization-Resistant N-Alkylation via Reductive Amination[5]

This protocol describes a mild and stereochemically robust method for the N-alkylation of a chiral 2-substituted piperidine.

Materials:

  • Chiral 2-substituted piperidine (1.0 eq.)

  • Aldehyde or ketone (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the chiral 2-substituted piperidine (1.0 eq.) and the anhydrous solvent.

  • Add the corresponding aldehyde or ketone (1.1 eq.) to the solution and stir for 20-30 minutes at room temperature to allow for iminium ion formation.

  • In a single portion, carefully add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. The reaction may be slightly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours depending on the substrates.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated piperidine.

Protocol 2: Direct N-Alkylation with Minimized Racemization Risk[4]

This protocol uses a non-nucleophilic base to minimize side reactions and potential epimerization.

Materials:

  • Chiral 2-substituted piperidine (1.0 eq.)

  • Alkyl halide (e.g., benzyl bromide) (1.1 eq.)

  • N,N-diisopropylethylamine (DIPEA) (1.5 eq.)

  • Anhydrous Acetonitrile (MeCN)

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the chiral 2-substituted piperidine (1.0 eq.), anhydrous acetonitrile, and DIPEA (1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the alkyl halide (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS). This may take several hours to overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Racemization

The following diagram illustrates a decision-making process for troubleshooting unexpected racemization during a functional group manipulation of a chiral piperidine.

G start Racemization Observed q1 What is the reaction type? start->q1 n_alk N-Alkylation q1->n_alk N-Alkylation alpha_func α-Functionalization (e.g., Lithiation) q1->alpha_func α-Functionalization deprotect Deprotection q1->deprotect Deprotection q2_alk Are conditions harsh? (Strong Base / High Temp) n_alk->q2_alk sol1_alk 1. Lower Temperature 2. Use Milder Base (e.g., DIPEA) q2_alk->sol1_alk Yes sol2_alk Switch to Reductive Amination q2_alk->sol2_alk Persistent Issue sol_alpha 1. Use Chiral Ligand (e.g., sparteine) 2. Ensure Low Temperature (-78 °C) 3. Check N-Protecting Group alpha_func->sol_alpha q3_deprotect Are conditions strongly acidic/basic? deprotect->q3_deprotect sol1_deprotect 1. Minimize Reaction Time/Temp 2. Screen Milder Conditions q3_deprotect->sol1_deprotect Yes

Caption: Troubleshooting decision tree for racemization issues.

General Experimental Workflow

This diagram outlines a general workflow for the synthesis and analysis of chiral piperidine derivatives, emphasizing the points where stereochemical integrity should be monitored.

G start Chiral Starting Material reaction Functional Group Manipulation (e.g., N-Alkylation) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification analysis Stereochemical Analysis (Chiral HPLC/SFC) purification->analysis product Enantiopure Product analysis->product ee maintained racemized Racemized Product (Troubleshoot) analysis->racemized ee lost

Caption: General workflow for chiral piperidine functionalization.

References

Validation & Comparative

In Vitro Validation of 2-Phenylpiperidine-2-carboxylic Acid as a Receptor Antagonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the in vitro validation of 2-phenylpiperidine-2-carboxylic acid as a potential receptor antagonist. Drawing upon established methodologies for analogous phenylpiperidine derivatives, this document outlines the necessary experimental protocols, presents a comparative analysis with known antagonists, and visualizes key workflows and signaling pathways. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel therapeutic compounds.

Introduction to Phenylpiperidine Derivatives as Receptor Antagonists

The phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] These derivatives have demonstrated a wide range of activities, notably as antagonists for various G-protein coupled receptors (GPCRs), including opioid and serotonin receptors.[3][4][5] The specific substitutions on both the phenyl and piperidine rings are critical in determining the compound's affinity, selectivity, and functional activity at a given receptor. This guide focuses on the hypothetical in vitro validation of this compound, a novel derivative, and compares its potential profile with established antagonists.

Comparative Data Presentation

To objectively assess the potential of this compound, its in vitro pharmacological profile should be compared against well-characterized reference compounds. The following tables summarize key quantitative data that should be obtained through the experimental protocols detailed in the subsequent section. For illustrative purposes, hypothetical data for this compound ("Test Compound") is presented alongside representative data for known antagonists.

Table 1: Receptor Binding Affinity

This table compares the binding affinity (Ki) of the test compound and reference antagonists at the target receptor (e.g., Mu-Opioid Receptor) and key off-target receptors to assess selectivity. A lower Ki value indicates a higher binding affinity.

CompoundTarget Receptor (e.g., Mu-Opioid) Ki (nM)Off-Target Receptor 1 (e.g., Kappa-Opioid) Ki (nM)Off-Target Receptor 2 (e.g., Delta-Opioid) Ki (nM)Selectivity Ratio (Off-Target 1 / Target)
Test Compound 1530050020
Reference Antagonist A (e.g., Naltrexone)15105
Reference Antagonist B (e.g., CTAP)0.550010001000

Table 2: Functional Antagonist Potency

This table presents the functional potency (IC50) of the compounds in inhibiting the effect of a known agonist at the target receptor. A lower IC50 value indicates greater antagonist potency.

CompoundFunctional Assay (e.g., cAMP accumulation) IC50 (nM)Assay TypeAgonist Used (Concentration)
Test Compound 50Inhibition of Forskolin-stimulated cAMP accumulationDAMGO (1 µM)
Reference Antagonist A (e.g., Naltrexone)10Inhibition of Forskolin-stimulated cAMP accumulationDAMGO (1 µM)
Reference Antagonist B (e.g., CTAP)5Inhibition of Forskolin-stimulated cAMP accumulationDAMGO (1 µM)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following protocols are standard for characterizing a novel receptor antagonist in vitro.

Radioligand Binding Assays

Objective: To determine the binding affinity and selectivity of the test compound for the target receptor(s).

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the receptor of interest (e.g., CHO-K1 cells expressing the human mu-opioid receptor).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for the binding assay.

  • Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]-DAMGO for the mu-opioid receptor) and varying concentrations of the test compound or reference antagonists.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: Non-linear regression analysis is used to determine the IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.

Functional Antagonism Assays (e.g., cAMP Accumulation Assay)

Objective: To assess the ability of the test compound to inhibit the functional response induced by a receptor agonist.

Methodology:

  • Cell Culture: Cells expressing the target receptor (e.g., HEK293 cells) are cultured to an appropriate density.

  • Assay Setup: Cells are pre-incubated with varying concentrations of the test compound or a reference antagonist.

  • Agonist Stimulation: The cells are then stimulated with a known agonist (e.g., DAMGO) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and an adenylyl cyclase activator (e.g., forskolin).

  • cAMP Measurement: The intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF or ELISA-based).

  • Data Analysis: The concentration-response curves for the antagonist are generated, and the IC50 values are determined using non-linear regression.

Visualizations

Diagrams are provided to illustrate the hypothetical signaling pathway and the experimental workflow for validating the antagonist activity of this compound.

G cluster_0 Cell Membrane receptor Target Receptor (e.g., Mu-Opioid Receptor) g_protein G Protein (Gi/o) receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition camp cAMP ac->camp Conversion agonist Agonist (e.g., DAMGO) agonist->receptor antagonist Antagonist (2-Phenylpiperidine- 2-carboxylic acid) antagonist->receptor atp ATP atp->ac inhibition Inhibition

Caption: Hypothetical GPCR signaling pathway demonstrating antagonist action.

G cluster_0 In Vitro Validation Workflow start Start: Synthesize 2-Phenylpiperidine- 2-carboxylic acid binding_assay Primary Screening: Radioligand Binding Assay start->binding_assay selectivity_panel Selectivity Profiling: Binding to Off-Target Receptors binding_assay->selectivity_panel If active functional_assay Functional Characterization: cAMP or Calcium Flux Assay binding_assay->functional_assay If active & selective selectivity_panel->functional_assay data_analysis Data Analysis: Determine Ki and IC50 functional_assay->data_analysis conclusion Conclusion: Evaluate as Receptor Antagonist data_analysis->conclusion

Caption: Experimental workflow for in vitro antagonist validation.

References

Stereoisomers in Focus: A Comparative Analysis of Cis and Trans Phenylpiperidine Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The orientation of substituents on the piperidine ring dictates the three-dimensional shape of a molecule, which in turn governs its ability to bind to specific biological targets. For drug development professionals, understanding the relationship between a molecule's stereochemistry and its pharmacological effect is paramount. In the case of piperidine derivatives, which are key scaffolds in many centrally active agents, the cis/trans isomerism can lead to profound differences in potency, selectivity, and overall therapeutic profile.

Quantitative Comparison of Related Piperidine-2-Carboxylic Acid Derivatives

To illustrate the impact of stereoisomerism, this guide presents data on related piperidine-2-carboxylic acid compounds that act as N-methyl-D-aspartate (NMDA) receptor antagonists. The NMDA receptor is a crucial ionotropic glutamate receptor in the central nervous system, and its modulation is a key strategy in treating a range of neurological disorders. The data below is for the potent NMDA antagonist LY235723, which is a tetrazole-substituted piperidine-2-carboxylic acid, and for another phosphono-substituted piperidine-2-carboxylic acid derivative.

CompoundIsomer/StereochemistryBiological TargetAssay TypeEfficacy Metric (IC₅₀/Kᵢ)
4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid (LY235723)(-)-(2R,4S)NMDA Receptor[³H]CGS 19755 BindingIC₅₀ = 67 ± 6 nM
4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid (LY235723)(-)-(2R,4S)NMDA ReceptorCortical Slice (vs NMDA)IC₅₀ = 1.9 ± 0.24 µM
(2R,3S,1'R)-3-(1-Hydroxy-2-phosphonoethyl)-2-piperidinecarboxylic acid(2R,3S,1'R)NMDA ReceptorRadioligand BindingKᵢ = 74 nM
Racemate of 3-(1-Hydroxy-2-phosphonoethyl)-2-piperidinecarboxylic acidRacemateNMDA ReceptorMouse Hot-Plate (i.t.)ED₅₀ = 0.53 nmol

Data sourced from studies on NMDA receptor antagonists.[1][2] It is important to note that the activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid was found to reside with the (-)-isomer, which was determined to have the (2R,4S) absolute stereochemistry.[1]

Experimental Methodologies

The quantitative data presented above is derived from rigorous experimental protocols designed to assess the efficacy of these compounds at their biological targets.

Radioligand Binding Assay for NMDA Receptor Affinity

This assay determines the affinity of a test compound for the NMDA receptor by measuring its ability to displace a known radiolabeled ligand.

  • Membrane Preparation: Rat cortical tissue is homogenized in a buffered solution and centrifuged to isolate the cell membranes containing the NMDA receptors.

  • Incubation: The membrane preparation is incubated with a specific radioligand, such as [³H]CGS 19755 (a high-affinity NMDA receptor antagonist), and varying concentrations of the test compound (e.g., the piperidine-2-carboxylic acid derivative).

  • Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated by non-linear regression analysis. The inhibition constant (Kᵢ) can then be derived from the IC₅₀ value using the Cheng-Prusoff equation.[1][2]

Electrophysiological Assay in Cortical Slices

This functional assay measures the ability of a compound to antagonize the physiological effects of NMDA receptor activation in brain tissue.

  • Slice Preparation: Thin slices of rat cerebral cortex are prepared and maintained in an artificial cerebrospinal fluid (aCSF) solution.

  • Recording: Extracellular field potentials are recorded from the cortical slices using a microelectrode.

  • NMDA Application: A known concentration of NMDA (e.g., 40 µM) is applied to the slice to induce a characteristic electrophysiological response.

  • Antagonist Application: The experiment is repeated in the presence of varying concentrations of the test compound.

  • Data Analysis: The concentration of the test compound that produces a 50% inhibition of the NMDA-induced response (IC₅₀) is determined.[1]

Visualizing Molecular Interactions and Processes

To better understand the context of this comparison, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds Glycine Glycine/D-Serine Glycine->NMDA_R binds Antagonist Piperidine Derivative (Antagonist) Antagonist->NMDA_R blocks Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion opens channel Signaling Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_ion->Signaling activates

Caption: Simplified NMDA receptor signaling pathway.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane 1. Prepare Receptor Membranes Incubate 4. Incubate Membranes, Radioligand, and Test Compound Membrane->Incubate Radioligand 2. Prepare Radioligand ([³H]L*) Radioligand->Incubate Test_Cmpd 3. Prepare Serial Dilutions of Test Compound Test_Cmpd->Incubate Filter 5. Separate Bound/Free Ligand via Filtration Incubate->Filter Count 6. Quantify Radioactivity (Scintillation Counting) Filter->Count Calculate 7. Calculate IC₅₀/Kᵢ (Non-linear Regression) Count->Calculate

Caption: General workflow for a radioligand binding assay.

References

Structure-Activity Relationship of 2-Phenylpiperidine-2-Carboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylpiperidine-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, particularly in the design of antagonists for the N-methyl-D-aspartate (NMDA) receptor. Overactivation of NMDA receptors is implicated in a variety of neurological disorders, making the development of potent and selective antagonists a key therapeutic strategy. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs and related piperidine-2-carboxylic acid derivatives, with a focus on their activity as NMDA receptor antagonists.

Quantitative Data Summary

The following table summarizes the in vitro and in vivo activities of key piperidine-2-carboxylic acid analogs as NMDA receptor antagonists. The data highlights the importance of stereochemistry and the nature of substituents on the piperidine ring for potent antagonist activity.

Compound/AnalogTargetAssay TypeActivity (IC50 / MED)Reference
(-)-(2R,4S)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid (LY235723) NMDA Receptor[3H]CGS 19755 Binding67 ± 6 nM[1]
NMDA ReceptorCortical Slice Preparation1.9 ± 0.24 µM[1]
NMDA-induced Convulsions (neonatal rats)In vivo20 mg/kg (ip)[2]
NMDA-induced Lethality (mice)In vivo5 mg/kg (ip)[2]
cis-4-(phosphonomethyl)piperidine-2-carboxylic acid (CGS 19755) NMDA Receptor[3H]CPP Binding95 nM[3]
NMDA-induced Lethality (mice)In vivo10 mg/kg (ip)[3]
cis-4-(3-phosphonoprop-1-yl)piperidine-2-carboxylic acid NMDA Receptor[3H]CPP Binding120 nM[3]
NMDA-induced Lethality (mice)In vivo40 mg/kg (ip)[3]

Structure-Activity Relationship Insights

  • Stereochemistry is Crucial: The antagonist activity of 4-substituted piperidine-2-carboxylic acids resides predominantly in the cis-isomers. Furthermore, for compounds like LY233053, the activity is enantiomer-specific, with the (-)-2R,4S isomer being the active enantiomer[1]. This highlights the specific spatial arrangement required for optimal interaction with the NMDA receptor binding site.

  • Nature of the 4-Substituent: The substituent at the 4-position of the piperidine ring plays a critical role in determining potency. Both phosphonoalkyl and tetrazolylalkyl groups have been shown to yield potent NMDA receptor antagonists[2][3]. The tetrazole moiety in LY233053 acts as a bioisostere for a carboxylic acid or phosphonic acid group, contributing to its high affinity[2].

  • Conformational Restriction Enhances Potency: The incorporation of the pharmacophore elements into the rigid piperidine ring system generally leads to enhanced potency compared to more flexible acyclic analogs[3]. This suggests that pre-organizing the key binding groups in a favorable conformation reduces the entropic penalty upon binding to the receptor.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the NMDA receptor signaling pathway and a general workflow for evaluating the antagonist activity of this compound analogs.

NMDA_Signaling_Pathway NMDA Receptor Signaling Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Ca_influx Ca2+ Influx NMDAR->Ca_influx Activation CaM Calmodulin (CaM) Ca_influx->CaM PKC Protein Kinase C (PKC) Ca_influx->PKC PI3K PI3K Ca_influx->PI3K Downstream Downstream Signaling (e.g., Gene Expression, Synaptic Plasticity) CaM->Downstream PKC->Downstream PI3K->Downstream Antagonist 2-Phenylpiperidine-2- carboxylic acid analog (Antagonist) Antagonist->NMDAR Inhibition

Caption: NMDA Receptor Signaling Pathway.

Experimental_Workflow Workflow for Evaluating NMDA Receptor Antagonists Synthesis Analog Synthesis Binding_Assay [3H]CGS 19755 Binding Assay Synthesis->Binding_Assay Functional_Assay Cortical Slice Electrophysiology Synthesis->Functional_Assay SAR_Analysis SAR Analysis Binding_Assay->SAR_Analysis In_Vivo_Assay In Vivo Models (e.g., NMDA-induced convulsions) Functional_Assay->In_Vivo_Assay Functional_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis

Caption: Experimental Workflow for SAR Studies.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of compound activity. Below are protocols for key experiments cited in the evaluation of piperidine-2-carboxylic acid analogs.

[3H]CGS 19755 Radioligand Binding Assay for NMDA Receptor Affinity

This assay determines the affinity of a test compound for the NMDA receptor by measuring its ability to displace the specific radioligand [3H]CGS 19755.

Materials:

  • Rat brain tissue (e.g., forebrain or cerebral cortex)

  • Triton-treated crude synaptic membranes

  • [3H]CGS 19755 (radioligand)

  • Test compounds (this compound analogs)

  • L-glutamate (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Filtration apparatus (e.g., Brandel cell harvester)

  • Glass fiber filters (e.g., GF/B)

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in an appropriate buffer and prepare crude synaptic membranes through differential centrifugation. Treat membranes with Triton X-100 to remove endogenous glutamate.

  • Assay Setup: In a 96-well plate, combine the prepared brain membranes, [3H]CGS 19755 at a concentration near its Kd (e.g., 24 nM), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]CGS 19755 (IC50 value). Specific binding is calculated as the difference between total binding (in the absence of competitor) and non-specific binding (in the presence of a saturating concentration of L-glutamate)[4].

NMDA Antagonist Activity in a Cortical Slice Preparation

This electrophysiological assay measures the functional antagonism of NMDA-induced neuronal excitation in brain tissue.

Materials:

  • Rat or mouse cortical brain slices

  • Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2/5% CO2

  • NMDA solution (e.g., 40 µM)

  • Test compounds (this compound analogs)

  • Recording chamber and perfusion system

  • Electrophysiology rig (amplifier, digitizer, recording electrodes)

Procedure:

  • Slice Preparation: Prepare acute coronal slices (e.g., 400 µm thick) from the cortex of a rat or mouse brain using a vibratome in ice-cold, oxygenated aCSF.

  • Slice Recovery: Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

  • Recording: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF. Obtain extracellular field potential recordings from a suitable cortical layer.

  • NMDA Application: After obtaining a stable baseline recording, apply NMDA to the perfusion solution to induce a consistent depolarizing response.

  • Antagonist Application: Co-apply the test compound at various concentrations with the NMDA solution and record the resulting changes in the NMDA-induced depolarization.

  • Data Analysis: Measure the reduction in the NMDA-induced response in the presence of the test compound. Calculate the IC50 value, which is the concentration of the antagonist that produces a 50% inhibition of the maximal NMDA response[1].

Conclusion

The structure-activity relationship of piperidine-2-carboxylic acid analogs as NMDA receptor antagonists is a well-established area of research. Key structural features, including stereochemistry, conformational rigidity, and the nature of substituents, are critical for high-affinity binding and potent antagonist activity. While specific SAR data for this compound analogs is limited in the public literature, the available information on related compounds provides a strong foundation for the rational design of novel NMDA receptor modulators. Further investigation into the systematic modification of the this compound scaffold is warranted to fully explore its therapeutic potential.

References

Comparative Pharmacokinetic Profile of Phenylpiperidine Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the absorption, distribution, metabolism, and excretion (ADME) properties of 2-phenylpiperidine-2-carboxylic acid derivatives and their analogues.

This guide provides a comparative analysis of the pharmacokinetic profiles of selected phenylpiperidine carboxylic acid derivatives, offering valuable insights for researchers in the fields of medicinal chemistry and pharmacology. The data presented herein, summarized from preclinical studies, highlights key parameters such as bioavailability, plasma clearance, and half-life. Detailed experimental protocols for common pharmacokinetic assays are also provided to support the design and execution of further studies in this area.

Comparative Pharmacokinetic Data

The following table summarizes the in vivo pharmacokinetic parameters of a 4-phenylpiperidine-2-carboxamide analogue, Compound 12, in rats. While this compound is a carboxamide derivative and not a carboxylic acid, its data provides a relevant starting point for understanding the pharmacokinetic properties of this scaffold. Further research is needed to populate a broader comparative dataset for this compound derivatives.

CompoundAdministration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t½) (h)Clearance (CL) (L/h/kg)Volume of Distribution (Vss) (L/kg)Oral Bioavailability (F) (%)Reference
Compound 12 Intravenous22250.082562.07.815.4N/A[1]
Compound 12 Oral10444.06603.3N/AN/A52[1]

Cmax: Maximum plasma concentration Tmax: Time to reach maximum plasma concentration AUC: Area under the plasma concentration-time curve t½: Half-life CL: Plasma clearance Vss: Volume of distribution at steady state F: Oral bioavailability

Experimental Protocols

The determination of the pharmacokinetic profile of a compound involves a series of in vivo and in vitro experiments. Below are detailed methodologies for key assays.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for evaluating the pharmacokinetic properties of a test compound in a rat model.

1. Animal Model:

  • Species: Male Sprague-Dawley rats

  • Weight: 250-300 g

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

2. Compound Administration:

  • Intravenous (IV) Administration: The test compound is formulated in a suitable vehicle (e.g., saline, PEG400/water) and administered as a bolus dose via the tail vein.

  • Oral (PO) Administration: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered by oral gavage.

3. Blood Sampling:

  • Blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalysis:

  • Plasma concentrations of the test compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vss, and F) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

In Vitro Metabolic Stability Assay (Microsomes)

This assay provides an indication of the compound's susceptibility to metabolism by liver enzymes.

1. Materials:

  • Liver microsomes (from rat, human, or other species of interest)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compound stock solution (in a suitable organic solvent like DMSO)

2. Procedure:

  • The test compound is incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

3. Data Analysis:

  • The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizing Experimental Workflows

To facilitate a clear understanding of the experimental processes, the following diagrams illustrate the workflows for in vivo pharmacokinetic studies and in vitro metabolic stability assays.

in_vivo_pk_workflow cluster_animal_prep Animal Preparation cluster_dosing Compound Administration cluster_sampling Sample Collection cluster_analysis Analysis animal_model Sprague-Dawley Rats acclimatization Acclimatization animal_model->acclimatization iv_admin Intravenous (IV) Dosing po_admin Oral (PO) Dosing blood_collection Serial Blood Sampling iv_admin->blood_collection po_admin->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep lcms_analysis LC-MS/MS Bioanalysis plasma_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis lcms_analysis->pk_analysis

Figure 1: Workflow for an in vivo pharmacokinetic study.

in_vitro_metabolic_stability_workflow cluster_incubation Incubation cluster_sampling_quench Sampling & Quenching cluster_analysis_vitro Analysis microsomes Liver Microsomes incubation Incubate at 37°C microsomes->incubation compound Test Compound compound->incubation nadph NADPH System nadph->incubation time_points Aliquots at Time Points incubation->time_points quenching Quench Reaction time_points->quenching centrifugation Centrifugation quenching->centrifugation lcms_analysis_vitro LC-MS/MS Analysis centrifugation->lcms_analysis_vitro data_analysis Calculate t½ and CLint lcms_analysis_vitro->data_analysis

Figure 2: Workflow for an in vitro metabolic stability assay.

References

Comparative Analysis of Nipecotic Acid and 2-Phenylpiperidine-2-carboxylic Acid as GABA Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuropharmacology, the modulation of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, remains a critical area of research for the development of therapeutics for conditions such as epilepsy, anxiety, and other neurological disorders. A key mechanism for regulating GABAergic neurotransmission is the reuptake of GABA from the synaptic cleft by GABA transporters (GATs). This guide provides a comparative analysis of two piperidine-based compounds, nipecotic acid and 2-phenylpiperidine-2-carboxylic acid, focusing on their efficacy as GABA uptake inhibitors.

While extensive research has characterized the activity of nipecotic acid, a well-known competitive inhibitor of GATs, a comprehensive search of the scientific literature reveals a significant lack of specific experimental data on the GABA uptake inhibition properties of this compound. Therefore, this guide will present a detailed overview of the available quantitative data and experimental protocols for nipecotic acid, while highlighting the current data gap for this compound, thereby precluding a direct comparative analysis at this time.

Quantitative Data Presentation

The inhibitory potency of a compound on GABA transporters is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the rate of GABA uptake by 50%. The following table summarizes the IC₅₀ values for nipecotic acid across various GABA transporter subtypes.

CompoundTransporter SubtypeSpeciesIC₅₀ (µM)
Nipecotic Acid hGAT-1Human8[1]
rGAT-2Rat38[1]
hGAT-3Human106[1]
hBGT-1Human2370[1]
mGAT-1Mouse2.6[2]
mGAT-2Mouse310[2]
mGAT-3Mouse29[2]
mGAT-4Mouse16[2]
This compound GAT-1, GAT-2, GAT-3, GAT-4-No data available

Mechanism of Action

Nipecotic acid acts as a competitive inhibitor at GABA transporters.[3][4] Its structural similarity to GABA allows it to bind to the transporter protein, thereby blocking the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[4][5] This leads to an increased concentration and prolonged presence of GABA in the synapse, enhancing inhibitory neurotransmission.[4] It is important to note that at higher concentrations (in the millimolar range), nipecotic acid has been shown to directly activate GABA-A receptors, a property that should be considered when interpreting experimental results.[3][6]

The mechanism of action for this compound in the context of GABA uptake is currently unknown due to the absence of published research in this area.

Experimental Protocols

The determination of IC₅₀ values for GABA uptake inhibitors is typically performed using an in vitro radiolabeled GABA uptake assay.

General Protocol for [³H]GABA Uptake Assay

This protocol outlines the general steps involved in measuring the inhibition of GABA uptake in a cell-based assay.

1. Cell Culture and Preparation:

  • HEK-293 cells (or other suitable cell lines) are stably transfected to express a specific human or rodent GABA transporter subtype (e.g., hGAT-1).

  • Cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into 96-well microplates.

2. Assay Procedure:

  • On the day of the experiment, the cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Cells are then pre-incubated for 10-20 minutes with varying concentrations of the test compound (e.g., nipecotic acid) or vehicle.

  • The uptake reaction is initiated by adding a mixture of [³H]GABA (a radiolabeled form of GABA) and unlabeled GABA to each well.

  • The incubation is carried out for a specific duration (e.g., 10-30 minutes) at room temperature, which should be within the linear range of uptake.

  • The reaction is terminated by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]GABA.

3. Measurement and Data Analysis:

  • The cells are lysed, and a scintillation cocktail is added to the lysate.

  • The amount of [³H]GABA taken up by the cells is quantified using a scintillation counter.

  • Non-specific uptake is determined in the presence of a high concentration of a known potent GAT inhibitor (e.g., tiagabine).

  • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

  • IC₅₀ values are determined by plotting the percentage of inhibition versus the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

GABA_Uptake_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Culture GAT-expressing cells seeding Seed cells in 96-well plates cell_culture->seeding wash1 Wash cells with assay buffer seeding->wash1 pre_incubation Pre-incubate with test compound wash1->pre_incubation initiate_uptake Add [³H]GABA to start uptake pre_incubation->initiate_uptake incubation Incubate at room temperature initiate_uptake->incubation terminate_uptake Terminate by washing with cold buffer incubation->terminate_uptake lysis Lyse cells terminate_uptake->lysis scintillation Add scintillation cocktail & count lysis->scintillation calculation Calculate specific uptake scintillation->calculation ic50 Determine IC₅₀ values calculation->ic50

Caption: Experimental workflow for a typical [³H]GABA uptake assay.

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the GABAergic synapse and the mechanism by which GABA uptake inhibitors like nipecotic acid exert their effects.

GABA_Synapse_and_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron gaba_vesicle GABA Vesicle gaba GABA gaba_vesicle->gaba Release gat GABA Transporter (GAT) gaba->gat Reuptake gaba_receptor GABA Receptor gaba->gaba_receptor Binding inhibitory_signal inhibitory_signal gaba_receptor->inhibitory_signal Generates Inhibitory Signal inhibitor Nipecotic Acid inhibitor->gat Inhibition

Caption: Inhibition of GABA reuptake at the synapse by nipecotic acid.

Conclusion

Nipecotic acid is a well-documented inhibitor of GABA transporters, demonstrating a clear structure-activity relationship and quantifiable inhibitory potency, particularly against the GAT-1 subtype. The experimental protocols for assessing its activity are robust and widely used in the field.

In stark contrast, there is a notable absence of publicly available scientific literature and experimental data concerning the effects of this compound on GABA uptake. While the piperidine-2-carboxylic acid scaffold is of interest in medicinal chemistry, the specific contribution of a phenyl group at the 2-position to GABA transporter inhibition has not been characterized.

Therefore, a direct and objective comparative analysis of the GABA uptake inhibition profiles of nipecotic acid and this compound is not feasible at this time. Further research, including in vitro screening and detailed pharmacological characterization of this compound, is necessary to elucidate its potential role as a GABA uptake inhibitor and to enable a meaningful comparison with established compounds like nipecotic acid. This represents a clear knowledge gap and an opportunity for future investigation in the field of GABAergic modulation.

References

Comparative Efficacy of 2-Phenyl-2-piperidinecarboxylic Acid Derivatives in Preclinical Epilepsy Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticonvulsant efficacy of 2-phenyl-2-piperidinecarboxylic acid derivatives tested in established animal models of epilepsy. The data presented herein is intended to inform preclinical research and drug development efforts by offering a clear comparison with standard antiepileptic drugs (AEDs).

Comparative Anticonvulsant Activity

The following table summarizes the anticonvulsant activity and neurotoxicity of various N-substituted 2-piperidinecarboxamides, derivatives of 2-phenyl-2-piperidinecarboxylic acid, in the maximal electroshock (MES) seizure model in mice. The MES test is a widely recognized preclinical model for identifying compounds that may be effective against generalized tonic-clonic seizures.[1] Efficacy is reported as the median effective dose (ED₅₀), the dose at which 50% of the animals are protected from the seizure endpoint. Neurotoxicity is reported as the median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit motor impairment in the rotorod test. The protective index (PI), calculated as TD₅₀/ED₅₀, is a measure of the compound's margin of safety.

For comparative purposes, the table also includes the reported efficacy of standard AEDs—phenytoin, carbamazepine, and valproate—in the same preclinical models.

CompoundMES ED₅₀ (mg/kg, i.p.)Neurotoxicity TD₅₀ (mg/kg, i.p.)Protective Index (PI)
2-Piperidinecarboxamide Derivatives
N-(2-trifluoromethylphenyl)291675.8
N-(3-fluorophenyl)31>300>9.7
N-(3-trifluoromethylphenyl)241365.7
Standard Antiepileptic Drugs
Phenytoin9.5 - 2567 - 85~3.4 - 7.1
Carbamazepine8.8 - 14.245 - 70~3.2 - 7.9
Valproate252.7 - 272426 - 447~1.7

Data for 2-piperidinecarboxamide derivatives are sourced from studies on their synthesis and potential as anticonvulsants. Data for standard AEDs are compiled from various preclinical studies.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of preclinical findings. The following are standard protocols for the key experiments cited in this guide.

Maximal Electroshock (MES) Test

The MES test is a primary screening tool for anticonvulsant drugs, modeling generalized tonic-clonic seizures.

Apparatus:

  • An electroshock apparatus capable of delivering a constant current.

  • Corneal or ear clip electrodes.

Procedure:

  • The test compound or vehicle is administered to mice, typically via intraperitoneal (i.p.) injection.

  • After a predetermined time for drug absorption (Time to Peak Effect), a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through the electrodes.[2]

  • The primary endpoint is the presence or absence of a tonic hindlimb extension (THLE), characterized by a rigid, 180-degree extension of the hindlimbs.[2]

  • Protection is defined as the absence of THLE.

  • The ED₅₀ is calculated from the dose-response data using statistical methods such as probit analysis.[3]

Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test is used to identify compounds that may be effective against myoclonic and absence seizures.

Apparatus:

  • Standard animal observation cages.

  • Syringes for subcutaneous injection.

Procedure:

  • The test compound or vehicle is administered to mice (i.p.).

  • Following the drug absorption period, a convulsant dose of pentylenetetrazol (PTZ) is injected subcutaneously (e.g., 85 mg/kg in mice).[4]

  • Animals are observed for a set period (typically 30 minutes).

  • The endpoint is the presence or absence of a clonic seizure lasting for at least 5 seconds.[4]

  • Protection is defined as the absence of this clonic seizure endpoint.

  • The ED₅₀ is determined from the dose-response data.

Visualizing Experimental Workflow and Signaling Pathways

To aid in the conceptualization of the drug screening process and the underlying mechanism of action, the following diagrams are provided.

experimental_workflow cluster_screening Anticonvulsant Screening Workflow start Compound Synthesis (2-Phenyl-2-piperidinecarboxylic Acid Derivatives) admin Administration to Mice (i.p. injection) start->admin mes Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) admin->mes scptz Subcutaneous PTZ (scPTZ) Test (Myoclonic/Absence Seizure Model) admin->scptz neurotox Neurotoxicity Assessment (Rotorod Test) admin->neurotox data_analysis Data Analysis (ED50, TD50, PI Calculation) mes->data_analysis scptz->data_analysis neurotox->data_analysis lead_id Lead Compound Identification data_analysis->lead_id

Caption: A typical workflow for the preclinical screening of novel anticonvulsant compounds.

2-Phenyl-2-piperidinecarboxylic acid derivatives are believed to exert their anticonvulsant effects, at least in part, through the modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[4][5][6] The following diagram illustrates a simplified signaling pathway associated with NMDA receptor activation and its potential role in epileptogenesis.

nmda_pathway cluster_pathway Simplified NMDA Receptor Signaling in Epilepsy glutamate Glutamate Release (Excessive) nmda_receptor NMDA Receptor glutamate->nmda_receptor Binds ca_influx Ca²+ Influx nmda_receptor->ca_influx Activation downstream Downstream Signaling Cascades (e.g., ERK/MAPK) ca_influx->downstream gene_expression Altered Gene Expression downstream->gene_expression hyperexcitability Neuronal Hyperexcitability gene_expression->hyperexcitability seizures Seizures hyperexcitability->seizures antagonist 2-Phenyl-2-piperidinecarboxylic Acid Derivatives (NMDA Antagonist) antagonist->nmda_receptor Blocks

Caption: The role of NMDA receptor signaling in seizure generation and the site of action for antagonists.

References

Validating Target Receptor Binding Affinity: A Comparative Guide for Phenylpiperidine Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide compares the binding affinity of CGS 19755 with other known NMDA receptor antagonists, providing supporting experimental data and detailed protocols to aid in the design and interpretation of binding studies.

Comparative Binding Affinity Data

The following table summarizes the in vitro binding affinities of CGS 19755 and other competitive NMDA receptor antagonists. The data is presented as IC50 and Ki values, which are common measures of a compound's potency in inhibiting radioligand binding to the receptor. Lower values indicate higher binding affinity.

CompoundRadioligandTarget ReceptorAssay TypeIC50 (nM)Ki (nM)Reference
CGS 19755 (Selfotel) [3H]CGS 19755NMDA ReceptorFiltration Assay10024[1]
CGS 19755 (Selfotel) [3H]-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acidNMDA ReceptorReceptor Binding50-[2]
LY233053 [3H]CGS 19755NMDA ReceptorReceptor Binding107-[3]
(-)-1 (LY235723) [3H]CGS 19755NMDA ReceptorReceptor Binding67-[4]
Compound 1 -NMDA ReceptorReceptor Binding-74[5]
Compound 2 -NMDA ReceptorReceptor Binding-64[5]

Experimental Protocols

The determination of binding affinity is typically achieved through competitive radioligand binding assays. Below is a detailed methodology for a standard filtration-based assay used to characterize the binding of competitive antagonists to the NMDA receptor.

Competitive Radioligand Binding Assay Protocol

1. Membrane Preparation:

  • Source: Rat brain tissue (e.g., cortex or hippocampus) is a common source for native NMDA receptors.[6]

  • Homogenization: The tissue is homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[7]

  • Centrifugation: The homogenate undergoes a low-speed centrifugation to remove large debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.[7]

  • Washing: The membrane pellet is resuspended and centrifuged again to wash away endogenous ligands and other contaminants.[7]

  • Storage: The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) and stored at -80°C in aliquots.[7] Protein concentration is determined using a standard assay like the Pierce® BCA assay.[7]

2. Binding Assay:

  • Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, and 0.1 mM EDTA, at a pH of 7.4.[7]

  • Reaction Mixture: The assay is performed in a 96-well plate with a final volume of 250 µL per well.[7] Each well contains:

    • 150 µL of the prepared membrane homogenate (typically 50-120 µg of protein for tissue).[7]

    • 50 µL of the competing test compound at various concentrations.[7]

    • 50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]CGS 19755).[1][7]

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium.[7]

3. Separation of Bound and Free Radioligand:

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in 0.3% PEI) using a 96-well cell harvester.[7] This process traps the membranes with bound radioligand on the filter while the unbound radioligand passes through.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[7]

4. Detection and Data Analysis:

  • Drying and Scintillation Counting: The filters are dried, and a scintillation cocktail is added.[7] The radioactivity retained on the filters is then quantified using a scintillation counter.[7]

  • Data Analysis:

    • Specific Binding: Non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) is subtracted from the total binding to calculate the specific binding at each concentration of the test compound.[7]

    • IC50 Determination: The specific binding data is plotted against the logarithm of the test compound concentration, and a non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[7]

    • Ki Calculation: The affinity of the test compound (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a competitive radioligand binding assay.

Competitive_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Brain Tissue Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation & Washing Homogenization->Centrifugation Membranes Receptor Membranes Centrifugation->Membranes Incubation Incubation (Membranes + Radioligand + Test Compound) Membranes->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate Specific Binding Counting->Analysis IC50 Determine IC50 Analysis->IC50 Ki Calculate Ki IC50->Ki

Caption: Workflow of a competitive radioligand binding assay.

References

comparative study of different catalysts for 2-phenylpyridine hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective hydrogenation of 2-phenylpyridine to 2-phenylpiperidine is a critical transformation in the synthesis of numerous pharmaceutical compounds and fine chemicals. The piperidine moiety is a prevalent scaffold in drug discovery, and efficient, selective catalytic methods for its synthesis are of high interest. This guide provides a comparative analysis of various catalysts for the hydrogenation of 2-phenylpyridine, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.

Performance Comparison of Heterogeneous Catalysts

The choice of a heterogeneous catalyst for the hydrogenation of 2-phenylpyridine is a trade-off between activity, selectivity, and reaction conditions. Noble metal catalysts, particularly those based on rhodium and palladium, have demonstrated high efficacy. The following table summarizes the performance of several common carbon-supported noble metal catalysts in the batch hydrogenation of a closely related substrate, 4-phenylpyridine. This data provides valuable insights into the expected performance for 2-phenylpyridine.

Catalyst (5 wt% on Carbon)SubstrateConversion (%)Selectivity to Phenylpiperidine (%)Selectivity to Cyclohexylpyridine (%)Selectivity to Cyclohexylpiperidine (%)Time (h)Temperature (°C)Pressure (bar H₂)
Rh/C 4-Phenylpyridine40856928030
50~85~6~948030
Pd/C 4-Phenylpyridine298415<148030
Pt/C 4-Phenylpyridine≤5>99--48030
7>99--658030
Ru/C 4-Phenylpyridine≤5--1548030

Data sourced from a study on the continuous-flow hydrogenation of 4-phenylpyridine, with initial batch reactor experiments providing this comparative data.[1]

Key Observations:

  • Rhodium on carbon (Rh/C) demonstrates the highest activity among the tested catalysts, achieving 40% conversion in just 2 hours.[1]

  • Palladium on carbon (Pd/C) shows moderate activity but good selectivity towards the desired phenylpiperidine.[1]

  • Platinum on carbon (Pt/C) exhibits very high selectivity to phenylpiperidine but suffers from very low activity, suggesting potential catalyst poisoning.[1]

  • Ruthenium on carbon (Ru/C) also shows low activity and a notable formation of the fully saturated side product.[1]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for the accurate comparison of catalyst performance. Below are representative methodologies for heterogeneous and homogeneous catalytic hydrogenation of 2-phenylpyridine.

Heterogeneous Catalysis: Batch Reactor Protocol

This protocol is based on the batch experiments performed for the hydrogenation of 4-phenylpyridine using supported noble metal catalysts.[1]

1. Materials and Setup:

  • Substrate: 2-Phenylpyridine

  • Catalyst: 5 wt% Pd/C, Rh/C, Pt/C, or Ru/C

  • Solvent: Ethyl acetate (EtOAc)

  • Reactor: A high-pressure batch reactor (autoclave) equipped with a magnetic stirrer and temperature control.

  • Gas: High-purity hydrogen (H₂)

2. Procedure:

  • The reactor is charged with a solution of 2-phenylpyridine in ethyl acetate (e.g., 0.5 M concentration).

  • The heterogeneous catalyst is added to the reactor (e.g., 0.01 equivalents of metal relative to the substrate).

  • The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.

  • The reactor is pressurized with hydrogen to the desired pressure (e.g., 30 bar).

  • The reaction mixture is heated to the target temperature (e.g., 80 °C) and stirred vigorously.

  • The reaction progress is monitored by taking aliquots at specific time intervals and analyzing them by Gas Chromatography (GC) or ¹H NMR spectroscopy.

  • Upon completion, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.

  • The reaction mixture is filtered to remove the solid catalyst. The catalyst can be washed with a small amount of fresh solvent.

  • The filtrate is concentrated under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography or distillation.

Homogeneous Catalysis: General Protocol

Homogeneous hydrogenation offers advantages in terms of selectivity and milder reaction conditions. The following is a general procedure that can be adapted for various soluble catalysts.

1. Materials and Setup:

  • Substrate: 2-Phenylpyridine

  • Catalyst Precursor: A suitable organometallic complex (e.g., a rhodium, iridium, or ruthenium complex with appropriate ligands).

  • Solvent: Anhydrous and deoxygenated solvent (e.g., toluene, methanol, or dichloromethane).

  • Reactor: A Schlenk flask or a high-pressure reactor, depending on the required hydrogen pressure.

  • Gas: High-purity hydrogen (H₂)

2. Procedure:

  • In a glovebox or under an inert atmosphere, the catalyst precursor and any necessary co-catalysts or additives are dissolved in the solvent in the reaction vessel.

  • The 2-phenylpyridine substrate is added to the solution.

  • The reaction vessel is sealed and connected to a hydrogen line.

  • The vessel is purged with hydrogen gas.

  • The reaction is pressurized with hydrogen to the desired pressure (can range from atmospheric pressure to several bars).

  • The reaction mixture is stirred at the desired temperature.

  • Reaction progress is monitored by techniques such as TLC, GC, or NMR spectroscopy.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • Purification of the product from the soluble catalyst can be achieved by column chromatography, distillation, or crystallization.

Visualizing the Experimental Workflow

To systematically compare different catalysts, a structured experimental workflow is essential. The following diagram illustrates a typical process for screening and evaluating catalysts for 2-phenylpyridine hydrogenation.

Experimental_Workflow sub Substrate Preparation (2-Phenylpyridine Solution) reactor Reactor Setup (Batch or High-Throughput) sub->reactor cat_prep Catalyst Preparation / Weighing (Heterogeneous or Homogeneous) cat_prep->reactor reaction Hydrogenation Reaction (Controlled T, P, Time) reactor->reaction sampling Reaction Sampling & Quenching reaction->sampling analysis Product Analysis (GC, NMR, etc.) sampling->analysis data Data Compilation & Comparison (Conversion, Selectivity, TON, TOF) analysis->data

References

in vivo efficacy and toxicity studies of novel 2-phenylpiperidine-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the In Vivo Efficacy and Toxicity of Novel Piperidine and Phenyl-Containing Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Direct comparative in vivo studies on a series of novel 2-phenylpiperidine-2-carboxylic acid derivatives are limited in publicly available literature. However, by examining related structures, such as piperidine carboxylic acids and other phenyl-containing carboxylic acid derivatives, we can gain valuable insights into their potential therapeutic efficacy and toxicity profiles. This guide provides a comparative overview of representative compounds from these classes, summarizing available in vivo data, detailing experimental methodologies, and illustrating relevant biological pathways.

Comparative In Vivo Efficacy Data

The following table summarizes the in vivo efficacy of selected piperidine and phenyl-containing carboxylic acid derivatives in different therapeutic areas.

Compound Class/NameTherapeutic AreaAnimal ModelKey Efficacy ParameterResultsReference
Piperidine Carboxylic Acid Derivative Sepsis/InflammationLPS-induced sepsis in miceSurvival RateTreatment with 1-Piperidinepropionic acid (1-PPA) demonstrated a remarkable improvement in survival rates.[1]
Phenyl-Containing Carboxylic Acid Derivatives InflammationCarrageenan-induced paw edema in ratsPaw Edema InhibitionCompound FM10 (a phenylbutanoic acid derivative) at 75 mg/kg showed 64.92% inhibition at the 4th hour.[2][3]
AnalgesiaAcetic acid-induced writhing in miceInhibition of WrithingCompound FM10 at 75 mg/kg exhibited a mean inhibition of 85.52%.[2][3]
2-Phenylquinoline-4-Carboxamide Derivative InflammationCarrageenan-induced paw edema in ratsPaw Edema InhibitionCompound 5 showed significant anti-inflammatory activity comparable to diclofenac sodium.[4]
AnalgesiaAcetic acid-induced writhing in miceInhibition of WrithingCompound 5 displayed a high rate of inhibition.[4]
Phenylpiperidine Derivative (Opioid) AnalgesiaNot specifiedOnset and Duration of ActionIntramuscular fentanyl has an onset of 7-15 minutes and a duration of up to 2 hours.[5]

Comparative In Vivo Toxicity and Safety Data

Toxicity is a critical aspect of drug development. The table below outlines available toxicity information for the selected compound classes.

Compound Class/NameKey Toxicity/Safety FindingAnimal Model/SystemDetailsReference
Piperidine Carboxylic Acid Derivative (1-PPA) Not specified in the provided abstract.LPS-induced sepsis in miceFurther studies would be required to determine the detailed toxicity profile.[1]
Phenyl-Containing Carboxylic Acid Derivatives (FM10 & FM12) Acute toxicity studies were conducted to determine the doses for in vivo experiments.Not specifiedThe compounds were subjected to in vivo experiments based on their potency and safety profiles from in vitro assays.[2][3]
2-Phenylquinoline-4-Carboxamide Derivatives Not specified in the provided abstract.Rats and MiceThe focus of the abstract is on efficacy.[4]
Phenylpiperidine Derivatives (Opioids) Immunosuppressive effectsIn vivo animal studies and in vitro human studiesLong-term administration can attenuate natural killer (NK) cells, potentially expediting the progression of cancer and decreasing resistance to infection.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

This is a standard model for evaluating acute inflammation.

  • Animals: Male Albino rats are typically used.

  • Grouping: Animals are divided into control, standard (e.g., diclofenac sodium), and test groups.

  • Procedure:

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The test compounds, vehicle (control), or standard drug are administered orally or intraperitoneally.

    • After a set time (e.g., 30 or 60 minutes), a sub-plantar injection of carrageenan (e.g., 0.1 mL of a 1% solution) is given into the right hind paw of each rat.

    • Paw volume is measured again at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Acetic Acid-Induced Writhing Test in Mice (Analgesic Activity)

This model is used to screen for peripheral analgesic activity.

  • Animals: Adult Albino mice are used.

  • Grouping: Animals are divided into control, standard (e.g., aspirin), and test groups.

  • Procedure:

    • The test compounds, vehicle (control), or standard drug are administered orally.[4]

    • After a specified time (e.g., 30 minutes), each mouse is injected intraperitoneally with acetic acid (e.g., 0.7% aqueous solution at 10 ml/kg).[4]

    • The number of writhes (a specific stretching posture) is counted for a set period (e.g., 20 or 30 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for the test and standard groups compared to the control group.[4]

Visualizations: Pathways and Workflows

Signaling Pathways

The following diagram illustrates a generalized signaling pathway for an anti-inflammatory mechanism of action, potentially relevant for non-steroidal anti-inflammatory drug (NSAID)-like compounds that inhibit cyclooxygenase (COX) enzymes.

G Generalized Anti-Inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) Receptor Receptor Inflammatory_Stimulus->Receptor Signaling_Cascade Signaling Cascade (e.g., NF-κB, MAPK) Receptor->Signaling_Cascade PLA2 Phospholipase A2 Receptor->PLA2 Gene_Expression Pro-inflammatory Gene Expression Signaling_Cascade->Gene_Expression Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation_Pain Prostaglandins->Inflammation_Pain Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_Expression->Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines->Inflammation_Pain Novel_Derivative Novel Piperidine Derivative Novel_Derivative->COX_Enzymes Inhibition

Caption: Generalized anti-inflammatory signaling pathway.

Another potentially relevant pathway for some piperidine derivatives is the modulation of opioid receptors for analgesia.

G Opioid Receptor Signaling for Analgesia cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Ca_Channel Voltage-gated Ca2+ Channel Action_Potential->Ca_Channel Opens Neurotransmitter_Release Neurotransmitter Release (e.g., Substance P) Ca_Channel->Neurotransmitter_Release Triggers Pain_Signal_Propagation Pain Signal Propagation Neurotransmitter_Release->Pain_Signal_Propagation Initiates K_Channel K+ Channel Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Hyperpolarization->Pain_Signal_Propagation Reduces Opioid_Receptor Mu-Opioid Receptor Opioid_Receptor->Ca_Channel Inhibits Opioid_Receptor->K_Channel Opens Phenylpiperidine_Derivative Phenylpiperidine Derivative (Agonist) Phenylpiperidine_Derivative->Opioid_Receptor Binds to

Caption: Opioid receptor signaling for analgesia.

Experimental Workflow

The diagram below outlines a typical workflow for the in vivo evaluation of novel chemical entities.

G Experimental Workflow for In Vivo Efficacy and Toxicity Studies Compound_Synthesis Compound Synthesis and Characterization In_Vitro_Screening In Vitro Screening (e.g., enzyme assays, cell viability) Compound_Synthesis->In_Vitro_Screening Acute_Toxicity Acute Toxicity Studies (e.g., dose range finding) In_Vitro_Screening->Acute_Toxicity Promising candidates Efficacy_Studies In Vivo Efficacy Studies (e.g., disease models) Acute_Toxicity->Efficacy_Studies Determine doses Toxicity_Studies Sub-chronic/Chronic Toxicity Studies Efficacy_Studies->Toxicity_Studies Data_Analysis Data Analysis and Interpretation Efficacy_Studies->Data_Analysis Toxicity_Studies->Data_Analysis Lead_Optimization Lead Optimization/ Further Development Data_Analysis->Lead_Optimization

Caption: Workflow for in vivo studies.

References

Safety Operating Guide

Navigating the Disposal of 2-Phenylpiperidine-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals handling 2-Phenylpiperidine-2-carboxylic acid must adhere to stringent safety and disposal protocols to ensure a safe laboratory environment and regulatory compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on data from structurally similar compounds, including various piperidine derivatives and carboxylic acids. It is imperative to treat this compound with caution and consult with your institution's Environmental Health and Safety (EHS) department for site-specific disposal procedures.

Immediate Safety and Handling

Before handling this compound, personnel should be thoroughly familiar with the potential hazards associated with similar chemical structures. Substituted piperidines and carboxylic acids are often categorized as irritants and can be harmful if swallowed or inhaled.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and, if necessary, additional protective clothing.

All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood. Avoid the creation of dust or aerosols. In case of exposure, follow standard first-aid procedures and seek medical attention.

Quantitative Data Summary

The following table summarizes key data points for structurally related compounds. This information should be used as a general guideline due to the lack of specific data for this compound.

Property(R)-Piperidine-2-carboxylic acid4-Phenyl-4-piperidinecarboxylic acid p-methylbenzenesulfonatePiperidineGeneral Carboxylic Acids
GHS Hazard Statements H315, H319, H335H302, H315, H319, H335H225, H302, H311+H331, H314, H402Vary, but often include skin/eye irritation.[1]
Signal Word WarningWarningDangerWarning or Danger
Disposal Consideration Approved waste disposal plant.[2]Approved waste disposal plant.Approved waste disposal plant.[3]Neutralization and drain disposal for simple, dilute acids may be possible with EHS approval.[1][4]

Note: Hazard codes correspond to: H225: Highly flammable liquid and vapor, H302: Harmful if swallowed, H311+H331: Toxic in contact with skin or if inhaled, H314: Causes severe skin burns and eye damage, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation, H402: Harmful to aquatic life.

Disposal Protocol

The cardinal rule for the disposal of this compound is to never dispose of it down the drain.[5] All waste containing this compound, including contaminated consumables, must be collected and managed as hazardous waste.

Step-by-Step Disposal Procedure:

  • Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and chemically compatible waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents, including the full chemical name "this compound" and any other constituents.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[2][3][5]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generated (this compound) decision_mixed Is the waste mixed with other hazardous chemicals? start->decision_mixed collect_separate Collect in a dedicated, labeled hazardous waste container. decision_mixed->collect_separate No collect_mixed Consult EHS for compatible waste stream and container. decision_mixed->collect_mixed Yes storage Store sealed container in a designated secure area. collect_separate->storage collect_mixed->storage disposal Arrange for pickup by EHS or licensed disposal contractor. storage->disposal

Disposal decision workflow for this compound.

Disclaimer: This document provides guidance based on available data for similar chemical compounds. It is not a substitute for a compound-specific Safety Data Sheet or the direction of your institution's Environmental Health and Safety department. Always prioritize site-specific protocols and regulatory requirements.

References

Personal protective equipment for handling 2-Phenylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Phenylpiperidine-2-carboxylic Acid

This guide provides crucial safety and logistical information for the handling and disposal of this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Immediate Safety and Hazard Information:

This compound and its analogs are categorized as chemical irritants. All handling and disposal procedures must be carried out with appropriate personal protective equipment (PPE) in a well-ventilated area. Based on data from similar compounds, this chemical is expected to cause skin and eye irritation, may cause respiratory irritation, and could be harmful if swallowed.[1][2][3]

Hazard Identification and Precautionary Measures
Hazard StatementDescriptionPrecautionary StatementProtective Measures
H302Harmful if swallowed.[1]P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]Do not eat, drink, or smoke when using this product.[1][4]
H315Causes skin irritation.[1][2]P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][2]Wear protective gloves.[1][2]
H319Causes serious eye irritation.[1][2]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]Wear eye protection/face protection.[1][2]
H335May cause respiratory irritation.[1][2]P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[1][2]Use only outdoors or in a well-ventilated area.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment (PPE)
Body PartPPEStandard
Eyes/Face Safety glasses with side shields or goggles. A face shield is recommended when there is a risk of splashing.European Standard EN 166[1][5]
Hands Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.[6][7]Europe EN 374, US F739[8]
Body Laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit is recommended.---
Respiratory For handling small quantities in a well-ventilated area or fume hood, respiratory protection may not be necessary.[1] For larger quantities, or if dust/aerosols are generated, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1]---

Operational and Disposal Plans

Step-by-Step Handling and Disposal Protocol

The primary method for disposing of this compound is to treat it as hazardous chemical waste, which should be collected by a licensed environmental waste management service.[9] This chemical should never be disposed of down the drain or in regular solid waste.[9]

  • Waste Collection and Storage:

    • Solid Waste: Collect waste powder and any contaminated disposable items (e.g., weighing paper, single-use spatulas) in a dedicated, clearly labeled, and sealed hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[9] Keep the container closed except when adding waste.[9]

    • Contaminated Labware and PPE: Decontaminate non-disposable glassware and equipment by rinsing with a suitable solvent (e.g., water, followed by ethanol or acetone).[9] Collect the rinsate as hazardous liquid waste.[9] Heavily contaminated disposable items like gloves and bench paper should be double-bagged, sealed, and placed in the solid hazardous waste container.[9]

  • Decontamination:

    • For spills contained within secondary containment, follow the waste disposal procedures outlined above. For spills on benchtops or PPE, use absorbent wipes. Place used wipes in a plastic container and leave it open in a fume hood to evaporate any volatile residues before sealing for disposal.[10] Never attempt to neutralize acid spills with bases without proper training and equipment.[10]

  • Arranging for Disposal:

    • When the waste container is full or has reached the maximum accumulation time allowed by your institution's and local regulations, contact your Environmental Health and Safety (EHS) department to schedule a pickup. Do not attempt to transport the waste off-site yourself.[9]

Experimental Workflow and Safety Checkpoints

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Ventilated Hood prep_ppe->prep_setup prep_weigh Weigh Compound prep_setup->prep_weigh exp_reaction Perform Reaction prep_weigh->exp_reaction exp_workup Reaction Work-up exp_reaction->exp_workup exp_analysis Analysis exp_workup->exp_analysis cleanup_decon Decontaminate Glassware exp_analysis->cleanup_decon cleanup_solid Segregate Solid Waste cleanup_decon->cleanup_solid cleanup_liquid Segregate Liquid Waste cleanup_solid->cleanup_liquid cleanup_dispose Arrange for Waste Pickup cleanup_liquid->cleanup_dispose

Caption: Experimental workflow with safety checkpoints.

Logical Relationship for PPE Selection

ppe_selection cluster_assessment Hazard Assessment cluster_selection PPE Selection assess_hazard Identify Chemical Hazards (Irritant, Harmful) select_eye Eye/Face Protection (Goggles, Face Shield) assess_hazard->select_eye select_hand Hand Protection (Chemical-Resistant Gloves) assess_hazard->select_hand select_body Body Protection (Lab Coat, Apron) assess_hazard->select_body assess_task Evaluate Task (Weighing, Reaction, Cleanup) assess_task->select_eye assess_task->select_hand select_resp Respiratory Protection (Respirator if needed) assess_task->select_resp

Caption: Logical flow for selecting appropriate PPE.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
2-Phenylpiperidine-2-carboxylic acid

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